2-Fluoro-3-(trifluoromethyl)benzonitrile
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWOWGXPPBIZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333860 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146070-35-1 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical properties of 2-Fluoro-3-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and safe handling protocols for this compound (CAS No. 146070-35-1). As a pivotal fluorinated building block, this compound is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and establishing self-validating systems for quality control and handling. All data and protocols are grounded in authoritative sources to ensure scientific integrity and empower researchers to utilize this versatile intermediate with confidence and precision.
The Strategic Importance of this compound
In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group (-CF₃) and aromatic fluorine substituents are particularly valued for their ability to modulate key molecular properties. The -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity, while an ortho-fluorine atom can influence molecular conformation and modulate the electronic properties of adjacent functional groups.[1]
This compound is a highly versatile intermediate that capitalizes on these benefits.[2][3] Its structure, featuring a nitrile group activated by both an ortho-fluorine and a meta-trifluoromethyl group, makes it an excellent candidate for complex chemical transformations, including nucleophilic substitutions and coupling reactions.[2][3] This unique electronic profile makes it a crucial precursor for synthesizing advanced pharmaceuticals, such as antiviral and anticancer agents, as well as high-performance agrochemicals and polymers with enhanced thermal and chemical resistance.[2]
Core Physicochemical Properties
The accurate characterization of a reagent's physical properties is fundamental to its effective use in synthesis and process development. The data presented below have been consolidated from various suppliers and databases.
Expert Insight: It is critical for researchers to note the discrepancies in reported values for properties like density and refractive index across different commercial suppliers.[2][4] These variations can arise from differences in measurement temperature, instrumental calibration, or sample purity (typically ≥98%). Therefore, for applications where these parameters are critical (e.g., process modeling, reaction kinetics), we strongly recommend in-house verification of the specific batch being used. The physical state also warrants attention; while often supplied as a liquid, its reported melting point of 66-69°C suggests it is a low-melting solid at standard room temperature.[2][4]
| Property | Value | Source(s) |
| CAS Number | 146070-35-1 | [2][4][5] |
| Molecular Formula | C₈H₃F₄N | [2][5] |
| Molecular Weight | 189.11 g/mol | [2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |
| Melting Point | 66 - 69 °C | [4] |
| Boiling Point | 194 °C | [4] |
| Density | 1.323 g/mL at 25 °C | [4] |
| 1.38 g/mL (temperature not specified) | [2] | |
| Refractive Index | n20/D 1.4495 | [4] |
| n20/D 1.48 | [2] | |
| Flash Point | 86 °C (186.8 °F) - closed cup | [4] |
Structural and Spectroscopic Profile
Structural verification is paramount. The following identifiers and expected spectral data provide a basis for confirming the identity of this compound.
Structural Identifiers:
-
SMILES: Fc1c(cccc1C(F)(F)F)C#N
-
InChI: 1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11,12)/h1-3H
-
InChI Key: NMWOWGXPPBIZNH-UHFFFAOYSA-N
Expected Spectroscopic Signatures:
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2230-2240 cm⁻¹. Other key signals would include C-F stretching vibrations in the 1100-1350 cm⁻¹ region and C-H stretching from the aromatic ring above 3000 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and proton neighbors.
-
¹⁹F NMR Spectroscopy: This is a critical technique for identity confirmation. The fluorine NMR spectrum is expected to show two distinct signals: a singlet corresponding to the -CF₃ group and a multiplet for the single fluorine atom attached to the aromatic ring.
-
¹³C NMR Spectroscopy: The carbon NMR will display eight distinct signals. Key signals include the nitrile carbon (C≡N) around 115-120 ppm and the quartet for the trifluoromethyl carbon (due to C-F coupling) around 120-130 ppm.
Safety, Handling, and Storage Protocols
Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Data sourced from Sigma-Aldrich. |
Mandatory Laboratory Handling Protocol
This protocol is designed as a self-validating system to ensure user safety.
-
Pre-Use Verification:
-
Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Inspect all Personal Protective Equipment (PPE) for integrity. This includes chemical splash goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.
-
Locate the nearest emergency eyewash station, safety shower, and fire extinguisher.
-
-
Chemical Handling:
-
All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Use compatible equipment (glass, stainless steel). Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Ground equipment where necessary to prevent the buildup of electrostatic charge, as the material is combustible.[6]
-
-
Spill Management:
-
Storage:
-
Post-Use Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Carefully remove and dispose of contaminated gloves in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.[6]
-
Experimental Workflow: Quality Control of Incoming Material
For researchers in drug development, verifying the identity and purity of starting materials is a non-negotiable step. The following workflow outlines a standard procedure for the quality control (QC) of a newly received batch of this compound.
Caption: Quality Control workflow for incoming this compound.
Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Statement: GC-MS is the chosen method for purity assessment due to its high resolution in separating volatile compounds and its ability to provide mass data for peak identification, thus simultaneously confirming identity and quantifying impurities.
-
Solvent Selection: Choose a high-purity, volatile solvent in which the compound is readily soluble, such as Ethyl Acetate or Dichloromethane. The solvent must not co-elute with the analyte.
-
Standard Preparation: Accurately prepare a stock solution of ~1 mg/mL. A precise concentration allows for reproducible results and future quantitative analysis if an internal standard is used.
-
Sample Preparation: From the stock solution, prepare a dilute working solution of approximately 100 µg/mL. This dilution prevents column and detector overload, ensuring sharp, symmetrical peaks for accurate integration.
-
Instrumentation Setup:
-
Injector: Use a split injection (e.g., 50:1 split ratio) at a temperature of ~250 °C to ensure rapid and complete volatilization without thermal degradation.
-
Column: A standard, non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is typically sufficient.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp at 10-15 °C/min to a final temperature of ~280 °C. This gradient ensures separation of any low-boiling impurities from the main analyte peak.
-
-
Analysis & Interpretation: Inject 1 µL of the working solution. The resulting chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared against a library or expected fragmentation pattern to confirm identity.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 146070-35-1 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. 3-Fluoro-2-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1), a fluorinated aromatic building block of significant interest in modern synthetic chemistry. This document details the molecule's physicochemical properties, outlines a robust synthesis protocol, and explores its chemical reactivity, with a particular focus on its role in nucleophilic aromatic substitution reactions. The strategic importance of the trifluoromethyl and fluoro substituents is discussed in the context of designing complex molecules for the pharmaceutical and agrochemical industries. Safety protocols, handling procedures, and analytical characterization are also addressed to provide a complete resource for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Benzonitriles
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF₃) group, in particular, is highly valued for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing steric bulk.[1] When combined with a versatile functional group like a nitrile (-CN) on an aromatic scaffold, the result is a powerful synthetic intermediate.
This compound is a prime example of such a strategic building block. Its architecture, featuring two distinct electron-withdrawing groups ortho and meta to a reactive fluorine atom, makes it an exceptionally valuable precursor. This guide will elucidate the fundamental chemistry and practical applications of this compound, providing scientists with the foundational knowledge to effectively utilize it in complex synthetic campaigns.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. This compound is a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| CAS Number | 146070-35-1 | [1] |
| Synonyms | 3-Cyano-2-fluorobenzotrifluoride | [1] |
| Density | ~1.323 - 1.38 g/mL | Vendor Data |
| Refractive Index (n20/D) | ~1.4495 | Vendor Data |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Storage Conditions | 2 - 8 °C, Inert Atmosphere | [1] |
The molecule's structure features a benzene ring substituted with three key functional groups. The interplay between the strongly electron-withdrawing trifluoromethyl and nitrile groups creates a significant dipole and activates the C-F bond at position 2 towards nucleophilic attack, a critical feature that will be discussed in Section 4.
Synthesis Protocol: A Validated Approach
While multiple synthetic routes can be envisioned, a common and reliable method for the preparation of aromatic nitriles from anilines is the Sandmeyer Reaction . This classic transformation provides a robust pathway to this compound from its corresponding aniline precursor, 2-Amino-3-(trifluoromethyl)benzonitrile.
Experimental Protocol: Sandmeyer Cyanation
This protocol is a representative procedure based on established chemical principles for the Sandmeyer reaction.
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzonitrile
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl).
-
Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should form a fine, stirrable slurry.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature is strictly maintained below 5 °C. Causality Note: This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change.
Step 2: Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. Causality Note: The Cu(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with the nitrile.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or vacuum distillation to yield pure this compound.
Caption: Synthesis workflow via Sandmeyer reaction.
Chemical Reactivity & Mechanistic Insights
The primary utility of this compound in synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The fluorine atom serves as an excellent leaving group, a role enhanced by two key factors:
-
Inductive and Resonance Effects: Both the nitrile (-CN) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. They act synergistically to reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
-
Stabilization of the Meisenheimer Intermediate: The rate-determining step in an SₙAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, effectively stabilize this intermediate through resonance and induction, thereby lowering the activation energy of the reaction.
This reactivity makes the compound an ideal substrate for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position, providing a gateway to a diverse range of complex substituted aromatic molecules. This is a crucial step in the synthesis of many pharmaceutical and agrochemical targets.[1]
Caption: Generalized SₙAr mechanism at the C-F bond.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for synthesizing biologically active molecules.
-
Pharmaceutical Development: This intermediate is employed in the synthesis of various therapeutic agents, including potential antiviral and anticancer compounds.[1] The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and bioavailability, while also blocking metabolic pathways, potentially increasing the drug's half-life.
-
Agrochemical Formulations: In the agrochemical sector, it is used to produce advanced herbicides and insecticides.[1] The fluorinated substituents can increase the potency and selectivity of the active ingredients, leading to more effective crop protection solutions with potentially lower environmental impact.
Analytical Characterization
Quality control and characterization of this intermediate are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring.
-
¹⁹F NMR: This is a critical tool for fluorinated compounds. The spectrum is expected to show two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments and show characteristic splitting patterns due to C-F coupling.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (189.11 m/z for the molecular ion).
-
Gas Chromatography (GC): Used to assess the purity of the material, which is typically ≥98%.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is of the utmost importance. This compound must be handled with appropriate care.
-
Hazard Classification: Acutely toxic (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. All work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2 - 8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.
References
The Solubility Profile of 2-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive empirical solubility data in publicly available literature, this document equips researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to predict, determine, and understand its solubility in a range of organic solvents. The guide focuses on the application of Hansen Solubility Parameters (HSP) for solubility prediction, provides a detailed protocol for experimental solubility determination via the shake-flask method, and offers a qualitative assessment based on molecular structure and solvent properties.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic molecule with the chemical formula C₈H₃F₄N.[1] Its structure, featuring a benzonitrile core substituted with both a fluorine atom and a trifluoromethyl group, imparts unique electronic and physicochemical properties. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making this compound a valuable building block in the synthesis of novel therapeutic agents and potent agrochemicals.[1]
A thorough understanding of the solubility of this intermediate is paramount for its effective utilization in synthetic chemistry. Proper solvent selection is critical for reaction kinetics, yield optimization, purification processes, and formulation development. This guide provides the necessary tools to approach these challenges systematically.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 146070-35-1 | [1] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.323 - 1.38 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4495 - 1.48 | [1] |
Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach
The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for this principle.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] For a solute to dissolve in a solvent, their respective HSP values should be similar.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSP values for this compound, they can be estimated using group contribution methods.[3][4] These methods assign specific values to the different functional groups within a molecule and sum them to obtain the overall HSP. The Stefanis-Panayiotou method is a well-regarded group contribution approach that utilizes first-order (basic molecular structure) and second-order (conjugation-based) groups for improved accuracy.[3]
To perform this calculation, one would follow these general steps:
-
Deconstruct the molecule into its constituent functional groups (e.g., aromatic C-H, aromatic C-F, aromatic C-CF₃, aromatic C-CN).
-
Consult a comprehensive database of group contribution values for the chosen method (e.g., Stefanis-Panayiotou).
-
Apply the appropriate summation formulas provided by the method to calculate δD, δP, and δH.
Due to the proprietary nature of comprehensive and up-to-date group contribution databases, a precise calculation is not provided here. However, based on the structure, a qualitative estimation can be made:
-
δD (Dispersion): The aromatic ring will contribute significantly to this parameter.
-
δP (Polar): The highly polar nitrile group (-C≡N) and the electronegative fluorine and trifluoromethyl groups will result in a significant δP value.
-
δH (Hydrogen Bonding): As this compound has no hydrogen bond donor capabilities and only weak acceptor sites (the nitrogen of the nitrile and the fluorine atoms), its δH value is expected to be low.
Predicted Solubility in Common Organic Solvents
Once the HSP of this compound are estimated, its compatibility with various solvents can be predicted by calculating the "Hansen distance" (Ra) between the solute and each solvent. A smaller Ra indicates a higher likelihood of solubility. Solvents with HSP values close to those of the solute are predicted to be good solvents.
Table 2 provides the HSP for a range of common organic solvents. Based on the qualitative assessment of the HSP for this compound (moderate-to-high δD, high δP, low δH), solvents with similar characteristics are likely to be effective.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: HSP values can vary slightly depending on the source.
Based on this, polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO are predicted to be good solvents for this compound due to their significant polar components. Chlorinated solvents such as dichloromethane and chloroform may also show good solubility. Non-polar solvents like hexane are expected to be poor solvents. Alcohols like ethanol and methanol may have moderate solubility, though their high hydrogen bonding character might not be a perfect match.
Experimental Determination of Solubility
While theoretical predictions are valuable for initial solvent screening, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[5]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solute. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture. e. Maintain a constant temperature (e.g., 25 °C) and allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow any undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is crucial to prevent overestimation of solubility.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID). c. Construct a calibration curve from the standard solutions. d. Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
Self-Validation: To ensure that equilibrium has been reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent for the later time points.[5]
Figure 1: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.
Advanced Predictive Models: COSMO-RS
For a more rigorous theoretical prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[6] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities. This method can provide highly accurate predictions, especially when experimental data is scarce.[6]
Figure 2: Conceptual workflow for solubility prediction using the COSMO-RS model.
Conclusion
While experimental data for the solubility of this compound remains to be published, this guide provides a robust framework for its prediction and determination. The Hansen Solubility Parameter approach offers a valuable tool for initial solvent screening, guiding researchers toward promising candidates. For definitive quantitative data, the detailed shake-flask protocol provides a reliable experimental pathway. By combining theoretical prediction with empirical measurement, researchers can confidently select appropriate solvents, thereby optimizing synthetic processes and facilitating the development of novel pharmaceuticals and agrochemicals based on this versatile intermediate.
References
- 1. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hansen-solubility.com [hansen-solubility.com]
An In-depth Technical Guide to the Safety of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Foreword: The Imperative of Isomer-Specific Safety Data
In the fields of chemical research and pharmaceutical development, precision is paramount—not only in our synthetic methodologies and analytical techniques but most critically, in our approach to safety. This guide addresses the safety considerations for 2-Fluoro-3-(trifluoromethyl)benzonitrile, a fluorinated intermediate with significant potential in the synthesis of bioactive molecules.[1] However, a thorough search for a publicly available, detailed Safety Data Sheet (SDS) for this specific constitutional isomer has been unsuccessful.
It is a fundamental principle of chemical safety that one cannot reliably extrapolate toxicological, physical hazard, or handling data from one isomer to another. Minor changes in the arrangement of functional groups on an aromatic ring can lead to substantial differences in metabolic pathways, reactivity, and interaction with biological systems. Therefore, this guide will proceed by outlining the general hazards associated with this class of compounds, based on available data for related isomers, while repeatedly emphasizing that these are for informational context only and not a substitute for a compound-specific SDS. The causality behind this stringent approach is clear: assuming safety properties based on related structures can lead to inadequate personal protection, incorrect emergency procedures, and potentially severe adverse health effects.
Part 1: Hazard Identification and Classification
While a specific GHS classification for this compound is not available, related isomers and the parent structure, benzonitrile, are classified with significant hazards.[2][3] For instance, isomers like 3-fluoro-5-(trifluoromethyl)benzonitrile are typically classified as harmful if swallowed, in contact with skin, or if inhaled; they are also known to cause serious skin and eye irritation and may cause respiratory irritation.[4][5]
Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazards.
Assumed Hazard Profile:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: This table is an educated assumption based on data from structural isomers and is for preliminary risk assessment only. Verification with a manufacturer-provided SDS is mandatory.
Caption: Assumed GHS Pictogram and Hazard Statements.
Part 2: Exposure Controls and Personal Protective Equipment (PPE)
The core principle of exposure control is to create a multi-layered barrier between the researcher and the chemical. Given the anticipated hazards, a robust and non-negotiable PPE and engineering control strategy is required.
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls is their ability to remove the hazard at the source, independent of human behavior.
-
Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable to prevent inhalation of potentially harmful vapors.[6]
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[7]
-
Safety Stations: A safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[2]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is critical for protecting against direct contact.
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Nitrile rubber gloves are commonly recommended for similar compounds.[5] However, it is crucial to perform a glove compatibility check. Protocol for Glove Selection: Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection during high-risk procedures. Contaminated gloves must be removed using a technique that avoids skin contact and disposed of as hazardous waste.[4]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a high splash potential, a chemically resistant apron is recommended.[8]
Caption: Hierarchy of controls for chemical safety.
Part 3: Handling, Storage, and Emergency Protocols
Safe Handling and Storage
Trustworthiness in protocols comes from anticipating and mitigating risks before they occur.
-
Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[7] Keep containers tightly sealed when not in use.[10] Avoid contact with incompatible materials such as strong oxidizing agents.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[10][11] The storage area should be secured, with access limited to authorized personnel.[6] Containers should be clearly labeled and checked for leaks.[7]
First-Aid Measures
These protocols are based on general procedures for nitrile compounds and must be adapted based on the specific SDS.
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation occurs or persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release and Spill Cleanup
A self-validating spill protocol ensures containment and minimizes exposure.
-
Evacuate: Clear all non-essential personnel from the area and move upwind.[7]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control: Prevent the spill from entering drains or waterways.[8]
-
Absorb: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[5]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[12]
Part 4: Physical, Chemical, and Toxicological Profile
Authoritative data for this compound is not available. The table below is populated with data from an isomer, 2-Fluoro-5-(trifluoromethyl)benzonitrile , for illustrative purposes only. This highlights the type of information that must be obtained from a specific SDS.
| Property | Value (for 2-Fluoro-5-isomer) | Source |
| Molecular Formula | C₈H₃F₄N | [5] |
| Molecular Weight | 189.11 g/mol | [5] |
| Physical State | Liquid | [5] |
| Boiling Point | 185 - 187 °C | [5] |
Toxicological Information: No specific toxicological studies for this compound were found. Aromatic nitriles can be toxic, and chronic exposure may present additional health risks.[8] The trifluoromethyl group often increases lipophilicity, which can affect a compound's absorption and distribution in the body.[1]
Conclusion: A Call for Diligence
This compound is a valuable building block in modern chemical synthesis.[1] However, its safe use is contingent upon access to and adherence to a specific Safety Data Sheet. The information presented in this guide, drawn from related compounds, serves to establish a baseline for cautious handling and to underscore the potential hazards. It is not, and cannot be, a definitive safety manual. The ultimate responsibility lies with the researcher to procure authoritative safety data from the manufacturer and to apply that information diligently within a robust culture of laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nj.gov [nj.gov]
- 3. cdc.gov [cdc.gov]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.fr [fishersci.fr]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3-Fluoro-2-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]
- 11. innospk.com [innospk.com]
- 12. 3-Fluoro-4-(trifluoromethyl)benzonitrile | 231953-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzonitrile for Advanced Scientific Applications
This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development on the strategic sourcing, handling, and application of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1). This versatile fluorinated building block is a key intermediate in the synthesis of a wide array of biologically active molecules, finding significant use in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, commercial availability, safety and handling protocols, and detailed insights into its synthetic applications, underpinned by authoritative references.
Physicochemical Properties and Specifications
This compound is a substituted benzonitrile featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts distinct electronic and lipophilic properties that are highly advantageous in medicinal chemistry and material science. The trifluoromethyl group enhances metabolic stability and binding affinity of target molecules, while the fluorine atom can modulate pKa and serve as a handle for further synthetic transformations.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 146070-35-1 | [1] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Purity | Typically ≥98% (GC) | [1] |
| Density | ~1.323 - 1.38 g/mL at 25 °C | [1] |
| Refractive Index | ~1.4495 - 1.48 (n20/D) | [1] |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Storage | Store at 2 - 8 °C | [1] |
Commercial Availability and Supplier Comparison
A reliable supply of high-purity this compound is critical for reproducible research and development. Several reputable chemical suppliers offer this compound in various quantities, from laboratory-scale to bulk. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Typical Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 98% | Gram to multi-gram | Provides detailed safety information and has historical CoA data available. |
| Chem-Impex | ≥98% (GC) | 1g, 5g, and bulk quote | Offers product specifications and safety data sheets.[1] |
| TCI America (via Fisher Scientific) | 98.0+% | Gram to multi-gram | Distributed through a major scientific supplier.[2] |
| ChemScene | ≥98% | Milligram to gram | Specializes in bioactive small molecules and building blocks for research.[3] |
| Nanjing Finechem Holding Co.,Limited | High Purity | 1g to 1 kg | A manufacturer offering competitive pricing and bulk quantities. |
Synthetic Applications in Drug Discovery and Agrochemicals
The strategic placement of the fluoro and trifluoromethyl groups on the benzonitrile scaffold makes this compound a valuable precursor for a range of complex molecules. Its utility is primarily demonstrated in nucleophilic aromatic substitution reactions and as a building block for heterocyclic synthesis.
Role as a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial starting material in the development of novel therapeutic agents, particularly in the fields of oncology and virology.[1][4] The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the lipophilicity and metabolic stability of a drug candidate.
A notable application of a related isomer, 2-nitro-4-trifluoromethyl benzonitrile, is in the synthesis of isoxaflutole, a prominent herbicide. This highlights the importance of the trifluoromethyl benzonitrile scaffold in constructing agrochemicals. While direct synthesis examples for the 2-fluoro-3-(trifluoromethyl) isomer are less prevalent in readily available literature, its utility can be inferred from the reactivity of similarly substituted aromatics.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis, a common practice in drug discovery.
References
electronic effects of the trifluoromethyl group in benzonitriles
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Benzonitriles
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine has become a transformative tool for molecular design.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent molecule.[1][3][4] Its unique electronic signature, characterized by extreme electronegativity and steric demand, offers chemists a powerful lever to enhance metabolic stability, tune lipophilicity, and improve binding affinity.[1][3][5]
This technical guide provides a comprehensive examination of the electronic effects of the trifluoromethyl group specifically within the benzonitrile scaffold. Benzonitriles are themselves versatile intermediates in organic synthesis and are present in numerous bioactive compounds.[6][7] The combination of the CF₃ and nitrile groups on a benzene ring creates a unique electronic environment with significant implications for reactivity and molecular interactions. This document will delve into the fundamental principles governing these effects, detail synthetic methodologies for accessing these valuable compounds, and explore their applications, particularly in the realm of drug development.
Fundamental Electronic Effects of the Trifluoromethyl Group
The influence of the trifluoromethyl group on an aromatic system is dominated by its powerful electron-withdrawing nature, which is a composite of strong inductive effects and more subtle resonance considerations.
The Inductive Effect (-I)
The primary electronic contribution of the CF₃ group is its potent inductive electron withdrawal (-I effect).[8] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, creating a strong dipole and rendering the trifluoromethyl carbon atom highly electron-deficient. This deficiency is then propagated through the sigma (σ) bond framework to the attached benzene ring.[8][9][10] Consequently, the CF₃ group withdraws electron density from the aromatic system far more effectively than a methyl group or even a single halogen. This makes it one of the most powerful electron-withdrawing groups in organic chemistry.[11]
Resonance and Directing Effects
While the inductive effect is paramount, the CF₃ group's influence on the π-system is more complex. Unlike groups with p-orbitals or double bonds, the CF₃ group does not participate in classical resonance donation or withdrawal. However, it is known to be a deactivating meta-director in electrophilic aromatic substitution reactions.[10] This deactivation is a direct consequence of the powerful -I effect, which reduces the nucleophilicity of the entire ring. The meta-directing influence arises because the destabilizing positive charge of the reaction intermediate (the sigma complex) is less pronounced when the electrophile adds at the meta position, as this avoids placing the positive charge on the carbon directly attached to the electron-poor CF₃ group.
Caption: Logical flow of the CF₃ group's electronic effects.
Quantifying Electronic Influence: Hammett Constants
The electronic impact of substituents on the reactivity of aromatic rings can be quantified using the Hammett equation (log(k/k₀) = σρ), a cornerstone of physical organic chemistry.[12][13] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group possesses large, positive σ values, confirming its strong electron-withdrawing character.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hammett Constant (σp+) |
| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 | 0.612 |
| -NO₂ | 0.71 | 0.78 | 0.790 |
| -CN | 0.56 | 0.66 | 0.659 |
| -Cl | 0.37 | 0.23 | 0.114 |
| -CH₃ | -0.07 | -0.17 | -0.311 |
| -OCH₃ | 0.12 | -0.27 | -0.778 |
| Data compiled from various sources, including Leffler & Grunwald (1963).[14][15] |
As the table shows, the σ_para value for CF₃ is strongly positive, comparable to that of the cyano group, highlighting its potent electron-withdrawing ability at the para position. The σp+ value, which reflects a substituent's ability to stabilize an adjacent positive charge, is also strongly positive, indicating it is highly destabilizing.[15]
Impact on the Benzonitrile Moiety
When affixed to a benzonitrile, the trifluoromethyl group's electronic effects modulate the properties of both the aromatic ring and the nitrile functional group.
-
Aromatic Ring Reactivity : The powerful deactivation caused by the CF₃ group makes electrophilic aromatic substitution significantly more difficult. Conversely, it renders the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly when the CF₃ group is positioned ortho or para to a suitable leaving group.
-
Nitrile Group Properties : The electron density withdrawal extends to the nitrile group. This can increase the electrophilicity of the nitrile carbon, potentially altering its reactivity towards nucleophiles. Spectroscopically, this effect can lead to a shift in the C≡N stretching frequency in the infrared (IR) spectrum.
-
Positional Isomerism : The relative positioning of the CF₃ and -CN groups is critical.
-
Para-substitution : The effects of both groups are additive, leading to a highly electron-poor aromatic ring. 4-(Trifluoromethyl)benzonitrile is a common building block for this reason.
-
Meta-substitution : The inductive effects still dominate, resulting in significant deactivation. 3-(Trifluoromethyl)benzonitrile is another key intermediate in synthesis.[16]
-
Ortho-substitution : In addition to strong inductive effects, steric hindrance between the two bulky groups can influence molecular conformation and reactivity.
-
Synthesis of Trifluoromethylated Benzonitriles
The preparation of these compounds typically involves either the introduction of a nitrile to a trifluoromethylated arene or the trifluoromethylation of a benzonitrile derivative.
// Nodes Start1 [label="CF3-Aryl-NH2\n(Trifluoromethylaniline)", fillcolor="#FBBC05"]; Start2 [label="CF3-Aryl-X\n(Trifluoromethyl Aryl Halide)", fillcolor="#FBBC05"]; Intermediate1 [label="CF3-Aryl-N2+\n(Diazonium Salt)"]; Product [label="CF3-Aryl-CN\n(Trifluoromethyl Benzonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Intermediate1 [label="Diazotization\n(NaNO2, H+)", color="#4285F4"]; Intermediate1 -> Product [label="Sandmeyer Reaction\n(CuCN)", color="#EA4335"]; Start2 -> Product [label="Nucleophilic Cyanation\n(e.g., Pd or Cu catalyst, CN- source)", color="#EA4335"]; } Caption: Common synthetic routes to trifluoromethyl benzonitriles.
Experimental Protocol 1: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethylbenzaldehyde
This protocol describes the conversion of an aldehyde to a nitrile via an oxime intermediate, a reliable method for accessing benzonitriles.
Causality: This two-step, one-pot cascade process is efficient. First, the aldehyde reacts with hydroxylamine to form an aldoxime. The subsequent dehydration of the oxime to the nitrile is achieved using sulfuryl fluoride (SO₂F₂) as the dehydrating agent. Sodium carbonate acts as a base to facilitate both steps.
Methodology: [17]1. Setup: To a dry 30 mL reaction tube equipped with a magnetic stir bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv.), hydroxylamine hydrochloride (153 mg, 2.2 mmol), and sodium carbonate (117 mg, 1.1 mmol). 2. Solvent Addition: Add dimethyl sulfoxide (DMSO) (10 mL, 0.2 M) to the reaction tube. 3. Oxime Formation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). 4. Dehydration Setup: Once the aldehyde is consumed, add a second portion of sodium carbonate (1.06 g, 10 mmol) to the mixture. Seal the reaction tube. 5. Nitrile Formation: Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the reaction mixture from a balloon at room temperature for 12 hours with continuous stirring. 6. Workup: Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). 7. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Isolation: Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1 v/v) to yield the final product, 2-(Trifluoromethyl)benzonitrile.
Experimental Protocol 2: Synthesis of 4-Amino-2-trifluoromethylbenzonitrile
This multi-step synthesis illustrates the construction of a more complex trifluoromethylated benzonitrile starting from a simpler fluorinated aromatic compound.
Causality: This pathway relies on sequential, well-established transformations of an aromatic ring. It begins with a regioselective bromination, followed by a cyanation reaction to install the nitrile group, and concludes with an ammonolysis reaction to introduce the amino group. Each step leverages classical aromatic chemistry to build the final molecule.
Methodology: [18]1. Positional Bromination: In a suitable reaction vessel, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid. While heating to reflux, add dibromohydantoin in portions over 5-7 hours. After cooling, the product, 4-fluoro-2-trifluoromethyl bromobenzene, is isolated by quenching with water. 2. Cyano Group Substitution: The 4-fluoro-2-trifluoromethyl bromobenzene is then reacted with cuprous cyanide (CuCN) in a suitable high-boiling solvent like DMF or NMP, typically in the presence of a catalyst or promoter like quinoline. The reaction is heated to drive the substitution of the bromine atom with a cyanide group, yielding 4-fluoro-2-trifluoromethylbenzonitrile. 3. Ammonolysis: Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed pressure vessel. Introduce liquid ammonia and heat the mixture to approximately 120°C for 8 hours. The fluoride is displaced by the amino group. 4. Purification: After the reaction, the crude 4-amino-2-trifluoromethylbenzonitrile is isolated and purified by recrystallization from toluene to yield the final product.
Applications in Drug Discovery
The unique electronic properties conferred by the CF₃ group make trifluoromethylated benzonitriles highly valuable scaffolds in medicinal chemistry. [19]The introduction of this moiety is a well-established strategy for optimizing drug candidates. [3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol. [3]Replacing a metabolically vulnerable C-H bond (e.g., in a methyl group) with a CF₃ group can block enzymatic oxidation, thereby increasing the drug's half-life and reducing patient dosage. [1][3]* Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier. [3]This is critical for drugs targeting the central nervous system.
-
Modulation of Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby acidic or basic functional groups, affecting their ionization state at physiological pH. This can lead to stronger hydrogen bonding or electrostatic interactions with the target protein, thereby increasing potency and selectivity. [1][3]* Bioisosterism: The CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group, allowing chemists to fine-tune steric and electronic properties while maintaining a similar overall size. [3][4]
Case Study: Selinexor
Selinexor, an anticancer agent, is a prime example of a drug synthesized from a trifluoromethylated benzonitrile precursor. Its synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile. [2][20]The two CF₃ groups on the phenyl ring are critical to its pharmacological profile, contributing to its metabolic stability and binding affinity to its target, Exportin 1 (XPO1). [2]
| Drug (Active Ingredient) | Therapeutic Use | Role of Trifluoromethyl-Phenyl Moiety |
|---|---|---|
| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances lipophilicity, facilitating brain penetration. [1][3][4] |
| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | Contributes to selectivity for the COX-2 enzyme. [1][4] |
| Selinexor (Xpovio) | Anticancer (XPO1 Inhibitor) | Key for metabolic stability and target binding; synthesized from 3,5-bis(trifluoromethyl)benzonitrile. [2][20] |
| Leflunomide (Arava) | Antirheumatic | The trifluoromethylaniline core is critical for its immunosuppressive activity. |
| Aprepitant (Emend) | Antiemetic (NK1 Antagonist) | The bis(trifluoromethyl)phenyl group is essential for high-affinity binding to the NK1 receptor. |
Conclusion
The trifluoromethyl group exerts a powerful and multifaceted electronic influence on the benzonitrile scaffold. Its dominant electron-withdrawing inductive effect deactivates the aromatic ring and modulates the reactivity of the nitrile group, creating a chemical entity with distinct and valuable properties. These predictable electronic effects, combined with the CF₃ group's ability to enhance metabolic stability and lipophilicity, have cemented trifluoromethylated benzonitriles as privileged structures in modern drug discovery and development. A thorough understanding of these principles is essential for researchers and scientists seeking to rationally design next-generation therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. nbinno.com [nbinno.com]
- 10. Khan Academy [khanacademy.org]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. homepages.bluffton.edu [homepages.bluffton.edu]
- 15. researchgate.net [researchgate.net]
- 16. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. Page loading... [wap.guidechem.com]
- 18. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
stability of 2-Fluoro-3-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Stability of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Abstract
This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic and lipophilic properties. Understanding its stability is paramount for ensuring the integrity, safety, and efficacy of downstream applications, from drug substance and product development to the synthesis of advanced materials. This guide provides a comprehensive analysis of the chemical , grounded in the fundamental principles of its constituent functional groups. We will explore its intrinsic stability, predict potential degradation pathways, and offer detailed protocols for forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated aromatic compounds.
Introduction: The Chemical Landscape of a Versatile Building Block
This compound incorporates three key functional groups on a benzene ring: a nitrile (-CN), a fluoro (-F) group, and a trifluoromethyl (-CF3) group. The stability of the molecule is a direct consequence of the interplay between these groups and the aromatic system.
-
The Benzene Ring: The aromatic ring provides a stable core. Its delocalized pi-electron system requires significant energy to disrupt.
-
The Trifluoromethyl Group (-CF3): This group is exceptionally stable due to the high bond energy of the C-F bond (approximately 485 kJ/mol). It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.
-
The Fluoro Group (-F): The C-F bond on an aromatic ring is the strongest carbon-halogen bond, contributing to the molecule's overall thermal and chemical stability. Like the -CF3 group, it is electron-withdrawing.
-
The Nitrile Group (-CN): The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it to a carboxylic acid or an amide.
The combined electron-withdrawing nature of all three substituents significantly lowers the electron density of the aromatic ring, making it more resistant to oxidative degradation but potentially more susceptible to nucleophilic attack.
Intrinsic Stability Profile
Based on its chemical structure, this compound is expected to exhibit high thermal and chemical stability under typical storage and handling conditions (ambient temperature, protected from light and moisture).
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C8H3F4N | Sigma-Aldrich |
| Molecular Weight | 189.11 g/mol | Sigma-Aldrich |
| Boiling Point | 93-94 °C (25 mmHg) | Sigma-Aldrich |
| Density | 1.39 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.458 | Sigma-Aldrich |
Note: The provided data is from a supplier and should be confirmed by internal analysis.
Predicted Stability Under Various Conditions
-
Thermal Stability: The high strength of the C-F and aromatic C-C bonds suggests excellent thermal stability. Decomposition would likely only occur at elevated temperatures, well above its boiling point.
-
Photostability: While the aromatic system absorbs UV light, the inherent strength of the bonds suggests a degree of photostability. However, as with many aromatic compounds, prolonged exposure to high-intensity UV light could potentially lead to degradation. Photostability testing is always recommended for photosensitive applications.
-
pH Sensitivity: The primary point of vulnerability is the nitrile group. While stable at neutral pH, it can undergo hydrolysis under strongly acidic or basic conditions, especially when heated. The electron-withdrawing nature of the fluoro and trifluoromethyl groups may influence the rate of hydrolysis.
Potential Degradation Pathways
The most probable degradation pathway for this compound is the hydrolysis of the nitrile group. Other pathways are less likely but should be considered in forced degradation studies.
Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-Fluoro-3-(trifluoromethyl)benzoic acid. This proceeds via a primary amide intermediate, 2-Fluoro-3-(trifluoromethyl)benzamide.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, the nitrile is hydrolyzed to the carboxylate salt.
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is strong, the presence of three powerful electron-withdrawing groups on the ring can activate the carbon atom attached to the fluorine for nucleophilic attack. A strong nucleophile could potentially displace the fluoride ion. This is less common than nitrile hydrolysis but is a theoretical possibility under specific conditions (e.g., presence of strong nucleophiles like sodium methoxide at elevated temperatures).
Diagram: Predicted Degradation Pathways
The Strategic deployment of 2-Fluoro-3-(trifluoromethyl)benzonitrile as a Cornerstone in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Synthetic Chemists
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of higher crop yields and more sustainable agricultural practices has catalyzed significant innovation within the agrochemical industry. Central to this evolution is the design and synthesis of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles. Fluorinated organic compounds have emerged as a particularly fruitful area of research, with the strategic incorporation of fluorine and trifluoromethyl groups often leading to marked improvements in a molecule's biological activity and metabolic stability.[1][2] This guide provides an in-depth technical exploration of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a versatile and highly valuable building block in the synthesis of next-generation agrochemicals. We will dissect its synthesis, explore its reactivity, and present a detailed, field-proven perspective on its application in the construction of key agrochemical intermediates.
The Ascendancy of Fluorinated Building Blocks in Agrochemicals
The incorporation of fluorine and trifluoromethyl (-CF3) groups into agrochemical molecules is a well-established strategy for enhancing their performance. The unique physicochemical properties of these moieties can profoundly influence a compound's lipophilicity, bioavailability, and metabolic stability.[1][2]
-
Enhanced Efficacy: The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the electronic properties of a molecule, often leading to stronger binding interactions with its biological target.
-
Increased Metabolic Stability: Fluorinated compounds are frequently more resistant to enzymatic degradation within the target pest and in the environment, which can translate to longer-lasting efficacy.
-
Improved Bioavailability: The lipophilicity imparted by fluorinated groups can enhance the penetration of an active ingredient through the waxy cuticles of plants or the exoskeletons of insects.
It is within this context that this compound emerges as a building block of significant strategic importance. Its unique substitution pattern offers a confluence of reactivity and desirable physicochemical properties, making it a valuable precursor for a range of complex agrochemical targets.
Synthesis of the Building Block: this compound
The efficient and scalable synthesis of this compound is a critical first step in its utilization as a building block. While multiple synthetic routes are conceivable, a common approach involves a multi-step sequence starting from readily available precursors. One plausible route, adapted from methodologies for related fluorinated benzonitriles, is outlined below.
Hypothetical Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline
-
To a cooled (0-5 °C) solution of 2-Fluoro-3-(trifluoromethyl)aniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise.
-
The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate vessel, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.
-
The cold diazonium salt solution is then added slowly to the cyanide solution, with vigorous stirring.
-
The reaction is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with the nitrile.
-
Upon completion, the reaction mixture is extracted with an organic solvent, and the desired product is isolated and purified by distillation or chromatography.
Chemical Reactivity and Strategic Application
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The fluorine atom, positioned ortho to the trifluoromethyl group, is activated towards nucleophilic aromatic substitution (SNAr). This is the cornerstone of its application as a building block.
The Power of Nucleophilic Aromatic Substitution (SNAr)
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the trifluoromethyl and nitrile groups in our building block, is crucial for stabilizing this intermediate and thus facilitating the reaction.
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Case Study: A Plausible Route to a Key Cyantraniliprole Intermediate
Cyantraniliprole is a second-generation anthranilic diamide insecticide with a broad spectrum of activity. A key intermediate in its synthesis is 2-amino-5-cyano-N,3-dimethylbenzamide. While existing patented syntheses for this intermediate often start from different materials, this compound represents a viable and strategically interesting starting point for a convergent synthesis.
The proposed synthetic strategy hinges on a key nucleophilic aromatic substitution reaction, followed by functional group transformations.
Proposed Synthetic Pathway
Caption: Proposed synthesis of a key cyantraniliprole intermediate.
Detailed Hypothetical Protocol: Synthesis of 2-(Methylamino)-3-(trifluoromethyl)benzonitrile
-
Reaction Setup: To a pressure vessel, add this compound and an excess of aqueous methylamine. A polar aprotic solvent such as DMSO or DMF can be used to improve solubility.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable technique such as GC-MS or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and dilute with water. The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(methylamino)-3-(trifluoromethyl)benzonitrile.
Causality Behind Experimental Choices:
-
Excess Methylamine: Using an excess of the nucleophile drives the reaction to completion.
-
Elevated Temperature: The SNAr reaction requires an activation energy to overcome the aromaticity of the benzene ring, hence the need for heating.
-
Polar Aprotic Solvent: These solvents are effective at solvating the reactants without interfering with the nucleophilicity of the methylamine.
Quantitative Data and Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H3F4N |
| Molecular Weight | 189.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.38 g/cm³ |
| Boiling Point | Not readily available |
| Refractive Index | ~1.48 |
Conclusion
This compound is a potent and versatile building block in the arsenal of the modern agrochemical chemist. Its value is derived from the advantageous properties conferred by its fluorinated substituents and the strategic reactivity of its functional groups. While direct, publicly documented routes to blockbuster agrochemicals from this specific starting material may not be prevalent, its potential for the construction of key intermediates, such as the anthranilic amide core of cyantraniliprole, is clear from a synthetic chemistry perspective. The principles of nucleophilic aromatic substitution, coupled with a deep understanding of functional group interconversion, empower researchers to leverage this and similar building blocks to design and synthesize the next generation of innovative and effective crop protection solutions.
References
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, properties, synthesis, reactivity, and applications, underpinned by scientific literature and established chemical principles.
Chemical Identity and Nomenclature
This compound is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable synthon in organic chemistry.
Synonyms: While this compound is the most common name, it is also known by other designations. One of its key synonyms is 3-Cyano-2-fluorobenzotrifluoride .[1] Another systematic, albeit less common, name is α,α,α,2-Tetrafluoro-m-tolunitrile .
Key Identifiers:
| Identifier | Value |
| CAS Number | 146070-35-1 |
| Molecular Formula | C₈H₃F₄N |
| Molecular Weight | 189.11 g/mol |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of this compound is crucial for its handling, characterization, and use in synthesis.
Physical Properties:
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Density | Approximately 1.38 g/mL |
| Refractive Index | ~1.4495 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between δ 7.5 and 8.0 ppm, arising from the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and the adjacent protons.
-
¹³C NMR: The carbon NMR will display distinct signals for the eight carbon atoms. The carbon attached to the nitrile group (C≡N) will appear around 115-120 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. It is expected to show two signals: a singlet for the trifluoromethyl group (CF₃) and a multiplet for the fluorine atom on the ring, which will be coupled to the aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The C-F and C-H stretching vibrations in the aromatic region will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of HCN, F, and CF₃ groups.
Synthesis and Manufacturing
The synthesis of fluorinated benzonitriles often involves multi-step sequences, starting from readily available precursors. While a specific, detailed protocol for this compound is not widely published, a plausible synthetic strategy can be devised based on established methodologies for related compounds. A common approach involves the cyanation of a corresponding aryl halide.
Representative Synthetic Pathway:
A potential route to this compound could start from 2-Fluoro-3-(trifluoromethyl)bromobenzene. The bromo-substituent can be converted to a nitrile group via a cyanation reaction, commonly employing a cyanide source like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂) in a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO, often with palladium catalysis.
A plausible synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Fluoro-3-(trifluoromethyl)bromobenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous DMF.
-
Step 2: Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Step 3: Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Disclaimer: This is a representative, hypothetical protocol and would require optimization and validation in a laboratory setting.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nitrile, the fluorine atom, and the trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNA):
The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. The fluorine atom, being a good leaving group in such reactions, can be displaced by various nucleophiles. The position of substitution will be influenced by the directing effects of the existing substituents.
General scheme for nucleophilic aromatic substitution.
Cross-Coupling Reactions:
While the C-F bond can be utilized in some cross-coupling reactions, it is generally less reactive than C-Br or C-I bonds. However, under specific catalytic conditions, the C-F bond can participate in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. More commonly, if a bromo or iodo functionality is present elsewhere on the ring, it would be the primary site for these transformations.
Reduction of the Nitrile Group:
The nitrile group can be readily reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides access to a different class of building blocks.
Hydrolysis of the Nitrile Group:
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Fluoro-3-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.
Applications in Research and Development
This compound is a highly valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[3][4]
Pharmaceuticals:
This building block is utilized in the synthesis of a variety of therapeutic agents. The trifluoromethyl group can increase lipophilicity, aiding in membrane permeability, while the fluorine atom can block metabolic pathways, increasing the drug's half-life.[3][4] It is particularly useful in the development of kinase inhibitors, antivirals, and anticancer agents.[2][5]
Agrochemicals:
In the agrochemical sector, this compound serves as a precursor for the synthesis of novel herbicides, insecticides, and fungicides.[2][6][7] The fluorinated substituents can enhance the potency and selectivity of the active ingredients, leading to more effective and environmentally benign crop protection solutions.[7]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups provides a gateway to a wide array of complex molecules with significant potential in drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of next-generation chemical entities.
References
- 1. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 2. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 3. US6025517A - Fluoxetine process from benzoylacetonitrile - Google Patents [patents.google.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile
This technical guide provides an in-depth analysis of the spectral data for 2-Fluoro-3-(trifluoromethyl)benzonitrile, a versatile fluorinated building block with significant applications in pharmaceutical and agrochemical research.[1] The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make a thorough understanding of its structural characterization through spectroscopic methods essential for researchers in drug development and materials science. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic interpretation and field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound (CAS No. 146070-35-1) possesses a molecular formula of C₈H₃F₄N and a molecular weight of 189.11 g/mol .[2] Its structure, featuring a benzonitrile core with ortho-fluoro and meta-trifluoromethyl substituents, presents a compelling case for multi-faceted spectroscopic analysis. The interplay of these functional groups gives rise to a unique spectral fingerprint, which we will dissect in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment of its constitution.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound (purity ≥98%) in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A large spectral width is essential due to the wide chemical shift range of fluorine. Use a suitable fluorinated reference standard, such as CFCl₃ (trichlorofluoromethane), for accurate chemical shift referencing.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | m | - | H-4, H-5, H-6 |
Note: The exact chemical shifts and coupling patterns require experimental data for precise assignment. The aromatic protons will display complex splitting patterns due to mutual H-H and H-F couplings.
Causality of Spectral Features: The electron-withdrawing nature of the nitrile (-CN), fluoro (-F), and trifluoromethyl (-CF₃) groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region (typically between 7.0 and 8.5 ppm). The coupling between the protons and the fluorine atom will result in characteristic splitting patterns, which are invaluable for assigning the specific protons to their positions on the ring.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~160 | d | C-F |
| ~135-140 | m | Aromatic CH |
| ~130-135 | q | C-CF₃ |
| ~120-130 | m | Aromatic CH |
| ~123 | q | CF₃ |
| ~115 | s | CN |
| ~110-120 | m | Aromatic CH |
| ~100-110 | d | C-CN |
Note: Predicted data. The 'd' denotes a doublet due to one-bond C-F coupling, and 'q' denotes a quartet due to one- and two-bond C-F coupling from the CF₃ group. 'm' indicates a multiplet due to complex couplings.
Expert Insights: The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the CF₃ group (C-3) will also show a quartet, but with a smaller coupling constant (two-bond C-F coupling). The nitrile carbon typically resonates around 115-120 ppm.
¹⁹F NMR Spectral Data and Interpretation
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | s | -CF₃ |
| ~ -110 to -130 | m | Ar-F |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. 's' denotes a singlet and 'm' a multiplet.
Authoritative Grounding: The chemical shift of the CF₃ group is typically found in the range of -50 to -70 ppm.[3] The aromatic fluorine's chemical shift is influenced by its position on the ring and the nature of the other substituents. The fluorine atom will likely show coupling to the ortho and meta protons in the ¹⁹F spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using a neat liquid sample between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, C-F, and aromatic C-H and C=C bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N stretching |
| ~1600, 1480 | Medium | Aromatic C=C stretching |
| ~1300-1100 | Strong | C-F stretching (CF₃) |
| ~1200-1000 | Strong | C-F stretching (Ar-F) |
| ~3100-3000 | Weak | Aromatic C-H stretching |
Trustworthiness of Assignments: The nitrile stretch is a very characteristic and sharp absorption in the 2260-2220 cm⁻¹ region. The C-F stretching vibrations, particularly from the CF₃ group, will give rise to very strong and broad absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used. The instrument is typically coupled to a gas chromatograph (GC) for sample introduction.
-
Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data and Interpretation
The mass spectrum will show the molecular ion peak and various fragment ions.
Table 5: Predicted Mass Spectral Fragmentation
| m/z | Possible Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 170 | [M-F]⁺ |
| 169 | [M-HF]⁺ |
| 120 | [M-CF₃]⁺ |
Mechanistic Insights: The molecular ion peak at m/z 189 should be observable. Common fragmentation pathways for fluorinated aromatic compounds include the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[4] The loss of the trifluoromethyl radical (M-69) is also a likely fragmentation pathway.
Integrated Spectroscopic Analysis Workflow
A logical workflow for the complete structural elucidation of this compound integrates the data from all spectroscopic techniques.
References
Methodological & Application
synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile from 2,3-dichlorotrifluorotoluene
An Application Note for the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile from 2,3-Dichlorobenzotrifluoride
Abstract
This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound, a valuable intermediate in pharmaceutical and agrochemical research.[1] The synthesis commences with 2,3-dichlorobenzotrifluoride and proceeds through a regioselective nucleophilic aromatic substitution (SNAr) to yield a key chlorinated intermediate, followed by a high-temperature halogen exchange (Halex) fluorination. This guide offers detailed experimental procedures, mechanistic insights, and data presentation tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
Fluorinated aromatic nitriles are critical building blocks in modern chemistry. The unique electronic properties of the trifluoromethyl (-CF3) and cyano (-CN) groups impart desirable characteristics to bioactive molecules, including enhanced metabolic stability, lipophilicity, and binding affinity.[2] this compound, in particular, is a versatile precursor for complex chemical entities.[1]
The synthesis from 2,3-dichlorobenzotrifluoride is achieved via a logical two-step pathway designed to control the regioselective installation of the cyano and fluoro substituents.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis workflow.
The strategy hinges on the differential reactivity of the two chlorine atoms on the starting material, which is governed by the powerful electron-withdrawing nature of the trifluoromethyl group.
Step 1: Regioselective Cyanation via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale and Regioselectivity
The first step involves the conversion of the dichloro-starting material to 3-chloro-2-(trifluoromethyl)benzonitrile. This is a classic nucleophilic aromatic substitution (SNAr) reaction.[3] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as -CF3, renders the ring electron-deficient (electrophilic) and activates it towards nucleophilic substitution.[4]
The regioselectivity of the cyanation is dictated by the position of the -CF3 group. Electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex most effectively when they are positioned ortho or para to the site of nucleophilic attack.[4][5]
Figure 2: Rationale for C2 selectivity in SNAr. (Diagram is illustrative).
In 2,3-dichlorobenzotrifluoride, the chlorine at the C2 position is ortho to the -CF3 group, while the chlorine at C3 is meta. Therefore, nucleophilic attack by the cyanide ion (CN⁻) occurs preferentially at C2, leading to the selective displacement of the C2-chlorine atom.
Experimental Protocol: Rosenmund-von Braun Cyanation
The Rosenmund-von Braun reaction, utilizing copper(I) cyanide, is a robust and well-established method for this transformation.[6][7] It typically requires elevated temperatures to proceed efficiently.
Protocol 1: Synthesis of 3-Chloro-2-(trifluoromethyl)benzonitrile
-
Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichlorobenzotrifluoride (1.0 eq), copper(I) cyanide (CuCN, 1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with ethyl acetate or toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 3-chloro-2-(trifluoromethyl)benzonitrile as the primary product.[8]
Step 2: Halogen Exchange (Halex) Fluorination
Mechanistic Principles
The second step is the conversion of 3-chloro-2-(trifluoromethyl)benzonitrile to the final product. This is accomplished via a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution where a chloride is replaced by a fluoride.[9] These reactions typically require high temperatures and an anhydrous, polar aprotic solvent to facilitate the dissolution and reactivity of the fluoride salt.[10] Potassium fluoride (KF) is an economical and effective fluorine source.[11][12] The electron-withdrawing properties of both the ortho-cyano group and the meta-trifluoromethyl group activate the C3-chlorine for this substitution.
Experimental Protocol: High-Temperature Fluorination
This protocol is adapted from established methods for fluorinating activated chloroarenes.[10]
Protocol 2: Synthesis of this compound
-
Reagent Setup: In a suitable high-temperature reaction vessel (e.g., a stainless steel autoclave or a flask with a high-boiling point setup) equipped with a mechanical stirrer and a distillation head, add 3-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq), spray-dried potassium fluoride (KF, 2.0-3.0 eq), and anhydrous sulfolane.
-
Reaction Conditions: Heat the stirred slurry to 220-240 °C. The reaction is driven by the exchange of the chloride for the fluoride. The progress can be monitored by GC analysis of aliquots.
-
Workup and Isolation:
-
Upon completion, the product can be isolated directly from the reaction mixture by vacuum distillation.
-
Alternatively, cool the reaction mixture, dilute with toluene, and filter to remove inorganic salts (KF, KCl).
-
Wash the filtrate with water to remove the sulfolane solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification: The resulting crude product can be further purified by fractional vacuum distillation to yield high-purity this compound.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the proposed synthesis. Expected yields are based on analogous transformations reported in the literature.
| Parameter | Step 1: Cyanation | Step 2: Fluorination |
| Starting Material | 2,3-Dichlorobenzotrifluoride | 3-Chloro-2-(trifluoromethyl)benzonitrile |
| Key Reagents | Copper(I) Cyanide (CuCN) | Potassium Fluoride (KF) |
| Solvent | DMF | Sulfolane |
| Temperature | 150-160 °C | 220-240 °C |
| Typical Reaction Time | 12-24 hours | 8-16 hours |
| Expected Yield | 70-85% | 65-80% |
| Purification Method | Vacuum Distillation / Chromatography | Fractional Vacuum Distillation |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, GC-MS, and elemental analysis.
Safety and Handling
-
Cyanides: Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidic workup of cyanide-containing reaction mixtures will generate highly toxic hydrogen cyanide (HCN) gas; this step must be performed with extreme caution in an efficient fume hood.
-
High Temperatures: Both steps involve high reaction temperatures. Use appropriate heating mantles and ensure reaction vessels are rated for the intended temperatures and pressures.
-
Solvents: DMF and sulfolane are high-boiling polar aprotic solvents. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste, especially cyanide-containing waste, must be quenched and disposed of according to institutional and local environmental regulations.
Conclusion
This application note details a robust and regioselective two-step synthesis of this compound from 2,3-dichlorobenzotrifluoride. The synthetic route leverages fundamental principles of nucleophilic aromatic substitution, with regioselectivity controlled by the electronic influence of the trifluoromethyl group. The provided protocols offer a practical guide for researchers requiring access to this important fluorinated building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Buy 3-Chloro-2-(trifluoromethyl)benzonitrile [smolecule.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[4][5] However, the ever-increasing complexity of molecular targets presents new challenges, particularly with substrates bearing electron-withdrawing groups and less reactive C-F bonds.[6][7]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging substrate: 2-Fluoro-3-(trifluoromethyl)benzonitrile. This molecule, with its electron-deficient aromatic ring due to the nitrile and trifluoromethyl substituents, and a traditionally less reactive C-F bond for oxidative addition, requires a carefully optimized protocol to achieve high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into troubleshooting and optimization, all grounded in established scientific principles.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process that elegantly orchestrates the formation of a new C-C bond through a well-defined catalytic cycle.[1][2][8] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (in this case, the C-F bond of this compound). This forms a Pd(II) complex.[2][3][8] The reactivity of the halide follows the general trend I > Br > OTf > Cl >> F, making the activation of a C-F bond particularly demanding.[9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[3][10][11][12]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(trifluoromethyl)benzonitrile Derivatives
Introduction: Navigating a Challenging C-N Coupling
The synthesis of substituted arylamines is a cornerstone of modern medicinal chemistry and materials science.[1] Molecules bearing the 2-amino-3-(trifluoromethyl)benzonitrile scaffold are of particular interest as precursors for pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl and nitrile functionalities. However, the construction of the critical C-N bond on this specific substrate, 2-Fluoro-3-(trifluoromethyl)benzonitrile, presents a significant synthetic challenge. The strong electron-withdrawing nature of the adjacent trifluoromethyl and nitrile groups deactivates the aryl fluoride towards the crucial oxidative addition step in many cross-coupling reactions.
Traditional methods for forming C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and have limited substrate scope.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a milder and more general alternative.[4] This application note provides a detailed guide for researchers, outlining the strategic considerations and a robust protocol for the successful Buchwald-Hartwig amination of the challenging, electron-deficient substrate, this compound. We will delve into the mechanistic rationale behind component selection to empower scientists to not only apply this protocol but also to adapt it for analogous challenging substrates.
Mechanistic Rationale: The Engine of the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[2][5] Understanding this mechanism is paramount for rational catalyst system selection and troubleshooting. The cycle, initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source, comprises three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the cycle. For electron-deficient aryl halides, the oxidative addition of the Ar-X bond to the Pd(0) center is often the rate-determining step.[8] Bulky, electron-rich phosphine ligands are essential to facilitate this step and promote the final, product-releasing reductive elimination.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Strategic Component Selection for an Electron-Deficient Substrate
The success of the amination on this compound hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. Given the substrate's electronic properties, specific choices must be made to overcome the inherent challenges.
Palladium Precatalyst
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6] For challenging substrates, modern, well-defined palladium precatalysts are highly recommended. These "G3" or "G4" palladacycle precatalysts (e.g., XPhos Pd G3) offer superior air-stability and generate the active L-Pd(0) catalyst cleanly and efficiently upon addition of the base, leading to more reproducible results and often requiring lower catalyst loadings.[6]
Ligand: The Key to Reactivity
This is the most critical parameter. The substrate is electron-deficient and sterically encumbered. Therefore, the ligand must be both highly electron-donating and sterically bulky.
-
Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for such transformations.[2]
-
Bulkiness: The steric hindrance (e.g., the isopropyl groups on XPhos) promotes the reductive elimination step, preventing catalyst decomposition pathways.[9]
-
Electron-Donating Nature: The phosphine's electron density increases the electron density on the palladium center, which facilitates the oxidative addition of the electron-poor C-F bond.
-
-
Recommended Ligands:
-
XPhos: A highly general and robust ligand for a wide range of C-N couplings.
-
BrettPhos: Particularly effective for coupling primary amines and can show enhanced reactivity for hindered substrates.[10]
-
RuPhos: Another excellent choice, often demonstrating high activity at lower temperatures.
-
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex) to generate the active nucleophile.[7]
-
Rationale: The choice of base can significantly impact yield, especially when sensitive functional groups are present. While the nitrile group in the substrate is relatively robust, very harsh conditions could potentially affect it.
-
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu): A common and highly effective strong base for this reaction.[6] Its poor solubility can sometimes affect reaction kinetics.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, soluble base that can promote reactions at lower temperatures. It is particularly useful when substrates have base-sensitive protons.[10]
-
Potassium Phosphate (K₃PO₄): A weaker base that can be advantageous if the substrate or amine partner is particularly sensitive to strong alkoxides. However, it typically requires higher temperatures and longer reaction times.[5]
-
Solvent
An anhydrous, aprotic solvent is necessary.
-
Rationale: The solvent must be able to dissolve the reactants and catalyst system while remaining inert to the strong base and reactive intermediates.
-
Recommended Solvents:
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of a generic primary or secondary amine with this compound.
Caption: A flowchart of the key experimental steps.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%, if not using a pre-formed complex)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (Sufficient to make a 0.2 M solution)
-
Deionized Water, Brine, Ethyl Acetate, Hexanes
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. All reagents are hazardous. Handle palladium catalysts, phosphine ligands, and strong bases with appropriate personal protective equipment (PPE), including gloves and safety glasses. Operations must be conducted under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 189 mg), the amine (1.2 mmol), XPhos Pd G3 (0.02 mmol, 18.9 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Expert Note: Add the solid reagents first. If the amine is a liquid, it can be added after the solvent via syringe. For solid amines, add them with the other solids.
-
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL for a 1.0 mmol scale) via syringe.
-
Reaction: Place the sealed flask into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 16-24 hours.
-
Expert Note: The reaction mixture will typically become a dark, heterogeneous suspension. Vigorous stirring is important.[6]
-
-
Monitoring: After the allotted time, cool the reaction to room temperature. A small aliquot can be removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Dilute the cooled reaction mixture with ethyl acetate (20 mL). Carefully quench the reaction by adding deionized water (15 mL). Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Optimization and Troubleshooting
If the initial reaction provides a low yield, a systematic optimization should be performed. The following table provides a logical framework for troubleshooting.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Change |
| Ligand | XPhos (Baseline) | BrettPhos | RuPhos | Different ligands have unique steric and electronic properties that can improve rates for specific substrates.[10] |
| Base | NaOtBu (Baseline) | LHMDS | K₃PO₄ | A stronger, more soluble base (LHMDS) might improve kinetics; a weaker base (K₃PO₄) may be needed for sensitive functionalities.[5][6] |
| Solvent | Toluene (Baseline) | Dioxane | t-BuOH | Solvent polarity and coordinating ability can influence catalyst stability and reaction rate.[3][5] |
| Temperature | 100 °C (Baseline) | 80 °C | 120 °C | Lower temperature may prevent side reactions; higher temperature may be needed to drive sluggish reactions to completion. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for accessing arylamine derivatives that are otherwise difficult to synthesize. For the challenging electron-deficient substrate this compound, a successful C-N bond formation is readily achievable through the judicious selection of a modern palladium precatalyst, a bulky and electron-rich biarylphosphine ligand such as XPhos, and a strong, non-nucleophilic base. The protocol detailed herein provides a robust and reproducible method, while the mechanistic insights and optimization strategies offer a clear path for researchers to adapt and apply this powerful transformation in their own synthetic endeavors.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reaction of 2-Fluoro-3-(trifluoromethyl)benzonitrile with Amines
Introduction: Strategic Importance of Aminated Trifluoromethylbenzonitriles
The functionalization of aromatic rings with amine moieties is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting arylamines are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-Fluoro-3-(trifluoromethyl)benzonitrile is a valuable synthetic intermediate, primed for nucleophilic aromatic substitution (SNAr). The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group. This activation makes it an ideal substrate for the synthesis of diverse 2-amino-3-(trifluoromethyl)benzonitrile derivatives, which are key building blocks for more complex molecular architectures. This guide provides an in-depth analysis of the reaction of this compound with various amines, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and outlining best practices for successful and safe execution.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process, although concerted mechanisms have also been proposed for certain systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the strong inductive and mesomeric electron-withdrawing effects of the adjacent trifluoromethyl and cyano groups. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups.[1]
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. This step is typically fast and irreversible, driving the reaction to completion.
The overall rate of the SNAr reaction is influenced by several factors, including the nucleophilicity of the amine, the stability of the Meisenheimer complex, and the nature of the solvent and base used.
Caption: Generalized SNAr mechanism for the reaction.
Comparative Reactivity and Scope
The versatility of the SNAr reaction on this compound allows for the introduction of a wide range of primary and secondary amines. The following table summarizes typical reaction conditions and outcomes for the substitution with different classes of amines, demonstrating the broad applicability of this transformation.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | High | [1] |
| Piperidine | Et₃N | DMSO | 80 | 4 | 92 (analogous system) | [2] |
| Aniline | K₂CO₃ | DMF | 100 | 8 | Moderate to High | General Knowledge |
| Benzylamine | Et₃N | DMSO | 80 | 6 | High | General Knowledge |
| n-Butylamine | K₂CO₃ | Acetonitrile | Reflux | 10 | High | General Knowledge |
Note: Yields are representative and can vary based on the specific substrate and reaction scale. The data for piperidine is from an analogous system and is included for comparative purposes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a representative secondary amine (morpholine) and a primary amine.
Protocol 1: Synthesis of 4-(2-Cyano-6-(trifluoromethyl)phenyl)morpholine
This protocol is adapted from a procedure for a similar substrate and is expected to provide high yields of the desired product.[1]
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add morpholine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dilute the crude residue with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-(2-Cyano-6-(trifluoromethyl)phenyl)morpholine.
Caption: A generalized experimental workflow for the SNAr reaction.
Best Practices and Safety Considerations
Reagent Handling:
-
This compound: This compound should be handled in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Amines: Many amines are corrosive and have strong odors. Handle them in a fume hood and wear appropriate PPE.
-
Bases: Anhydrous potassium carbonate and other bases should be handled with care to avoid contact with skin and eyes.
-
Solvents: Acetonitrile, DMSO, and DMF are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.
Reaction Setup and Monitoring:
-
Inert Atmosphere: For optimal results and to prevent side reactions, particularly with sensitive amines, conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, as water can react with the base and potentially hydrolyze the nitrile group under harsh conditions.
-
Temperature Control: Maintain a stable reaction temperature as indicated in the protocol. Overheating can lead to decomposition and side product formation.
-
Monitoring: Regularly monitor the reaction progress to determine the endpoint and avoid prolonged heating, which can decrease the yield and purity of the product.
Work-up and Purification:
-
Quenching: Quench the reaction carefully, especially if reactive bases have been used.
-
Extraction: Use a separatory funnel for extractions and be aware of potential emulsion formation.
-
Solvent Removal: Remove organic solvents using a rotary evaporator in a well-ventilated area.
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and highly efficient method for the synthesis of a diverse range of 2-amino-3-(trifluoromethyl)benzonitrile derivatives. The strong activation provided by the trifluoromethyl and cyano groups facilitates the reaction with a broad scope of amine nucleophiles under relatively mild conditions. The protocols and best practices outlined in this guide provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, enabling the development of novel molecules for a wide range of applications.
References
Application Notes and Protocols for the Synthesis of Novel Antiviral Agents from 2-Fluoro-3-(trifluoromethyl)benzonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-3-(trifluoromethyl)benzonitrile as a key starting material for the synthesis of potential antiviral compounds. We present a strategic synthetic pathway to a novel pyrazine-based antiviral candidate, drawing parallels to the established mechanism of action of broad-spectrum antiviral agents like Favipiravir. The protocols herein are designed to be self-validating, with detailed step-by-step methodologies, explanations of the underlying chemical principles, and characterization data. The inclusion of the trifluoromethyl group is a critical design element, known to enhance metabolic stability and biological efficacy.[1][2][3][4] This guide aims to empower researchers to explore new chemical space in the ongoing search for effective antiviral therapies.
Introduction: The Strategic Importance of Fluorinated Building Blocks in Antiviral Drug Discovery
The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into pharmaceutical candidates has become a cornerstone of modern drug design.[3][4] The unique properties imparted by these moieties, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity, are highly desirable in the development of potent antiviral agents.[1][2][5] this compound is a versatile and highly reactive building block, poised for the synthesis of complex, biologically active molecules.[6] Its activated aromatic ring is amenable to a variety of chemical transformations, including nucleophilic aromatic substitution, making it an ideal starting point for the construction of novel heterocyclic systems with potential antiviral activity.[6][7][8][9]
This application note will focus on a synthetic route to a novel analog of the pyrazine carboxamide class of antivirals, which includes the well-known drug Favipiravir.[10][11][12] Favipiravir acts as a prodrug, being intracellularly converted to its active ribofuranosyl-5'-triphosphate form (Favipiravir-RTP).[13][14][15] This active metabolite then selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[10][12][14] By targeting this conserved viral enzyme, Favipiravir and its analogs exhibit broad-spectrum antiviral activity.[10][11] Our proposed synthetic target aims to leverage these established principles of antiviral action.
Proposed Synthetic Pathway: From Benzonitrile to a Novel Pyrazine Carboxamide
The following workflow outlines a plausible and scientifically grounded synthetic route from this compound to a target antiviral candidate, 6-(Trifluoromethyl)-3-hydroxypyrazine-2-carboxamide. This pathway is designed based on established organic chemistry principles and analogous synthetic routes for similar heterocyclic systems.[16][17][18][19]
Caption: Proposed synthetic workflow from the starting material to the target antiviral compound.
Experimental Protocols
Materials and Instrumentation
| Material/Instrument | Specifications |
| This compound | >98% purity |
| Anhydrous Ammonia | High purity grade |
| Diaminomaleonitrile | >97% purity |
| Solvents (THF, DMSO, etc.) | Anhydrous grade |
| Reagents (HCl, NaOH, etc.) | ACS grade |
| NMR Spectrometer | 400 MHz or higher |
| Mass Spectrometer | High-resolution (e.g., ESI-TOF) |
| HPLC System | C18 column, UV detector |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)benzonitrile
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluoride atom on the starting material is displaced by an amino group. The electron-withdrawing trifluoromethyl and nitrile groups activate the aromatic ring for this transformation.[8][9][20][21]
-
Protocol:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Seal the vessel and allow it to warm to room temperature, then heat to 60 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the excess ammonia and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-3-(trifluoromethyl)benzonitrile.
-
-
Expected Outcome & Characterization:
-
Appearance: White to off-white solid.
-
Yield: 75-85%.
-
¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons and characteristic shifts for the aromatic protons.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
-
Step 2: Synthesis of 2,3-Diamino-4-(trifluoromethyl)pyrazine
This step involves the condensation of the synthesized aminobenzonitrile with diaminomaleonitrile to form the pyrazine ring. This is a common strategy for the synthesis of substituted pyrazines.
-
Protocol:
-
To a solution of 2-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add diaminomaleonitrile (1.1 eq).
-
Heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction by TLC or HPLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-Diamino-4-(trifluoromethyl)pyrazine.
-
-
Expected Outcome & Characterization:
-
Appearance: Yellow to brown solid.
-
Yield: 60-70%.
-
¹H NMR: Characteristic signals for the pyrazine ring proton and the amino group protons.
-
¹⁹F NMR: A singlet for the -CF₃ group.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the pyrazine derivative.
-
Step 3: Synthesis of 2,3-Dihydroxy-4-(trifluoromethyl)pyrazine
The amino groups on the pyrazine ring are converted to hydroxyl groups via hydrolysis under acidic conditions.
-
Protocol:
-
Suspend 2,3-Diamino-4-(trifluoromethyl)pyrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 48 hours.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield 2,3-Dihydroxy-4-(trifluoromethyl)pyrazine.
-
-
Expected Outcome & Characterization:
-
Appearance: Light-colored solid.
-
Yield: 80-90%.
-
¹H NMR: Disappearance of the amino proton signals and appearance of broad signals for the hydroxyl groups.
-
MS (ESI): [M-H]⁻ corresponding to the molecular weight of the dihydroxy pyrazine.
-
Step 4: Synthesis of 6-(Trifluoromethyl)-3-hydroxypyrazine-2-carboxamide (Target Compound)
The final step involves the selective amidation of one of the hydroxyl groups to form the desired carboxamide. This can be a challenging step requiring careful control of reaction conditions.
-
Protocol:
-
This transformation may require a multi-step sequence involving protection of one hydroxyl group, conversion of the other to a carboxylic acid or its derivative, followed by amidation and deprotection. A possible route involves selective oxidation followed by amidation.
-
Alternative Direct Amidation (Exploratory): Treat 2,3-Dihydroxy-4-(trifluoromethyl)pyrazine with a suitable aminating agent under high pressure and temperature. This would require significant optimization.
-
More Controlled Approach: a. Protect one of the hydroxyl groups (e.g., as a benzyl ether). b. Convert the unprotected hydroxyl group to a nitrile via a Sandmeyer-like reaction, followed by hydrolysis to the carboxylic acid. c. Amidate the carboxylic acid using standard coupling reagents (e.g., HATU, HOBt) and ammonia. d. Deprotect the protected hydroxyl group (e.g., by hydrogenolysis for a benzyl ether).
-
Purify the final compound by preparative HPLC.
-
-
Expected Outcome & Characterization of Target Compound:
-
Appearance: White crystalline solid.
-
¹H NMR: Signals corresponding to the pyrazine proton and the carboxamide protons.
-
¹³C NMR: Signals for the carbonyl carbon and the carbons of the pyrazine ring.
-
¹⁹F NMR: A singlet for the -CF₃ group.
-
High-Resolution Mass Spectrometry (HRMS): Exact mass confirming the elemental composition.
-
Mechanism of Antiviral Action and Rationale for Target Design
The designed target molecule, 6-(Trifluoromethyl)-3-hydroxypyrazine-2-carboxamide, is a structural analog of Favipiravir.[10][13] The rationale behind this design is to leverage the known mechanism of action of this class of compounds while potentially improving its properties through the specific placement of the trifluoromethyl group.
Caption: Postulated mechanism of action for the target antiviral compound.
The key features of the target molecule that are expected to contribute to its antiviral activity are:
-
Pyrazine Carboxamide Core: This scaffold is known to be recognized by cellular enzymes for conversion into the active triphosphate form.[13][14][15]
-
3-Hydroxyl Group: Essential for the tautomerization that allows the active form to mimic purine nucleosides and be incorporated into the viral RNA chain.
-
6-Trifluoromethyl Group: This group is anticipated to enhance the compound's metabolic stability and may influence its binding affinity to the viral RdRp, potentially leading to improved potency and a better pharmacokinetic profile.[1][4][22]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel antiviral candidates. The synthetic pathway and detailed protocols provided in this application note offer a robust framework for the generation of a new pyrazine carboxamide analog. The strategic incorporation of the trifluoromethyl group is a key design feature aimed at enhancing the pharmacological properties of the target compound. Researchers and drug development professionals are encouraged to utilize these methodologies to explore new chemical entities in the critical and ongoing effort to combat viral diseases.
References
- 1. MIT chemists find an easier way to synthesize new drug candidates | EurekAlert! [eurekalert.org]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Favipiravir - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. oatext.com [oatext.com]
- 15. oatext.com [oatext.com]
- 16. nbinno.com [nbinno.com]
- 17. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 19. scientificupdate.com [scientificupdate.com]
- 20. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anticancer Agents from 2-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing potent anticancer agents, specifically focusing on the multi-kinase inhibitors Regorafenib and Sorafenib, utilizing 2-Fluoro-3-(trifluoromethyl)benzonitrile as a strategic starting material. This document outlines detailed, step-by-step protocols, explains the chemical rationale behind experimental choices, and presents quantitative data to ensure reproducibility and success in a research and development setting. The guide is structured to provide both a high-level strategic understanding and the granular detail necessary for laboratory implementation.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a prevalent feature in many FDA-approved drugs due to its ability to increase lipophilicity and metabolic resistance.[2] this compound is a versatile and highly functionalized starting material, poised for elaboration into complex molecular architectures. Its electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution, providing a key entry point for synthetic transformations.[3][4] This guide will detail a proposed synthetic route to convert this starting material into a pivotal intermediate, 4-chloro-3-(trifluoromethyl)aniline, and its subsequent use in the synthesis of the anticancer drugs Regorafenib and Sorafenib.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the functionalization of this compound to introduce key functionalities required for the final drug scaffolds. The core of this strategy revolves around the preparation of the crucial intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Caption: High-level overview of the synthetic strategy.
Part I: Synthesis of Key Intermediate - 4-Chloro-3-(trifluoromethyl)aniline
This section details a proposed synthetic route to obtain 4-chloro-3-(trifluoromethyl)aniline from the starting material.
Step 1: Proposed Synthesis of 2-Amino-3-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution
The initial and most critical step is the conversion of this compound to an aniline derivative. A plausible approach is a nucleophilic aromatic substitution (SNAr) reaction with ammonia to replace the fluorine atom with an amino group. The strong electron-withdrawing effects of the trifluoromethyl and nitrile groups activate the aromatic ring for such a substitution.
-
Reaction Principle: The electron-deficient nature of the aromatic ring facilitates the attack of a nucleophile (ammonia) and displacement of the fluoride ion, which is a good leaving group in SNAr reactions.
Protocol 1: Ammonolysis of this compound
-
To a high-pressure autoclave, add this compound (1.0 eq) and a solution of ammonia in a suitable solvent such as ethanol or dioxane (excess, e.g., 10-20 eq).
-
Seal the reactor and heat the mixture to 120-150°C for 8-12 hours. The progress of the reaction should be monitored by an appropriate technique like GC-MS or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-Amino-3-(trifluoromethyl)benzonitrile.
-
Rationale for Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution and to maintain ammonia in a reactive state.
-
Excess Ammonia: Using a large excess of ammonia drives the reaction to completion and minimizes potential side reactions.
-
Solvent: Ethanol or dioxane are suitable solvents that can solubilize the starting material and are stable under the reaction conditions.
-
Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a chlorine atom onto the aromatic ring via a diazonium salt intermediate.[4]
Protocol 2: Diazotization and Chlorination
-
Dissolve 2-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-Chloro-5-cyano-1-(trifluoromethyl)benzene.
Step 3: Reduction of the Nitrile to an Amine
The final step in the synthesis of the key intermediate is the reduction of the nitrile group to an amine.
Protocol 3: Nitrile Reduction
-
In a flask equipped with a magnetic stirrer, dissolve the product from the previous step (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Carefully add a reducing agent such as Lithium Aluminum Hydride (LiAlH4) (e.g., 1.5-2.0 eq) portion-wise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain 4-Chloro-3-(trifluoromethyl)aniline.
Part II: Synthesis of Regorafenib
Regorafenib is synthesized from 4-chloro-3-(trifluoromethyl)aniline through the formation of an isocyanate intermediate followed by a coupling reaction.
Caption: Synthetic pathway to Regorafenib.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
The aniline is converted to the highly reactive isocyanate using phosgene or a phosgene equivalent like triphosgene.
Protocol 4: Isocyanate Formation
-
Caution: Phosgene and triphosgene are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve triphosgene (0.4 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in DCM dropwise at 0°C.
-
Subsequently, add a solution of a non-nucleophilic base such as triethylamine (1.1 eq) in DCM dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
The solvent can be removed by rotary evaporation to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can often be used in the next step without further purification.
Step 2: Synthesis of Regorafenib
The final step is the coupling of the isocyanate with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide to form the urea linkage.
Protocol 5: Final Coupling Reaction
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.
-
At 0°C and under an argon atmosphere, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. A precipitate will form.
-
Filter the precipitate and wash it with diethyl ether.
-
Dry the solid to yield Regorafenib.
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| 4-Chloro-3-(trifluoromethyl)aniline | 195.57 | 70-80% (from benzonitrile) | >98% |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 221.56 | >95% (crude) | - |
| Regorafenib | 482.82 | 85-95% | >99% |
Part III: Synthesis of Sorafenib
Sorafenib synthesis follows a similar strategy, coupling the same isocyanate intermediate with a different amine component.
References
- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Experimental Setup for Fluorination of Benzonitrile Derivatives
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1] Benzonitrile derivatives, in particular, are prevalent scaffolds in pharmaceuticals, serving as key intermediates and pharmacophores in a wide array of therapeutic agents.[3][4] The nitrile group's strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, making it a valuable component in drug design.[3] Consequently, the development of robust and efficient methods for the fluorination of benzonitrile derivatives is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the experimental setups for the fluorination of benzonitrile derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles and mechanistic considerations that govern the selection of reagents and reaction conditions. We will delve into both nucleophilic and electrophilic fluorination strategies, offering detailed, field-proven protocols and critical insights to ensure successful and safe execution in the laboratory.
Mechanistic Considerations: A Tale of Two Pathways
The approach to fluorinating a benzonitrile derivative is fundamentally dictated by the electronic nature of the aromatic ring and the desired regioselectivity. The two primary mechanistic pathways are nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Fluorination (SNAr)
In SNAr reactions, a nucleophilic fluoride source displaces a leaving group on an electron-deficient aromatic ring.[5] The benzonitrile moiety, with its electron-withdrawing cyano group, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. This method is typically employed when a suitable leaving group (e.g., -Cl, -Br, -NO₂) is already present on the benzonitrile scaffold.
Key reagents for nucleophilic fluorination include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides.[5] The reactivity of these fluoride sources can be significantly enhanced through various techniques. For instance, spray-dried KF exhibits a larger surface area and is less hygroscopic, making it a more effective fluorinating agent than calcined KF.[6][7] The use of phase-transfer catalysts or conducting the reaction in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can also improve reaction rates and yields.[6][8]
Electrophilic Aromatic Fluorination (EAS)
For electron-rich benzonitrile derivatives or when direct C-H fluorination is desired, electrophilic aromatic substitution is the preferred method.[9] In this pathway, an electrophilic fluorine source ("F⁺" equivalent) attacks the π-system of the aromatic ring.[10] The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both a polar SN2-type mechanism and a single-electron transfer (SET) pathway.[9][11][12]
A variety of N-F reagents have been developed for electrophilic fluorination, with Selectfluor® (F-TEDA-BF₄) being one of the most widely used due to its stability, safety, and effectiveness.[13][14][15] Other common reagents include N-fluorobenzenesulfonimide (NFSI).[9] The reaction typically proceeds through the formation of a π-complex between the aromatic ring and the N-F reagent, followed by the formation of a σ-complex (Wheland intermediate) which then loses a proton to afford the fluorinated product.[11][16]
Experimental Setups and Protocols
The following sections provide detailed protocols for both nucleophilic and electrophilic fluorination of benzonitrile derivatives. Crucially, all fluorination reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves, must be worn at all times. [17][18][19]
Protocol 1: Nucleophilic Fluorination of 4-Chlorobenzonitrile using Spray-Dried Potassium Fluoride
This protocol details the conversion of 4-chlorobenzonitrile to 4-fluorobenzonitrile via a halogen exchange (Halex) reaction. The use of spray-dried KF is critical for achieving high yields.[6][7]
Materials:
-
4-Chlorobenzonitrile
-
Spray-dried Potassium Fluoride (KF)[20]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Drying of KF: Although spray-dried KF is less hygroscopic, it is good practice to dry it in an oven at 120 °C for at least 4 hours before use.[21]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzonitrile (1.0 eq) and spray-dried KF (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of 0.5-1.0 M with respect to the 4-chlorobenzonitrile.
-
Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 4-fluorobenzonitrile.
Notes:
-
The efficiency of the reaction is highly dependent on the quality and dryness of the KF and the solvent.
-
Higher temperatures may be required for less activated substrates.
-
Microwave-assisted heating can significantly reduce reaction times.[8]
Experimental Workflow for Nucleophilic Fluorination
Caption: Workflow for the nucleophilic fluorination of 4-chlorobenzonitrile.
Protocol 2: Electrophilic Fluorination of 3-Methoxybenzonitrile using Selectfluor®
This protocol describes the direct fluorination of an electron-rich benzonitrile derivative. The methoxy group is an activating group, directing the electrophilic attack to the ortho and para positions.
Materials:
-
3-Methoxybenzonitrile
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile, anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic, and cooling with a water bath may be necessary to maintain the temperature below 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Notes:
-
The regioselectivity of the fluorination can be influenced by the solvent and reaction temperature.
-
For less reactive substrates, heating may be required.
-
Selectfluor® is a strong oxidant and should be handled with care.[22]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. aspirasci.com [aspirasci.com]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. REF Case study search [impact.ref.ac.uk]
- 16. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. フッ化カリウム 99%, spray-dried | Sigma-Aldrich [sigmaaldrich.com]
- 21. Potassium fluoride drying [f-granulator.com]
- 22. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 2-Fluoro-3-(trifluoromethyl)benzonitrile: A Detailed Guide to Column Chromatography
Introduction: The Importance of Purity in Advanced Chemical Synthesis
2-Fluoro-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated aromatic compound. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and fluoro groups, make it a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries[1]. It serves as a key intermediate in the development of novel therapeutic agents and advanced crop protection solutions.
The efficacy and safety of the final active ingredients derived from this intermediate are directly dependent on its purity. Even trace impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in subsequent synthetic steps. Therefore, a robust and reproducible purification method is paramount. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely accessible and effective technique for the separation of moderately polar organic compounds.
Understanding the Separation: The Science Behind the Chromatographic Process
Column chromatography is a form of adsorption chromatography. The fundamental principle lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In our case, we will employ normal-phase chromatography.
-
The Stationary Phase: Silica Gel's Role. The stationary phase is the solid adsorbent packed into the column. For the purification of this compound, we use silica gel (SiO₂). The surface of silica gel is rich in polar silanol groups (-Si-OH). These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
The Mobile Phase: Eluting the Compound. The mobile phase, or eluent, is the solvent system that flows through the stationary phase, carrying the sample with it. In normal-phase chromatography, a non-polar or a mixture of non-polar and polar solvents is used. The more polar the mobile phase, the faster it will move polar compounds through the column.
-
The Separation Mechanism. When the crude this compound is loaded onto the silica gel column, its components will adsorb to the silica surface to varying extents. The target molecule, being moderately polar due to the nitrile and fluorine functionalities, will have a moderate affinity for the silica gel. By carefully selecting a mobile phase of appropriate polarity, we can achieve a state of "competitive adsorption." The mobile phase molecules will compete with the sample molecules for the active sites on the silica gel.
Less polar impurities will have a weaker affinity for the polar silica gel and will be more soluble in the less polar mobile phase. Consequently, they will travel down the column more quickly. More polar impurities will have a stronger affinity for the silica gel and will move down the column more slowly. By gradually increasing the polarity of the mobile phase (gradient elution) or by using a constant solvent mixture (isocratic elution), we can selectively elute the desired compound, separating it from both less polar and more polar impurities.
Anticipating the Challenge: Potential Impurities in Synthesis
To devise an effective purification strategy, it is crucial to consider the potential impurities that may be present in the crude product. The synthesis of this compound can be achieved through several routes, with the Sandmeyer reaction and nucleophilic aromatic substitution being common methods.
-
From a Sandmeyer Reaction: If synthesized from 2-fluoro-3-(trifluoromethyl)aniline, potential impurities could include:
-
From Nucleophilic Aromatic Substitution: If synthesized via a reaction involving the displacement of a leaving group by a cyanide source, potential impurities could include:
-
Unreacted starting materials (e.g., a di-substituted benzene derivative).
-
Regioisomers, if the substitution is not perfectly selective.
-
Side-products from reaction with residual water.
-
Our chromatographic method is designed to effectively separate the moderately polar product from these potentially less polar and more polar contaminants.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled as needed.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel (60-120 mesh) | Chromatography Grade | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| TLC Plates (Silica gel 60 F₂₅₄) | Analytical Grade | Standard Supplier |
| Glass Chromatography Column (2-3 cm diameter, 40-50 cm length) | N/A | Standard Supplier |
| Round Bottom Flasks | N/A | Standard Supplier |
| Test Tubes | N/A | Standard Supplier |
| Cotton or Glass Wool | N/A | Standard Supplier |
| Sand (acid-washed) | N/A | Standard Supplier |
| UV Lamp (254 nm) | N/A | Standard Supplier |
| Iodine Chamber | N/A | Standard Supplier |
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that gives the desired product an Rf value of approximately 0.25-0.35.
-
Prepare TLC Chambers: Line two small beakers or TLC chambers with filter paper and add two different solvent systems to a depth of about 0.5 cm. Suggested starting solvent systems are:
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate
-
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend to about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm); aromatic compounds will appear as dark spots[5][6][7]. If necessary, further visualization can be achieved by placing the plate in an iodine chamber, where organic compounds will appear as brown spots[5][6][8].
-
Optimize the Solvent System: Based on the Rf of the product spot, adjust the polarity of the mobile phase. If the Rf is too low, increase the proportion of ethyl acetate. If it is too high, increase the proportion of n-hexane.
Diagram 1: TLC Development Workflow
Caption: Workflow for TLC method development.
Step 2: Column Preparation (Slurry Method)
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Ensure it is snug but not too tightly packed.
-
Adding a Sand Layer: Add a small layer (approx. 1 cm) of sand on top of the cotton plug. This will create a flat base for the stationary phase.
-
Preparing the Slurry: In a beaker, weigh out the required amount of silica gel (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Add the optimized mobile phase from the TLC analysis to the silica gel to create a free-flowing slurry.
-
Packing the Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Finalizing the Packing: Open the stopcock at the bottom of the column and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add another small layer of sand (approx. 1 cm) on top of the silica gel to protect the surface from being disturbed during sample loading.
Diagram 2: Column Packing and Sample Loading
Caption: Step-by-step column chromatography process.
Step 3: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Loading the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette. Rinse the flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.
-
Elution: Once the sample has entered the silica bed, carefully fill the column with the mobile phase. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a constant flow rate.
-
Fraction Monitoring: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot the crude material, the current fraction, and the previous fraction on a TLC plate to track the separation.
-
Combining and Evaporating: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Results and Discussion
The expected outcome of this purification is the isolation of this compound as a colorless to light yellow liquid. The purity of the final product should be assessed by an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A successful purification will show a single major peak corresponding to the product, with a significant reduction or complete removal of impurity peaks observed in the crude material.
The choice of a hexane/ethyl acetate solvent system provides a good balance of polarity to effectively separate the moderately polar target compound from both non-polar byproducts (which will elute first) and more polar impurities like unreacted starting materials or phenolic compounds (which will be retained more strongly on the column).
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. |
| Column was not packed properly (air bubbles, cracks). | Repack the column carefully using the slurry method. | |
| Sample was overloaded. | Use a larger column or reduce the amount of sample. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Band Broadening | Sample was dissolved in too much solvent. | Use a minimal amount of solvent to dissolve the sample. |
| Irregular packing of the column. | Ensure the column is packed evenly without any channels. |
Safety Precautions
This compound and its related isomers are classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. Therefore, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling Solvents: n-Hexane and ethyl acetate are flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional guidelines.
By following this detailed protocol, researchers can achieve a high degree of purity for this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The presented methodology is centered around a well-established Sandmeyer reaction, offering a reliable and efficient route from the readily available 2-Amino-6-fluorobenzotrifluoride. Emphasis is placed on process safety, particularly the management of potentially hazardous intermediates and reagents, to ensure safe implementation at a laboratory and pilot-plant scale. This guide is intended to provide chemists and chemical engineers with the necessary details to confidently execute this synthesis.
Introduction: The Significance of this compound
This compound is a highly versatile fluorinated aromatic compound. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, alongside the fluorine substituent, make it an invaluable synthon in medicinal chemistry and materials science.[1] The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[2] Consequently, this benzonitrile derivative is a crucial intermediate in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents.[1]
Synthetic Strategy: A Two-Step Approach via Diazotization and Sandmeyer Cyanation
The chosen synthetic route involves a two-step process commencing with the diazotization of 2-amino-6-fluorobenzotrifluoride to form a reactive diazonium salt intermediate. This is immediately followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile functionality, yielding the desired this compound. This approach is widely recognized for its reliability and applicability to a broad range of aromatic amines.[2][3]
References
The Strategic Choice of Base in Suzuki-Miyaura Coupling of Fluorinated Benzonitriles
An Application Note and Protocol Guide
Abstract
Fluorinated benzonitriles are cornerstone building blocks in medicinal chemistry and materials science, prized for the unique electronic and metabolic properties conferred by the fluorine and nitrile substituents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating these scaffolds into complex biaryl structures.[1] However, the success of this transformation is critically dependent on the judicious selection of the base. The strong electron-withdrawing nature of both the nitrile and fluorine moieties significantly influences the reactivity of the aryl halide, demanding a nuanced approach to reaction optimization. This guide provides an in-depth analysis of the role of the base, a comparative evaluation of common choices, and detailed, field-proven protocols to empower researchers in achieving high-yield, reproducible couplings for this challenging substrate class.
The Decisive Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is not a mere spectator; it is an essential activator in the rate-determining transmetalation step.[3][4] Its primary function is to convert the neutral, modestly nucleophilic organoboron species into a more reactive organoborate "ate" complex, which readily transfers its organic group to the palladium center.[5]
There are two predominant mechanistic pathways for this base-mediated activation:[5][6]
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a highly nucleophilic tetracoordinate boronate species. This "ate" complex then engages with the Pd(II)-halide complex in the transmetalation step.
-
The Hydroxide/Alkoxide Pathway: The base first reacts with the Pd(II)-halide complex to exchange the halide for a hydroxide or alkoxide ligand. This Pd(II)-OH/OR complex is more electrophilic and readily undergoes transmetalation with the neutral boronic acid.
The operative pathway is often dictated by the specific base, solvent system, and substrates involved.
Unique Challenges of Fluorinated Benzonitriles
The coupling of fluorinated benzonitriles presents a distinct set of challenges and opportunities:
-
Enhanced Reactivity: The C-X bond (where X is Cl, Br, I) is activated by the electron-withdrawing fluorine and nitrile groups, facilitating the initial oxidative addition step. This often allows for the use of less reactive aryl chlorides as substrates.[2][7]
-
Increased Risk of Side Reactions: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic attack. Overly strong bases or high temperatures can lead to unwanted side reactions, such as dehalogenation or decomposition.[8]
-
Substrate Stability: The boronic acid coupling partner can be prone to protodeboronation (cleavage of the C-B bond) under harsh basic conditions, reducing the overall yield.[9]
Therefore, the choice of base must strike a delicate balance: it must be strong enough to promote efficient transmetalation but mild enough to avoid substrate degradation and side reactions.
A Comparative Guide to Bases
The selection of a base is substrate- and system-dependent. Below is a comparative analysis of common bases used for coupling fluorinated benzonitriles.
| Base | Formula | Typical Conditions | Advantages | Disadvantages | Citation(s) |
| Potassium Carbonate | K₂CO₃ | 2-3 eq., Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Inexpensive, widely available, good starting point for optimization. | Moderate strength, can be insufficient for less reactive systems. | [10][11][12] |
| Cesium Carbonate | Cs₂CO₃ | 2-3 eq., Dioxane or Toluene, 80-110 °C | High solubility in organic solvents, often gives higher yields due to the "cesium effect".[13][14] | More expensive than K₂CO₃ or Na₂CO₃. | [15][16][17] |
| Sodium Carbonate | Na₂CO₃ | 2-3 eq., Ethanol/H₂O or DMF/H₂O, 80-100 °C | Cost-effective, can be highly effective in specific solvent systems.[18] | Lower solubility in many common organic solvents compared to K⁺ and Cs⁺ salts. | [13][18] |
| Potassium Phosphate | K₃PO₄ | 2-3 eq., Toluene, Dioxane, or n-Butanol, 90-110 °C | Often effective for challenging or base-sensitive substrates; considered a versatile and robust base. | Can be more hygroscopic than carbonates. | [9][12][19] |
| Potassium Fluoride | KF | 3-4 eq., THF or Dioxane, 23-80 °C | Particularly effective with organotrifluoroborates; can activate boronic acids under milder conditions.[4] | Can play multiple, sometimes antagonistic, roles in the catalytic cycle.[3][20] | [4][8][21] |
Decision Workflow for Base Selection
For a systematic approach to selecting the optimal base, the following workflow can be employed. This process begins with standard, mild conditions and escalates based on the observed outcome, saving time and resources.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly degassed, and reactions run under an inert atmosphere.
Protocol 1: General Screening using Potassium Carbonate (K₂CO₃)
This protocol serves as a robust and cost-effective starting point for the Suzuki-Miyaura coupling of a generic fluorinated benzonitrile bromide.
Materials:
-
4-Bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 146 mg, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg, 2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)
-
1,4-Dioxane (4 mL, anhydrous)
-
Degassed Deionized Water (1 mL)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzonitrile, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and then the degassed water.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Optimized Coupling with Cesium Carbonate (Cs₂CO₃)
This protocol is tailored for more challenging couplings, such as those involving less reactive aryl chlorides or when Protocol 1 gives suboptimal yields. The higher solubility of Cs₂CO₃ in organic solvents often enhances reaction rates and yields.[13][16]
Materials:
-
4-Chloro-2-fluorobenzonitrile (1.0 mmol, 155.5 mg, 1.0 eq.)
-
(4-Methoxyphenyl)boronic acid (1.5 mmol, 228 mg, 1.5 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg, 2.0 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg, 4 mol%)
-
1,4-Dioxane (5 mL, anhydrous)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-chloro-2-fluorobenzonitrile, (4-methoxyphenyl)boronic acid, Cs₂CO₃, Pd(OAc)₂, and XPhos.
-
Seal the flask, and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x cycles).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 4-8 hours, monitoring by TLC or LC-MS until completion.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-4-(4-methoxyphenyl)benzonitrile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Base is not strong/soluble enough. 3. Insufficient temperature. | 1. Ensure inert atmosphere is maintained; use fresh catalyst/ligand. 2. Switch from K₂CO₃ to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[8][16] 3. Increase temperature in 10 °C increments, up to 120 °C. |
| Significant Side Products (e.g., Dehalogenation) | 1. Base is too strong. 2. Reaction temperature is too high. 3. Presence of water or protic impurities. | 1. Switch to a milder base like K₃PO₄ or KF.[8] 2. Reduce the reaction temperature. 3. Ensure use of anhydrous solvents and reagents. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or concentration is too high. 2. Presence of excess water. 3. Prolonged reaction time at high temperature. | 1. Use a milder base (e.g., K₃PO₄). 2. Use anhydrous conditions or a different solvent system. 3. Monitor the reaction closely and stop it upon completion. Consider using a more stable boronic ester or trifluoroborate salt.[9][22] |
Conclusion
The successful Suzuki-Miyaura coupling of fluorinated benzonitriles is not governed by a single set of "universal" conditions. Instead, it requires a strategic selection of the base, tailored to the specific reactivity of the coupling partners. While K₂CO₃ serves as an excellent and economical starting point, bases like Cs₂CO₃ and K₃PO₄ are powerful alternatives for overcoming challenges associated with substrate reactivity and stability. By understanding the fundamental role of the base and employing a systematic approach to optimization, researchers can reliably synthesize complex fluorinated biaryl molecules, accelerating discovery in drug development and materials science.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. compunetics.net [compunetics.net]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
ligand selection for Buchwald-Hartwig amination with 2-Fluoro-3-(trifluoromethyl)benzonitrile
Application Note & Protocol
Topic: Strategic Ligand Selection for the Buchwald-Hartwig Amination of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science. However, the reaction's success is not universal and is profoundly dependent on the electronic and steric nature of the coupling partners.
This guide focuses on a particularly challenging substrate: This compound . This molecule presents a trifecta of obstacles for the standard Buchwald-Hartwig protocol:
-
An Electron-Deficient Aromatic System: The potent electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF₃) groups significantly decrease the electron density of the aromatic ring. This deactivation makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.
-
A Strong Carbon-Fluorine Bond: The C-F bond is the strongest carbon-halogen bond, rendering aryl fluorides notoriously less reactive than their chloride, bromide, or iodide counterparts in cross-coupling reactions.
-
Steric Hindrance: The ortho-positioning of the fluorine and trifluoromethyl groups creates a sterically congested environment around the carbon atom undergoing substitution, impeding the approach of the bulky palladium catalyst.
Overcoming these challenges requires a carefully orchestrated catalytic system, with the phosphine ligand playing the most critical role. This document serves as an in-depth guide to understanding the mechanistic principles and provides a practical framework for selecting the optimal ligand to achieve a successful amination of this demanding substrate.
The Catalytic Cycle: How Ligands Dictate Success
The efficacy of the Buchwald-Hartwig amination is governed by the seamless progression of the palladium catalyst through a three-stage catalytic cycle.[3][4] The phosphine ligand, bound to the palladium center, is not a passive spectator; it is an active controller that modulates the reactivity at each stage. Understanding its influence is paramount for rational catalyst design.
The key stages are:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-fluorine bond, forming a Pd(II) intermediate. This is often the rate-determining step.[3] For electron-deficient substrates, this step is particularly sluggish.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a strong base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[5][6]
The Ligand's Role: Bulky and electron-rich phosphine ligands are essential for accelerating the key steps.[7][8]
-
Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and facilitating its attack on the electron-poor aryl fluoride. Their steric bulk favors the formation of highly reactive, monoligated L-Pd(0) species, which are known to undergo oxidative addition more rapidly than more coordinated complexes.[9]
-
Facilitating Reductive Elimination: Steric congestion imposed by bulky ligands on the Pd(II) intermediate creates strain that is relieved by reductive elimination, thus accelerating the final, product-forming step.[7][9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gessnergroup.com [gessnergroup.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects in Nucleophilic Aromatic Substitution of 2-Fluoro-3-(trifluoromethyl)benzonitrile
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the critical role of solvent selection in the nucleophilic aromatic substitution (SNAr) of 2-Fluoro-3-(trifluoromethyl)benzonitrile. This versatile fluorinated building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding and optimizing solvent effects are paramount for achieving high yields, controlling reaction rates, and ensuring process scalability. We will delve into the mechanistic underpinnings of SNAr reactions, provide detailed experimental protocols for solvent screening, and present data-driven insights to guide your synthetic strategies.
Introduction: The Strategic Importance of this compound and SNAr Reactions
This compound is a valuable substrate in medicinal and process chemistry due to its unique electronic properties.[1] The strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups significantly activates the aromatic ring towards nucleophilic attack.[2][3] This activation facilitates the displacement of the fluorine atom, a surprisingly effective leaving group in SNAr reactions, by a wide range of nucleophiles.[2][4]
The general mechanism for SNAr reactions is a two-step addition-elimination process.[5] The initial attack of the nucleophile forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is crucial and is heavily influenced by the surrounding solvent molecules.[7] The subsequent step involves the expulsion of the leaving group, restoring the aromaticity of the ring.
Recent computational and experimental evidence also suggests that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate.[8][9] Regardless of the precise pathway, the solvent's ability to solvate ions and stabilize transition states remains a key determinant of the reaction's efficiency.
The Role of the Solvent: A Mechanistic Perspective
The choice of solvent can dramatically alter the rate of an SNAr reaction, in some cases by several orders of magnitude.[10] Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).
Polar Aprotic Solvents: The Preferred Medium for SNAr
Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN), are generally the solvents of choice for SNAr reactions.[10][11] Their efficacy stems from several key properties:
-
Solvation of Cations: These solvents possess large dipole moments and can effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile. This leaves the anionic nucleophile "naked" and more reactive.[12][13]
-
Minimal Solvation of Anions: By not having acidic protons, aprotic solvents do not form strong hydrogen bonds with the anionic nucleophile. This lack of a "solvent cage" enhances the nucleophile's reactivity.[12][14]
-
Stabilization of the Meisenheimer Complex: The polar nature of these solvents helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the first, often rate-determining, step.[6][7]
Polar Protic Solvents: A Double-Edged Sword
Polar protic solvents, such as water, methanol, and ethanol, can also be used for SNAr reactions but often lead to significantly slower reaction rates.[10][15]
-
Nucleophile Deactivation: The primary drawback is their ability to form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity.[12][14]
-
Transition State and Intermediate Solvation: While they can stabilize the charged Meisenheimer complex, the initial deactivation of the nucleophile often outweighs this benefit.[16]
-
Potential for Side Reactions: In the presence of a strong base, protic solvents like alcohols can act as competing nucleophiles, leading to undesired byproducts.[10]
Non-Polar Solvents
Non-polar solvents like toluene or hexane are generally poor choices for SNAr reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize the charged intermediates.[11]
Visualizing the SNAr Mechanism and Solvent Influence
Caption: SNAr mechanism and the differential effects of protic vs. aprotic solvents.
Experimental Protocols: Solvent Screening for Nucleophilic Substitution
The following protocols outline a systematic approach to evaluating the effect of different solvents on the reaction of this compound with a model nucleophile, such as sodium methoxide.
Materials and Reagents
-
This compound (≥98% purity)
-
Sodium methoxide (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Internal standard (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
-
GC or HPLC system for reaction monitoring
General Reaction Setup Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1). This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, valued for the unique properties conferred by its fluorinated substituents.[1] However, its synthesis can be accompanied by specific challenges and side reactions that impact yield, purity, and scalability.
This guide is structured as a series of troubleshooting questions and answers, drawing from established chemical principles and field experience to help you navigate common experimental hurdles.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the most common synthetic routes to this compound.
Section 1: Challenges in the Sandmeyer Reaction Pathway
The Sandmeyer reaction, which transforms an aniline (2-Fluoro-3-(trifluoromethyl)aniline) into the target nitrile via a diazonium salt intermediate, is a widely used method.[2][3] However, the instability of the diazonium intermediate presents several challenges.
Question 1: My reaction yield is low, and post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 2-Fluoro-3-(trifluoromethyl)aniline. What is the likely cause?
Answer: This is a classic symptom of incomplete diazotization. The conversion of the primary aromatic amine to its corresponding diazonium salt is highly sensitive to reaction conditions.
-
Causality: The diazotization reaction, typically using sodium nitrite (NaNO₂) in the presence of a strong acid like H₂SO₄ or HCl, must be conducted at low temperatures (0–5 °C). If the temperature rises, two competing side reactions accelerate:
-
Decomposition of Nitrous Acid: The nitrous acid (HONO), formed in situ from NaNO₂ and the strong acid, is unstable and decomposes at higher temperatures.
-
Premature Diazonium Salt Decomposition: The diazonium salt itself is thermally labile and can decompose back to the amine or react with water if not consumed in the subsequent cyanation step.[4]
-
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0–5 °C during the dropwise addition of the sodium nitrite solution. Use an ice-salt bath for better temperature management.
-
Stoichiometry: Ensure a slight excess (typically 1.1–1.2 equivalents) of sodium nitrite is used to drive the reaction to completion.
-
Immediate Use: The generated diazonium salt solution should be used immediately in the cyanation step without any delay or attempt at isolation, as these salts can be explosive when dry.[4]
-
Question 2: My crude product is contaminated with a significant amount of 2-Fluoro-3-(trifluoromethyl)phenol. How can this be avoided?
Answer: The formation of the corresponding phenol is the most common side reaction during a Sandmeyer reaction and results directly from the reaction of the diazonium salt intermediate with water.
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). The aryl cation left behind is highly reactive and will be readily trapped by any nucleophile present. In an aqueous acidic medium, water is the most abundant nucleophile, leading to the formation of a phenol.[2] This reaction is often catalyzed by the same copper(I) salts used for the cyanation.
-
Troubleshooting & Optimization:
-
Minimize Water: While the diazotization is aqueous, ensure the subsequent copper(I) cyanide solution is as concentrated as possible to favor the cyano-dediazoniation over hydroxylation.
-
Control Addition: Add the cold diazonium salt solution slowly to the heated copper(I) cyanide solution. A rapid addition can cause localized temperature spikes, accelerating decomposition and the undesired reaction with water.
-
pH Control: Ensure the reaction medium for the cyanation step is not overly acidic, as this can promote hydrolysis.
-
Below is a troubleshooting workflow for addressing low yield in the Sandmeyer synthesis.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Section 2: Issues in Palladium-Catalyzed Cyanation
Modern methods often employ palladium-catalyzed cyanation of an aryl halide (e.g., 2-bromo- or 2-chloro-6-fluorobenzotrifluoride) using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II).[5][6]
Question 3: My palladium-catalyzed cyanation reaction has stalled, with significant starting aryl halide remaining. What factors should I investigate?
Answer: A stalled Pd-catalyzed reaction points toward issues with the catalyst's activity, the reagents, or the reaction environment.
-
Causality & Troubleshooting:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities. Furthermore, the high concentration of cyanide ions can form stable, unreactive palladium(II) cyano complexes, inhibiting the catalytic cycle.[6]
-
Solution: Ensure high-purity starting materials and solvents. Use a robust ligand (e.g., dppf, Xantphos) that protects the palladium center. Degas the solvent and reaction mixture thoroughly (e.g., via argon bubbling or freeze-pump-thaw cycles) to remove oxygen, which can oxidize and deactivate the Pd(0) active species.
-
-
Inactive Cyanide Source: The cyanide source may be hydrated or of poor quality. Moisture can interfere with the reaction.[7]
-
Solution: Use anhydrous cyanide sources. If using zinc cyanide, it can be dried under vacuum before use. Ensure you are using an anhydrous, polar aprotic solvent like DMF, DMAc, or NMP.
-
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition step.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C) while monitoring the reaction progress by TLC or GC.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should look for, regardless of the synthetic route?
Answer: Besides the route-specific byproducts mentioned above, some impurities are common to most synthetic approaches. A summary is provided in the table below.
| Impurity Name | Chemical Formula | Common Route of Formation | Key Analytical Feature (MS) |
| 2-Fluoro-3-(trifluoromethyl)aniline | C₇H₅F₄N | Sandmeyer (unreacted) | m/z = 180.04 [M+H]⁺ |
| 2-Fluoro-3-(trifluoromethyl)phenol | C₇H₄F₄O | Sandmeyer (decomposition) | m/z = 181.02 [M+H]⁺ |
| 2-Fluoro-3-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | Any (nitrile hydrolysis) | m/z = 209.02 [M+H]⁺ |
| 2-Bromo-6-fluorobenzotrifluoride | C₇H₃BrF₄ | Pd-Cyanation (unreacted) | m/z = 242.94, 244.94 (Br pattern) |
FAQ 2: What are the critical safety precautions for this synthesis?
Answer: Safety is paramount, especially given the reagents involved.
-
Diazonium Salts: Aromatic diazonium salts, when isolated and dried, are shock-sensitive and can be explosive. NEVER isolate the diazonium salt intermediate. Always prepare it in solution at low temperatures and use it immediately.[4]
-
Cyanide Sources: Reagents like CuCN, Zn(CN)₂, and KCN are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing waste must be quenched with an oxidizing agent (like bleach or hydrogen peroxide) under basic conditions before disposal.
-
Solvents & Reagents: Many solvents (DMF, DMAc) and reagents are toxic or flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment.
The diagram below illustrates the relationship between the starting material and the formation of key side products in the Sandmeyer pathway.
Caption: Key side-product formation pathways in the Sandmeyer synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
preventing byproduct formation in Buchwald-Hartwig amination of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Technical Support Center: Buchwald-Hartwig Amination
Topic: Preventing Byproduct Formation in the Amination of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Buchwald-Hartwig amination of the highly electron-deficient and sterically hindered substrate, this compound. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate common pitfalls and optimize your reaction outcomes.
The amination of this compound is a challenging transformation due to the electronic nature of the substrate. The strong electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF₃) groups activate the C-F bond for oxidative addition to the palladium catalyst, but they also exacerbate pathways leading to common byproducts such as hydrodefluorination and substrate decomposition. This guide provides a structured approach to troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this specific transformation.
Q1: Why is hydrodefluorination—the replacement of fluorine with hydrogen—such a prevalent side reaction with this substrate?
A: Hydrodefluorination is a classic byproduct in palladium-catalyzed cross-coupling reactions and is particularly problematic for electron-deficient aryl halides.[1] The mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can undergo reductive elimination with the aryl group faster than the desired C-N bond formation, leading to the byproduct 3-(trifluoromethyl)benzonitrile. The sources of the hydride can be the amine coupling partner, the solvent, or even the base itself under certain conditions.[2] The high electron deficiency of your substrate makes the arylpalladium intermediate more susceptible to this competing pathway.
Q2: I am attempting to couple a primary amine, but I'm observing significant amounts of the diarylated product. How can I improve selectivity for monoarylation?
A: Diarylation is a common issue when the monoarylated amine product successfully competes with the starting primary amine for the arylpalladium intermediate. The key to preventing this is steric hindrance. By using a bulky phosphine ligand, you can create a sterically crowded environment around the palladium center.[2] This favors the coordination of the smaller primary amine over the bulkier secondary amine product, effectively shutting down the pathway to diarylation. Ligands from the biarylphosphine class, such as BrettPhos or RuPhos, are specifically designed for this purpose.[2][3]
Q3: What is the best general-purpose catalyst system (precatalyst, ligand, base) to start with for this specific substrate?
A: For a challenging, electron-deficient aryl fluoride, a robust and highly active catalyst system is required. A reliable starting point would be a combination of a palladium(0) precatalyst, a bulky biarylphosphine ligand, and a strong, non-nucleophilic base.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, effective, and commercially available Pd(0) and Pd(II) sources, respectively.[4] |
| Ligand | BrettPhos or RuPhos | These bulky, electron-rich ligands promote fast oxidative addition and C-N reductive elimination while sterically hindering side reactions like diarylation.[2] |
| Base | NaOt-Bu or LiHMDS | A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. These bases offer high reactivity with minimal competing nucleophilicity.[5][6] |
| Solvent | Toluene or Dioxane | These are standard, relatively non-polar aprotic solvents that perform well in Buchwald-Hartwig reactions.[7] |
Always begin optimization with this type of system before exploring milder or more specialized conditions.
Q4: My reaction is turning black, and I'm recovering mostly decomposed starting material. What are the likely causes?
A: Reaction darkening and substrate decomposition often point to two main issues: catalyst deactivation or base-mediated substrate degradation. The nitrile and trifluoromethyl groups make the aromatic ring highly susceptible to nucleophilic attack, and strong bases like NaOt-Bu can, under certain conditions, degrade the substrate, especially at elevated temperatures.[8] This degradation can generate species that poison the palladium catalyst.[8] To mitigate this, consider lowering the reaction temperature or screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this will likely require a more active catalyst system or longer reaction times.[9][10]
Section 2: Visualizing the Chemistry: Mechanisms and Workflows
Understanding the underlying mechanisms is critical for rational troubleshooting.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Competing pathway of hydrodefluorination.
Section 3: Troubleshooting Guide by Observable Byproduct
Use this guide when a specific byproduct has been identified in your reaction mixture.
| Problem | Primary Root Cause(s) | Troubleshooting Steps & Rationale |
| High levels of 3-(trifluoromethyl)benzonitrile (Hydrodefluorination) | 1. Pd-H Formation: A palladium-hydride species is intercepting the arylpalladium intermediate.[2] 2. Protic Impurities: Water or other protic impurities are acting as a hydride source. | 1. Change Ligand: Switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., AdBrettPhos). This accelerates the rate of C-N reductive elimination, which can outcompete the C-H elimination. 2. Use Anhydrous Conditions: Rigorously dry solvents and reagents. Use freshly opened, high-purity base and distill the amine if necessary.[11] 3. Add a Sacrificial Additive: In some cases, a hindered olefin additive can act as a hydride scavenger, though this adds complexity. |
| Significant diarylation of primary amine | Insufficient Steric Shielding: The catalyst's ligand sphere is not bulky enough to disfavor coordination of the larger, monoarylated product amine.[2] | 1. Employ a Bulky Ligand: This is the most effective solution. Switch to a ligand like BrettPhos, RuPhos, or tBuXPhos, which are designed to provide the necessary steric bulk to favor monoarylation.[3] 2. Adjust Stoichiometry: Use a slight excess of the aryl fluoride (1.1-1.2 equivalents) relative to the amine to ensure the primary amine is consumed preferentially. |
| Low conversion, recovery of starting materials | 1. Insufficient Catalyst Activity: The chosen ligand or precatalyst is not active enough to turn over efficiently at the reaction temperature. 2. Weak Base: The base is not strong enough to deprotonate the amine-palladium complex, stalling the catalytic cycle.[12] | 1. Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Aryl fluorides often require more forcing conditions than bromides or chlorides.[9] 2. Switch to a Stronger Base: If using a carbonate or phosphate, switch to an alkoxide (NaOt-Bu) or amide (LiHMDS) base.[13] 3. Screen Different Ligand/Precatalyst: An alternative ligand (e.g., from the Josiphos family) or a pre-formed Pd(0) source like Pd₂(dba)₃ might show higher activity. |
| Formation of 2-hydroxy-3-(trifluoromethyl)benzonitrile | Hydroxide Attack: Hydroxide ions, present from water contamination or the use of a hydroxide base, are competing with the amine as the nucleophile.[14][15] | 1. Use Anhydrous Conditions: Ensure the reaction is free of water. 2. Avoid Hydroxide Bases: Unless using a specialized ligand system (like KPhos, which is designed to suppress this pathway), avoid bases like KOH or NaOH.[15][16] Stick to alkoxide or carbonate bases. |
Section 4: Validated Experimental Protocols
These protocols provide a robust starting point for your experiments. Safety Note: Always conduct reactions in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Monoarylation with a Primary/Secondary Amine
This protocol is optimized for high reactivity and selectivity, targeting the prevention of hydrodefluorination and diarylation.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (e.g., BrettPhos, 2.2-4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl fluoride is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Amination under Milder Basic Conditions (for Base-Sensitive Substrates)
This protocol is adapted for situations where substrate decomposition is observed with strong bases.
-
Catalyst and Base: Follow the setup in Protocol 1, but substitute NaOt-Bu with a milder base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst System: A more active catalyst system may be required to compensate for the weaker base. Consider using a pre-formed catalyst like a G3 or G4 Buchwald precatalyst (1-2 mol%).
-
Solvent and Temperature: Dioxane is often a good solvent choice with carbonate bases. The reaction may require a higher temperature (110-120 °C) or longer reaction time to achieve full conversion.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Section 5: References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. --INVALID-LINK--
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(28), 19414–19424. --INVALID-LINK--
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. --INVALID-LINK--
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Semantic Scholar. --INVALID-LINK--
-
Barrios-Landeros, F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11194-11206. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd₂(dba)₃ and tBu₃P·HBF₄. --INVALID-LINK--
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. --INVALID-LINK--
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Ghaffari, B., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 11(15), 9617-9624. --INVALID-LINK--
-
Barrios-Landeros, F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. --INVALID-LINK--
-
Curran, D. P., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Journal of Organic Chemistry, 72(19), 7352-7358. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Pitre, S. P., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(21), 9635-9642. --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes: Buchwald-Hartwig Amination Using Bis(benzonitrile)palladium(II) Chloride. --INVALID-LINK--
-
Fortman, G. C., & Nolan, S. P. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemical Society Reviews, 40(10), 5151-5169. --INVALID-LINK--
-
Wang, Y., et al. (2022). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 144(30), 13525-13531. --INVALID-LINK--
-
Kim, S., et al. (2017). Pd(PPh₃)₄-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Tetrahedron Letters, 58(3), 259-262. --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. --INVALID-LINK--
-
Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8867-8874. --INVALID-LINK--
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. --INVALID-LINK--
-
Schwaller, P., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics, 41(1). --INVALID-LINK--
-
Drożdż, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367. --INVALID-LINK--
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution with 2-Fluoro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzonitrile in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments and achieve successful outcomes. My approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Substrate: this compound
The reactivity of your starting material is dictated by the electronic properties of its substituents. In this compound, the aromatic ring is activated towards nucleophilic attack by two powerful electron-withdrawing groups (EWGs): the cyano (-CN) group and the trifluoromethyl (-CF3) group.[1]
-
Fluorine Leaving Group: In SNAr reactions, fluoride is an excellent leaving group, contrary to what is observed in SN2 reactions.[2] Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[2]
-
Electron-Withdrawing Groups (EWGs): The cyano and trifluoromethyl groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] Their placement is crucial for reactivity. In this substrate, the ortho-cyano group provides stabilization through both inductive and resonance effects, while the meta-trifluoromethyl group contributes a strong inductive electron-withdrawing effect.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound not proceeding, even at elevated temperatures?
A1: This is a common issue that can often be traced back to several key factors:
-
Insufficiently activated nucleophile: Neutral nucleophiles like alcohols or amines are often not reactive enough on their own. They typically require deprotonation by a suitable base to form the more potent anionic nucleophile (e.g., alkoxide or amide).
-
Inappropriate solvent choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[3]
-
Presence of water: Moisture can protonate your anionic nucleophile, rendering it less reactive, and can also interfere with strong bases like NaH.
Q2: I'm observing the formation of multiple unexpected spots on my TLC plate. What are the likely side reactions?
A2: The formation of side products can be attributed to several possibilities:
-
Hydrolysis of the nitrile group: Under basic or acidic conditions, the cyano group can be hydrolyzed to a primary amide or a carboxylic acid, especially if there is water in the reaction mixture and at elevated temperatures.[3]
-
Reaction with the solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of a strong base to generate nucleophilic species (e.g., dimethylamine) that can compete with your intended nucleophile.[4]
-
Benzyne formation: While less common with activated aryl halides, the use of exceptionally strong bases (e.g., NaNH2) could potentially lead to an elimination-addition mechanism via a benzyne intermediate, which can result in a mixture of regioisomers.[4]
Q3: Is the trifluoromethyl group stable under typical SNAr conditions?
A3: The trifluoromethyl group is generally very stable under a wide range of reaction conditions, including those typically employed for SNAr reactions.[5] Its stability is one of the reasons it is a favored substituent in medicinal chemistry. However, extremely harsh basic conditions and very high temperatures should be approached with caution, as with any reaction.
In-Depth Troubleshooting Guide
This section is organized by the symptoms you might be observing in your reaction. For each symptom, I will outline the potential causes and provide a logical, step-by-step approach to resolving the issue.
Symptom 1: No Reaction or Very Low Conversion
If your starting material remains largely unreacted, it indicates that the activation energy for the initial nucleophilic attack is not being overcome.
Caption: Troubleshooting workflow for no/low reaction conversion.
-
Evaluate Your Nucleophile and Base System:
-
For neutral nucleophiles (Alcohols, Thiols, Amines): These often require a base to be sufficiently reactive. If you are using a weak base like K2CO3 or Et3N and seeing no reaction, consider switching to a stronger base.
-
Protocol: Pre-deprotonation of the Nucleophile:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend a strong base like sodium hydride (NaH, 1.2 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Slowly add your alcohol or thiol nucleophile (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide or thiolate.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction as required and monitor by TLC or LC-MS.
-
-
-
Optimize Your Solvent Choice:
-
The choice of solvent is critical for SNAr reactions. If you are using less polar solvents like THF, toluene, or dioxane, a switch to a polar aprotic solvent is highly recommended.
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMSO | 47 | 189 | Excellent for SNAr, can be difficult to remove. |
| DMF | 37 | 153 | Good alternative to DMSO, potential for decomposition at high temperatures.[4] |
| NMP | 32 | 202 | High boiling point, effective for stubborn reactions. |
| Acetonitrile | 38 | 82 | Lower boiling point, can be less effective than DMSO/DMF. |
| THF | 7.5 | 66 | Generally not ideal for SNAr unless with highly reactive partners. |
-
Increase the Reaction Temperature:
-
Many SNAr reactions require thermal energy to proceed at a practical rate. If you are running your reaction at room temperature, gradually increase the temperature in increments (e.g., to 60 °C, then 80 °C, then 120 °C) while monitoring for product formation and decomposition of starting material.[4] Some reactions may require reflux conditions to go to completion.
-
Symptom 2: Formation of Side Products
The appearance of unexpected products complicates purification and reduces the yield of your desired compound.
Caption: Potential reaction pathways leading to side products.
-
Nitrile Hydrolysis:
-
Cause: The presence of water in your reaction mixture, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the cyano group to an amide and subsequently to a carboxylic acid.[3]
-
Preventative Measures:
-
Use anhydrous solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and store them over molecular sieves.
-
Dry your glassware and reagents: Flame-dry all glassware before use. Ensure your nucleophile and base are anhydrous.
-
Run the reaction under an inert atmosphere: This prevents atmospheric moisture from entering the reaction.
-
-
-
Ether Cleavage (for Alkoxy Products):
-
Cause: While ethers are generally stable, they can be cleaved by strong acids.[6][7][8][9][10] If your workup procedure involves a strong acidic wash, there is a small risk of cleaving your newly formed aryl ether product, especially if the other group on the ether is susceptible to forming a stable carbocation (e.g., a t-butyl ether).
-
Solution: Use a milder acid for your aqueous workup, such as a saturated solution of ammonium chloride (NH4Cl) or a dilute solution of a weak acid like acetic acid.
-
Concluding Remarks
Successfully troubleshooting failed SNAr reactions on a substrate like this compound requires a systematic and logical approach. By carefully considering the roles of the nucleophile, base, solvent, and temperature, and by being mindful of potential side reactions, you can significantly increase your chances of obtaining your desired product in high yield. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Navigating the Trifluoromethyl Group in Strong Basic Conditions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties.[1][2][3][4] However, its celebrated stability can be deceptive. Under certain strongly basic conditions, this seemingly inert moiety can become a reactive handle, leading to unexpected and often undesired transformations. This technical support center provides in-depth guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of handling trifluoromethylated compounds in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethyl group truly stable under all basic conditions?
A: While the C-F bond is one of the strongest single bonds in organic chemistry, contributing to the CF3 group's general robustness, it is not completely inert to strong bases.[1] The stability is highly dependent on the molecular context, particularly when the CF3 group is attached to an aromatic ring. Under specific conditions of high pH, elevated temperatures, and in the presence of certain nucleophiles, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[5]
Q2: What is the primary degradation pathway for an aryl-CF3 group in strong base?
A: The most common degradation pathway is hydrolysis to the corresponding benzoic acid. This transformation proceeds through a stepwise mechanism that involves nucleophilic attack by a hydroxide ion or other strong base.
Q3: Can I predict if my trifluoromethylated compound will be unstable in a strong basic reaction?
A: Predicting stability with absolute certainty is challenging, but several factors can indicate a higher risk of degradation:
-
Aromatic vs. Aliphatic: Aryl-CF3 groups are generally more susceptible to hydrolysis than aliphatic-CF3 groups.
-
Substituents on the Aromatic Ring: The electronic nature of other substituents on the ring plays a crucial role.
-
Reaction Conditions: The strength of the base, temperature, solvent, and reaction time are all critical parameters.
Q4: Are there any "protecting groups" for the trifluoromethyl group itself?
A: Currently, there are no established methods for directly "protecting" a trifluoromethyl group in the way one might protect an alcohol or an amine.[6][7][8][9] The inherent stability of the C-F bonds makes the development of a reversible protecting group strategy challenging. The most effective approach is to carefully select reaction conditions to which the CF3 group is stable or to introduce the CF3 group at a later stage in the synthesis, after the harsh basic steps are completed.
Troubleshooting Guide: Unexpected Degradation of the Trifluoromethyl Group
Encountering an unexpected carboxylic acid in your reaction mixture when you started with a trifluoromethyl-substituted compound can be a frustrating experience. This guide provides a systematic approach to diagnosing and resolving the issue.
Symptom: Formation of a carboxylic acid byproduct, confirmed by LC-MS, NMR, or other analytical techniques.
Potential Cause: Base-mediated hydrolysis of the trifluoromethyl group.
Troubleshooting Workflow
Caption: Troubleshooting workflow for CF3 group degradation.
In-Depth Scientific Explanation: Mechanism of Aryl-CF3 Hydrolysis
The hydrolysis of an aryl trifluoromethyl group under strong basic conditions is a nuanced process. While a detailed, universally accepted mechanism is still a subject of research, evidence points towards a stepwise nucleophilic aromatic substitution-type pathway. For certain substrates, such as trifluoromethylphenols, an E1cb (Elimination Unimolecular Conjugate Base) mechanism has been proposed.
General Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (or another strong nucleophile) on the carbon atom of the trifluoromethyl group. This is the rate-determining step in many cases.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Stepwise Elimination of Fluoride Ions: The intermediate collapses through a series of steps, eliminating fluoride ions. The exact nature of these subsequent steps can vary and may involve the formation of a difluorobenzylidene species and a benzoyl fluoride intermediate before final hydrolysis to the carboxylate.
Caption: Simplified mechanism of aryl-CF3 hydrolysis.
Factors Influencing the Stability of the Aryl-CF3 Group
The susceptibility of an aryl-CF3 group to basic hydrolysis is significantly influenced by the electronic properties of other substituents on the aromatic ring.
| Substituent Type | Effect on Ring | Influence on CF3 Stability | Rationale |
| Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂) | Increase electron density on the ring | Increase Stability | EDGs destabilize the negatively charged intermediates formed during nucleophilic attack, thus slowing down the hydrolysis rate.[10][11] |
| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(=O)R) | Decrease electron density on the ring | Decrease Stability | EWGs stabilize the anionic intermediates, making the aromatic ring more susceptible to nucleophilic attack and accelerating the hydrolysis.[12][13][14] |
Experimental Protocols
Protocol 1: Screening for CF3 Group Stability
This protocol is designed as a preliminary screen to assess the stability of a novel trifluoromethylated aromatic compound under representative strong basic conditions.
Materials:
-
Trifluoromethylated compound of interest
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane or Tetrahydrofuran (THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
LC-MS vials
-
Heating block or oil bath
Procedure:
-
Prepare a stock solution of your trifluoromethylated compound (e.g., 10 mg/mL in dioxane).
-
Prepare a stock solution of the internal standard in dioxane.
-
In an LC-MS vial, combine:
-
50 µL of the compound stock solution
-
50 µL of the internal standard stock solution
-
400 µL of dioxane
-
500 µL of 1 M NaOH solution
-
-
Seal the vial and place it in a heating block set to 80 °C.
-
At regular time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 50 µL aliquot.
-
Quench the aliquot with 450 µL of a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the corresponding carboxylic acid.
Data Analysis:
Plot the percentage of the remaining starting material against time. A rapid decrease indicates instability under these conditions.
Comparative Stability: CF3 vs. CF2H and CFH2
The stability of fluorinated methyl groups under basic conditions generally follows the trend: CF3 > CF2H > CFH2 .[15] The increased number of fluorine atoms in the CF3 group has a destabilizing effect on the transition state of SN2-type reactions.[15] However, the acidity of the C-H bond increases with fluorine substitution, which can be a factor in base-mediated reactions. For aryl systems, the stability order can be more complex and substrate-dependent.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
potential for defluorination of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile fluorinated building block.[1][2] Here, we address the potential for unintended defluorination, a critical aspect to consider during experimental design and execution. This guide provides in-depth FAQs, troubleshooting protocols, and validated analytical methods to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs): Understanding Defluorination Potential
Q1: I'm planning a reaction with this compound. Which fluorine atom is more likely to be displaced?
The aryl fluorine at the C-2 position is significantly more susceptible to nucleophilic attack than the fluorine atoms of the trifluoromethyl (-CF₃) group.
Scientific Rationale: The aromatic ring of this compound is highly electron-deficient. This is due to the potent electron-withdrawing inductive effects of both the adjacent trifluoromethyl group and the cyano group. This electron deficiency activates the aryl C-F bond towards Nucleophilic Aromatic Substitution (SNAr) .[3][4] In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), before displacing the fluoride leaving group.[3][4]
Conversely, the C-F bonds within the -CF₃ group are exceptionally strong and are not prone to nucleophilic displacement.[5] Cleavage of these bonds typically requires harsh reductive conditions or specialized reagents not commonly employed in standard nucleophilic substitutions.[6][7]
Q2: Under what conditions should I be most concerned about losing the C-2 aryl fluoride?
You should be most vigilant when your reaction involves strong nucleophiles, especially under basic or heated conditions.
Key Factors Increasing SNAr Risk:
-
Strong Nucleophiles: Reagents like alkoxides (e.g., NaOMe, KOtBu), amines (primary/secondary), and thiolates are highly effective at initiating SNAr.
-
Basic Conditions: The presence of a base can either generate a more potent nucleophile in situ (e.g., deprotonating an alcohol to an alkoxide) or directly participate in the reaction. The stability of fluorinated groups can be compromised under certain basic conditions.[8]
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are excellent for SNAr reactions as they solvate the cation of the nucleophilic reagent, leaving the anion highly reactive.
-
Elevated Temperatures: Higher temperatures increase the reaction rate, making even weaker nucleophiles a potential concern for causing defluorination.
Q3: Is the trifluoromethyl (-CF₃) group ever susceptible to defluorination?
Yes, but the conditions are typically very different from those that cause aryl C-F displacement. The -CF₃ group is generally considered stable but can be transformed under specific, often harsh, chemical environments.[6]
Mechanisms for -CF₃ Defluorination:
-
Hydrolysis under Strong Base/Acid: In some systems, particularly trifluoromethylphenols under strongly alkaline conditions, the -CF₃ group can undergo hydrolysis to a carboxylic acid, releasing fluoride ions.[9] This often proceeds through a benzoyl fluoride intermediate.[9][10]
-
Reductive Defluorination: Certain transition metal catalysts, metal hydrides, or photoredox conditions can initiate single-electron transfer (SET) processes that lead to the stepwise reduction and defluorination of the -CF₃ group.[11][12]
-
Superacid Chemistry: Brønsted superacids can protonate the fluorine atoms of a -CF₃ group, leading to the formation of electrophilic carbocations and subsequent reactions that result in defluorination.[6]
For the majority of synthetic applications in drug development, these conditions are not typical, and the stability of the -CF₃ group can be assumed.[5]
Troubleshooting Guide: Diagnosing Unwanted Defluorination
This section addresses specific issues you may encounter, providing a logical path to diagnose and solve the problem.
Problem 1: My LC-MS analysis shows a product with a mass that is 2 amu higher than my starting material, and I've lost a fluorine signal.
Plausible Cause: You have likely experienced a nucleophilic aromatic substitution (SNAr) where the C-2 aryl fluoride was displaced by hydroxide (-OH) from residual water in your reaction. The mass difference corresponds to the replacement of Fluorine (atomic weight ~19) with an OH group (atomic weight ~17), resulting in a net loss of 2 Da, which is then compensated by the addition of two protons during ionization in the mass spectrometer, leading to an M+2 observation relative to the starting material's mass.
Troubleshooting Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Acyl fluorides - Wikipedia [en.wikipedia.org]
- 11. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 12. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Introduction
Welcome to the technical support guide for 2-Fluoro-3-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. The unique substitution pattern of this molecule—featuring a fluorine atom, a trifluoromethyl group, and a nitrile, all in close proximity on an aromatic ring—presents specific hurdles in synthetic transformations. The bulky and strongly electron-withdrawing trifluoromethyl group, positioned ortho to the reactive fluorine and meta to the nitrile, exerts significant steric and electronic effects that must be carefully managed for successful reaction outcomes.[1][2][3][4]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during experimentation. We will delve into the causality behind these challenges and offer validated protocols and troubleshooting strategies to overcome them.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine, but I am observing very low conversion even at elevated temperatures. What is causing this, and how can I improve the yield?
Answer: This is a classic case of steric hindrance impeding the reaction. The trifluoromethyl (CF₃) group at the 3-position is significantly larger than a methyl group and sterically shields the fluorine atom at the 2-position, making it difficult for the nucleophile to approach the reaction center.[2] Additionally, while the CF₃ and CN groups are strongly electron-withdrawing, which is a prerequisite for activating the ring for SNAr, the steric barrier often becomes the rate-limiting factor.[4][5]
Root Cause Analysis & Solutions:
-
Steric Clash: The bulky CF₃ group physically blocks the incoming nucleophile. This effect is magnified with larger nucleophiles.
-
Insufficient Activation: While electronically activated, the conditions may not be sufficient to overcome the high activation energy imposed by steric hindrance.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting SNAr reactions.
Detailed Protocol for SNAr with a Primary Amine:
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMSO.
-
Base Addition: Add sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Nucleophile Addition: Slowly add the primary amine (1.2 eq.) and allow the mixture to stir at room temperature for 30 minutes.
-
Heating: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Work-up: After completion, carefully quench the reaction by pouring it into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, NMP, DMF | High-boiling, polar aprotic solvents facilitate SNAr.[6] |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. |
| Temperature | 80-150 °C | Higher temperatures are often required to overcome the steric barrier. |
| Alternative | Microwave Irradiation | Can significantly reduce reaction times.[6] |
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Question: I am struggling with a Suzuki coupling reaction using this compound as the electrophile. My yields are inconsistent, and I suspect catalyst deactivation. What ligand and catalyst system would you recommend for this hindered substrate?
Answer: This is a frequent challenge. The ortho-trifluoromethyl group not only presents a steric challenge for the oxidative addition step in the catalytic cycle but can also influence the electronic properties of the palladium center.[7][8] For sterically demanding substrates, the choice of phosphine ligand is critical to stabilize the catalyst and facilitate both oxidative addition and reductive elimination.[9]
Root Cause Analysis & Solutions:
-
Slow Oxidative Addition: The steric bulk of the CF₃ group hinders the approach of the Pd(0) catalyst to the C-F bond. While the C-F bond is generally less reactive than C-Br or C-I in Suzuki couplings, its activation is the key challenge here.[10]
-
Catalyst Decomposition: The catalyst may decompose at the high temperatures required to force the reaction.
-
Unfavorable Reductive Elimination: Steric hindrance can also slow down the final reductive elimination step, leading to side reactions.
Recommended Catalyst Systems for Hindered Substrates:
For sterically hindered aryl halides, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. These ligands create a coordinatively unsaturated, reactive palladium center that can undergo oxidative addition more readily.
| Ligand | Catalyst Precursor | Key Advantages |
| XPhos | XPhos Pd G3 | Excellent for sterically hindered aryl chlorides and fluorides. |
| SPhos | SPhos Pd G3 | Broad applicability, effective at lower temperatures. |
| RuPhos | RuPhos Pd G3 | Good for electron-deficient and heteroaromatic substrates. |
| tBu₃P | Pd₂(dba)₃ | A simple, yet powerful ligand for many challenging couplings.[11] |
Troubleshooting Diagram: Optimizing Cross-Coupling
Caption: A logical flow for optimizing hindered cross-coupling reactions.
General Protocol for a Buchwald-Hartwig Amination: [12][13][14]
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.5 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can the nitrile group be hydrolyzed to a carboxylic acid? What are the challenges?
A1: Yes, the nitrile group can be hydrolyzed, but the reaction is often sluggish due to the electronic effects of the adjacent fluorine and trifluoromethyl groups. Standard acidic or basic hydrolysis conditions may require harsh temperatures and long reaction times. A more effective method can be acid-catalyzed hydrolysis using a strong acid like concentrated sulfuric acid or nitric acid at elevated temperatures.[15][16][17][18]
Q2: How does the trifluoromethyl group affect the regioselectivity of electrophilic aromatic substitution on this ring?
A2: The trifluoromethyl group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive effect.[1][3][19] The nitrile group is also deactivating and meta-directing. The fluorine atom is a deactivating but ortho, para-director. The combined effect of these groups makes further electrophilic substitution on this ring extremely difficult and generally not a synthetically useful transformation. Any potential reaction would likely be directed to the 5-position, meta to both the CF₃ and CN groups.
Q3: Are there any specific safety precautions for handling this compound?
A3: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Benzonitrile derivatives can be toxic, so it is important to handle the compound in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Q4: For a Suzuki coupling, is it better to use the fluoro-substrate directly or convert it to a bromo- or iodo-analogue first?
A4: While aryl fluorides are challenging, modern palladium catalysis has made their use more feasible.[20] However, for difficult couplings, converting the fluoride to a more reactive bromide or iodide via a halogen exchange reaction or by starting from a different precursor can be a pragmatic strategy. The reactivity order for oxidative addition is generally I > Br > OTf > Cl > F.[10] If you have access to advanced catalyst systems and ligands, direct coupling of the fluoride is often possible and avoids extra synthetic steps.
References
- 1. homework.study.com [homework.study.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 16. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 17. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Fluorinated Benzonitriles
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the complex issue of catalyst deactivation, a significant challenge encountered during catalytic reactions involving fluorinated benzonitriles. Our goal is to provide you with in-depth troubleshooting strategies, scientifically-grounded explanations, and practical protocols to enhance the stability, activity, and longevity of your catalytic systems.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
Q1: My reaction has stalled, or the conversion of my fluorinated benzonitrile is unexpectedly low. What are the likely causes of catalyst deactivation?
A: A stalled or low-conversion reaction is a primary indicator of catalyst deactivation. In the context of fluorinated benzonitriles, the causes are multifaceted and can be broadly categorized into three main areas: chemical poisoning, physical fouling, and changes to the active metal sites.[1][2][3]
-
Fluoride Poisoning: This is a chief concern when working with fluorinated aromatics. Fluoride ions (F⁻), which can be liberated from the substrate or formed during side reactions, can strongly adsorb onto the active catalytic sites (e.g., Palladium, Nickel).[4][5] This leads to the formation of highly stable metal-fluoride species on the catalyst surface, rendering these sites inaccessible to the reactants and effectively "poisoning" the catalyst. The high electronegativity of fluorine makes its bond with the metal center very strong, blocking the sites required for the catalytic cycle.
-
Fouling by Coking: At elevated temperatures, aromatic compounds, including benzonitriles and solvents, can decompose to form carbonaceous deposits, or "coke," on the catalyst surface.[6][7] This is a physical blockage mechanism where coke physically covers the active sites and can block the pores of the catalyst support, preventing reactants from reaching the active metal.[8]
-
Active Metal Leaching: The reaction medium can sometimes cause the active metal particles to detach from the support material and dissolve into the solution. This is particularly relevant if acidic conditions are generated in-situ, which can attack either the support or the metal itself. Leaching diminishes the number of available active sites, leading to a progressive drop in conversion.
-
Strong Product Inhibition: The amine products generated from nitrile hydrogenation can strongly coordinate to the metal active sites. This is not permanent deactivation like poisoning, but it can significantly slow down the reaction rate by competing with the benzonitrile substrate for access to the catalyst surface.[9]
Q2: I'm observing poor selectivity and the formation of unexpected byproducts like defluorinated compounds or secondary/tertiary amines. Is this related to deactivation?
A: Yes, a loss of selectivity is a classic symptom of a compromised catalyst. The nature of the active sites dictates the reaction pathway. When these sites are altered by poisoning or fouling, alternative, less desirable reaction pathways can become dominant.[9]
-
Hydrodefluorination (HDF): Partially poisoned or structurally modified catalyst sites may preferentially catalyze the cleavage of the C-F bond over the hydrogenation of the nitrile group. This results in the formation of non-fluorinated or partially fluorinated benzonitriles and their subsequent hydrogenation products.
-
Formation of Secondary and Tertiary Amines: The desired product, a primary amine, can react with intermediate imines formed during the reaction.[10][11] A healthy, highly active catalyst will quickly hydrogenate the imine to the primary amine. However, a deactivated or less efficient catalyst may allow the imine intermediate to linger, increasing the likelihood of it reacting with the primary amine product to form secondary and, subsequently, tertiary amines.[11][12]
-
Incomplete Reduction: Altered electronic properties of the catalyst due to poisoning can hinder the complete reduction of the nitrile group, potentially leading to the accumulation of imine intermediates or other partially hydrogenated species in the reaction mixture.
Q3: How can I definitively identify the cause of my catalyst's deactivation?
A: A systematic diagnostic approach is crucial. This involves analyzing both the spent catalyst and the reaction mixture to pinpoint the deactivation mechanism. We recommend the following workflow:
-
Reaction Mixture Analysis:
-
Step 1: Carefully collect a sample of the liquid phase from the stalled reaction.
-
Step 2: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify all substrates, products, and byproducts. Pay close attention to defluorinated species or oligomeric materials.
-
Step 3: Use an Ion-Selective Electrode (ISE) to measure the concentration of free fluoride ions in the reaction medium.[13] An elevated fluoride concentration strongly suggests a C-F activation/cleavage pathway is occurring.
-
Step 4: Perform Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) on the liquid phase to check for leached metals from the catalyst.
-
-
Spent Catalyst Characterization:
-
Step 1: Safely recover the catalyst from the reactor, wash it with a clean, inert solvent to remove residual reactants, and dry it under vacuum.
-
Step 2: Analyze the surface composition using X-ray Photoelectron Spectroscopy (XPS) . This is a powerful technique to detect the presence of poisons like fluorine or nitrogen compounds on the catalyst surface and to determine the oxidation state of the active metal.[14][15]
-
Step 3: Examine the catalyst's morphology and elemental distribution with Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) . This can reveal coke deposits and confirm the presence of surface poisons.
-
Step 4: Quantify the amount of carbonaceous deposits using Thermogravimetric Analysis (TGA) .[14] A significant weight loss upon heating in an oxidizing atmosphere indicates coking.
-
Step 5: Measure the surface area and pore size distribution via Nitrogen Physisorption (BET analysis) . A decrease in surface area and pore volume compared to the fresh catalyst is a strong indicator of fouling or support collapse.[14]
-
The table below summarizes these key analytical techniques.
| Technique | Information Provided | Implication for Deactivation |
| XPS | Surface elemental composition, chemical states of elements. | Confirms presence of poisons (F, S, etc.), changes in metal oxidation state.[14][15] |
| SEM-EDX | Surface morphology, elemental mapping. | Visualizes coke deposits, confirms poison distribution. |
| TGA | Quantifies volatile/combustible material on the catalyst. | Measures the extent of coking/fouling.[14] |
| ICP-MS | Precise quantification of elemental composition (bulk). | Measures loss of active metal due to leaching.[14] |
| BET Analysis | Surface area, pore volume, and pore size distribution. | Reveals pore blockage by coke or support sintering/collapse.[14] |
| ISE | Measures free fluoride ion concentration in solution. | Indicates C-F bond cleavage is occurring.[13] |
Q4: What are the best practices to prevent or minimize catalyst deactivation in these reactions?
A: Proactive measures are always more effective than reactive ones. Integrating the following strategies into your experimental design can significantly enhance catalyst stability.
-
Catalyst Selection:
-
Active Metal: While palladium is highly active, nickel-based catalysts can sometimes offer greater resistance to fluoride poisoning and are more cost-effective.[12][16][17] Consider catalysts with bimetallic formulations, which can improve stability.
-
Support Material: The choice of support is critical. Acidic supports like alumina can be susceptible to attack in the presence of fluoride ions. More inert supports like carbon or zirconia may offer better stability.[9]
-
-
Reaction Condition Optimization:
-
Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Higher temperatures accelerate coking and other thermal degradation pathways.[2]
-
Solvent: The choice of solvent can influence catalyst stability. For instance, in some transfer hydrogenation reactions, using a mixed ethanol-water solvent system was found to overcome rapid deactivation.[10]
-
Purity of Reagents: Ensure all starting materials, solvents, and gases (e.g., hydrogen) are of high purity and free from common catalyst poisons like sulfur compounds.[9][15]
-
-
Use of Additives: In some cross-coupling reactions, the controlled addition of fluoride ions can be beneficial, but an excess is detrimental.[4][5] For hydrogenations, the addition of a base (e.g., ammonia in the solvent) can help suppress the formation of secondary and tertiary amines by competing for acidic sites on the catalyst surface that might facilitate side reactions.[12]
Q5: My catalyst is deactivated by coking. Is it possible to regenerate it?
A: Yes, catalysts deactivated by the physical deposition of coke can often be regenerated, whereas chemically poisoned catalysts are much more difficult to recover. The most common method is controlled calcination.
Warning: This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood or a dedicated calcination furnace with off-gas treatment.
-
Catalyst Preparation: The deactivated catalyst is removed from the reactor and washed with a solvent to remove any adsorbed organic molecules.
-
Drying: The catalyst is dried thoroughly in an oven at 100-120 °C to remove the washing solvent.
-
Calcination:
-
Step 1: Place the dried catalyst in a ceramic crucible inside a tube or muffle furnace.
-
Step 2: Begin flowing a dilute stream of an oxidizing agent, typically air or a mixture of nitrogen and oxygen (e.g., 1-5% O₂ in N₂), over the catalyst. Do not use pure oxygen initially , as this can cause a rapid, uncontrolled combustion of the coke, leading to extreme temperatures (hot spots) that can permanently damage the catalyst through sintering.[7]
-
Step 3: Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature, typically between 300 °C and 500 °C. The optimal temperature depends on the specific catalyst and support material's thermal stability.
-
Step 4: Hold at the target temperature for several hours (e.g., 2-6 hours) until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO₂.
-
Step 5: Cool the catalyst down slowly to room temperature under an inert atmosphere (e.g., nitrogen).
-
-
Re-reduction (if applicable): If the active metal was oxidized during calcination (e.g., Pd to PdO), a reduction step under a hydrogen flow is necessary before reuse.
After regeneration, it is essential to re-characterize the catalyst (e.g., using BET, chemisorption) to confirm that its physical properties and active site dispersion have been restored.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms of catalyst deactivation?
A: Catalyst deactivation can be categorized into six primary mechanisms: poisoning, fouling (coking), thermal degradation (sintering), vapor compound formation, vapor-solid/solid-solid reactions, and attrition (mechanical crushing).[1] For reactions with fluorinated benzonitriles, the most common are:
-
Poisoning (Chemical): Strong chemisorption of species onto active sites, blocking them from reactants. Fluoride is a classic poison in this context.[3]
-
Fouling (Physical): Deposition of substances like coke onto the surface, physically blocking pores and active sites.[3][6]
-
Thermal Degradation (Thermal): High temperatures cause metal crystallites to migrate and agglomerate (sintering), reducing the active surface area. The support material can also collapse, trapping the active metal.[2][7]
-
Leaching (Chemical): Dissolution of the active phase or support into the reaction medium.[3]
Q2: Why are catalysts so susceptible to deactivation by fluoride?
A: The high electronegativity and small size of the fluoride ion make it a potent ligand for transition metals. When fluoride ions are present, they can react with the active metal centers (e.g., Pd, Ni) on the catalyst surface to form very stable metal-fluoride bonds. These bonds are often stronger than the bonds formed with the reactants, meaning the fluoride effectively and often irreversibly occupies the active site. This process can be viewed as the formation of an unreactive surface layer (e.g., palladium fluoride), which inhibits the catalytic cycle.[4] While fluoride can play a beneficial role in promoting certain steps in cross-coupling reactions, its concentration must be carefully controlled, as an excess leads to the formation of unreactive species and catalyst deactivation.[4][5]
Q3: Which catalysts are typically used for fluorinated benzonitrile reactions, and how does their susceptibility to deactivation compare?
A: The choice of catalyst depends heavily on the specific reaction (e.g., hydrogenation, cross-coupling).
-
Palladium (Pd)-based catalysts (e.g., Pd/C, Pd/Al₂O₃): These are highly active for hydrogenation and many cross-coupling reactions. However, they are also highly susceptible to poisoning by fluoride and sulfur compounds.[9] Their high activity can sometimes be a disadvantage, leading to unwanted side reactions like hydrodefluorination if not properly controlled.
-
Nickel (Ni)-based catalysts (e.g., Raney Ni, Ni/SiO₂): Nickel is a cost-effective and robust alternative, particularly for nitrile hydrogenations.[12][16] While still susceptible to deactivation, some studies suggest Ni can be more resistant to certain poisons than Pd. Carbon-coated nickel catalysts have shown excellent stability and reusability.[17]
-
Platinum (Pt) and Rhodium (Rh)-based catalysts: These are also effective for nitrile hydrogenation but are expensive. Their selectivity can differ from Pd or Ni; for instance, Pt catalysts sometimes favor the formation of secondary amines.[12]
Q4: How does the catalyst support (e.g., carbon, alumina) influence deactivation?
A: The support is not merely an inert scaffold; it plays a crucial role in catalyst performance and stability.
-
Surface Area and Porosity: A high surface area support allows for better dispersion of the active metal, creating more active sites. However, the pore structure can be vulnerable to blockage by coke.[1]
-
Chemical Stability: The support's interaction with the reaction environment is critical. In the presence of fluoride ions, acidic supports like alumina (Al₂O₃) can react to form aluminum fluorides, leading to structural collapse.
-
Metal-Support Interaction: Strong metal-support interactions can anchor the metal nanoparticles, preventing them from sintering or leaching. Conversely, weak interactions can lead to particle agglomeration and deactivation. The support can also influence the electronic properties of the metal, thereby affecting its selectivity and resistance to poisoning.
Visualizations: Workflows and Mechanisms
Troubleshooting Logic for Low Reaction Conversion
This diagram outlines a logical workflow for diagnosing the root cause of low conversion in your reaction.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Mechanisms of Fluoride-Induced Catalyst Deactivation
This diagram illustrates how fluoride ions can deactivate a catalyst by blocking active sites and potentially degrading the support material.
Caption: Fluoride-induced catalyst poisoning and support degradation.
References
- 1. scispace.com [scispace.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. alfachemic.com [alfachemic.com]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
purification challenges of 2-Fluoro-3-(trifluoromethyl)benzonitrile and its derivatives
Answering the call of complex chemistry, we present a specialized Technical Support Center guide for navigating the . As a Senior Application Scientist, my goal is to translate complex chemical principles into actionable, field-proven strategies to empower your research and development. The unique electronic properties conferred by the fluorine and trifluoromethyl groups make these compounds invaluable in medicinal chemistry and materials science, yet they also introduce specific hurdles in purification that demand a nuanced approach.[1][2]
This guide is structured as a dynamic troubleshooting resource. We will move beyond simple protocols to explore the causality behind common purification issues, providing you with the expert insights needed to optimize your workflow, enhance purity, and accelerate your project timelines.
Frequently Asked Questions (FAQs): The Foundations of Purification
This section addresses the high-level questions that form the basis of a sound purification strategy for fluorinated benzonitriles.
Q1: What are the most common impurities I should anticipate when working with 2-Fluoro-3-(trifluoromethyl)benzonitrile and its derivatives?
A1: Impurities typically arise from three sources: the synthetic route, subsequent handling, and storage. Anticipating these is the first step to effective removal.
-
Starting Materials: Unreacted precursors from the synthesis are a primary source of contamination.
-
Positional Isomers: During synthesis, particularly in aromatic substitution reactions, the formation of isomers (e.g., 4-Fluoro-3-(trifluoromethyl)benzonitrile) is common.[3] These are often the most challenging to separate due to their very similar physicochemical properties.[4]
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially if exposed to acidic or basic conditions, even atmospheric moisture over time. This leads to the formation of the corresponding benzamide and, ultimately, the benzoic acid derivative.[5][6][7]
-
By-products from Synthesis: Depending on the specific reaction (e.g., cyanation, fluorination), you may encounter by-products from incomplete reactions or side-pathways. For instance, in a Sandmeyer reaction, residual diazonium salts or their decomposition products could be present.
Q2: Why do the fluorine and trifluoromethyl groups make purification so challenging?
A2: The combination of a single fluorine atom and a trifluoromethyl (-CF3) group on the benzonitrile scaffold creates a unique electronic and steric environment that complicates purification:
-
Altered Polarity: The high electronegativity of fluorine influences the molecule's dipole moment and intermolecular interactions. This can lead to unexpected solubility profiles and chromatographic behavior that differs from non-fluorinated analogs.[2]
-
"Fluorophilicity": Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules or phases. While less pronounced with only one -CF3 group, this property can still affect chromatographic separations.[8]
-
Isomer Similarity: The electronic effects of the -F and -CF3 groups mean that positional isomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation difficult.[4]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful and scalable purification technique, but its success with polar fluorinated molecules hinges on meticulous solvent selection and technique.[9][10]
Q1: My compound won't crystallize and is "oiling out." What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities. The compound melts in the hot solvent instead of dissolving, then separates as an oil upon cooling.[11]
Solutions:
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. The cloudiness indicates the point of saturation.
-
Reduce Concentration: If the oiling is due to high impurity levels, you can sometimes resolve the issue by adding more hot solvent to dissolve the oil completely, then attempting a slower cooling process.[4]
-
Pre-Purification: If impurity levels are very high, a preliminary purification by flash chromatography may be necessary to remove the substances inhibiting crystallization.
Q2: Crystal formation is not occurring even after the solution has cooled completely. What should I do?
A2: This is a common issue arising from either excessive solvent use or a stable supersaturated solution.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[10][11]
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the solution. This provides a template for crystallization to begin.[10]
-
-
Concentrate the Solution: If too much solvent was used, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow the concentrated solution to cool again.[11]
Recrystallization Solvent Selection for Fluorinated Benzonitriles
Choosing the right solvent is critical. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. A systematic screening is the most effective approach.
| Solvent System | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Isopropanol / Water | High | 82 (IPA) | Good for moderately polar compounds. Water acts as the anti-solvent. |
| Toluene | 2.4 | 111 | Effective for aromatic compounds. Can be paired with Heptane. |
| Dichloromethane / Heptane | 3.1 (DCM) | 40 (DCM) | A versatile system. DCM is the "good" solvent, Heptane the "anti-solvent."[11] |
| Ethyl Acetate / Hexane | 4.4 (EtOAc) | 77 (EtOAc) | A classic choice for compounds of intermediate polarity. |
-
Place the crude this compound derivative in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently on a hot plate in a fume hood.
-
Add the "good" solvent (e.g., Dichloromethane) dropwise while stirring, until the solid is just fully dissolved. Use the absolute minimum amount of solvent.
-
While still hot, add the "anti-solvent" (e.g., Heptane) dropwise until the solution remains persistently cloudy.
-
Add 1-2 drops of the "good" solvent to redissolve the cloudiness, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.
-
Dry the purified crystals under vacuum.
Caption: Troubleshooting workflow for recrystallization.
Troubleshooting Guide 2: Purification by Column Chromatography
When crystallization is ineffective, particularly for separating isomers or removing impurities with similar solubility, column chromatography is the method of choice.
Q1: My product and an isomeric impurity are co-eluting. How can I improve the separation (resolution)?
A1: This is the most common and significant challenge. Since isomers often have nearly identical polarities, standard solvent systems may fail to resolve them.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0-10% Ethyl Acetate in Hexane over 20 column volumes).
-
Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if Hexane/Ethyl Acetate isn't working, try Dichloromethane/Hexane or Toluene/Ethyl Acetate. Toluene can introduce π-π interactions that may help differentiate aromatic isomers.
-
-
Change the Stationary Phase:
-
Standard Silica Gel: This is the default choice.
-
Fluorous Silica Gel: For compounds with multiple fluorine atoms, a fluorous solid phase (FSP) can be highly effective, retaining the more fluorinated compounds.[8]
-
Reverse-Phase (C18): In reverse-phase chromatography, the separation is based on hydrophobicity. This can sometimes provide a completely different elution order and resolve isomers that are inseparable on silica.
-
-
Increase Resolution:
-
Use a Longer Column: A longer column provides more theoretical plates and thus better separation.
-
Reduce Particle Size: Using silica with a smaller particle size (as in HPLC) dramatically increases resolution. Preparative HPLC is an excellent, albeit more costly, option for difficult separations.[12]
-
Q2: What stationary and mobile phases are a good starting point for this compound?
A2: Start with a standard setup and adjust based on initial results from Thin Layer Chromatography (TLC).
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Screening:
-
System 1: Hexane / Ethyl Acetate. Start with 95:5 and increase the polarity. This system is a good first choice.
-
System 2: Hexane / Dichloromethane. This is useful for less polar compounds and can offer different selectivity.
-
An ideal TLC result shows the desired spot with a Retention Factor (Rf) of ~0.3 .
-
Caption: Decision workflow for chromatography optimization.
Troubleshooting Guide 3: Identifying and Removing Chemical Impurities
This section focuses on impurities that arise from chemical reactions, either during synthesis or as degradation products.
Q1: My NMR/LC-MS data suggests the presence of an acidic impurity. What is it and how do I remove it?
A1: The most likely acidic impurity is the corresponding benzoic acid, formed by the hydrolysis of the nitrile group. This can happen during an aqueous workup, especially if conditions are not neutral, or upon prolonged storage.[5][13]
Mechanism: Nitrile Hydrolysis The nitrile is first hydrolyzed to a benzamide intermediate, which is then further hydrolyzed to the benzoic acid. This process can be catalyzed by either acid or base.[7]
Caption: Hydrolysis pathway of a benzonitrile to benzoic acid.
Removal Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic benzoic acid will react to form its sodium salt, which is water-soluble. You may observe CO₂ effervescence.
-
Separate the aqueous layer.
-
Wash the organic layer again with water, followed by brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to recover the purified neutral product.
This simple acid-base extraction is highly effective at removing carboxylic acid impurities and should be a standard step in your workup procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 7. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. As a key intermediate, the purity of this compound is paramount for the success of subsequent synthetic steps.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you identify and mitigate common impurities.
Troubleshooting Guide: Identifying and Resolving Synthesis Impurities
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Two primary synthetic routes are considered: the Sandmeyer-type reaction starting from 2-Fluoro-3-(trifluoromethyl)aniline and the Rosenmund-von Braun reaction from a corresponding aryl halide.
Problem 1: Low Yield and Presence of Unreacted Starting Material
Question: My reaction yield is significantly lower than expected, and analytical data (HPLC, GC-MS) shows a major peak corresponding to my starting material. What are the likely causes and how can I resolve this?
Answer:
This is a common issue indicating an incomplete reaction. The root cause depends on your chosen synthetic route.
For the Sandmeyer-Type Reaction (from 2-Fluoro-3-(trifluoromethyl)aniline):
-
Causality & Explanation: The Sandmeyer reaction is a two-part process: diazotization of the primary amine followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3] Incomplete conversion can stem from issues in either step.
-
Incomplete Diazotization: The formation of the diazonium salt is critical and highly sensitive to temperature. The reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]
-
Inefficient Cyanation: The displacement of the diazonium group with cyanide is catalyzed by Cu(I). If the catalyst is of poor quality (oxidized to Cu(II)) or used in insufficient amounts, the reaction will be sluggish.
-
-
Troubleshooting & Optimization:
-
Verify Diazotization Conditions:
-
Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.
-
Ensure a slight molar excess of sodium nitrite and a sufficient excess of strong acid (e.g., HCl, H₂SO₄) are used.
-
-
Assess Catalyst Quality:
-
Use high-purity, fresh copper(I) cyanide. The color should be off-white to tan; a green or blue tint suggests oxidation to Cu(II).
-
-
Monitor Reaction Progression:
-
Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the disappearance of the starting aniline.
-
-
For the Rosenmund-von Braun Reaction (from 2-Fluoro-3-(trifluoromethyl)bromobenzene):
-
Causality & Explanation: This reaction involves the cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures in a polar aprotic solvent like DMF or NMP.[5] Incomplete reactions are typically due to insufficient reactivity.
-
Reaction Temperature and Time: These reactions often require high temperatures (150-200 °C) to proceed at a reasonable rate.[5]
-
Solvent Purity: The presence of water in the solvent can negatively impact the reaction.
-
-
Troubleshooting & Optimization:
-
Optimize Reaction Conditions:
-
Ensure the reaction is heated to the target temperature and maintained for a sufficient duration. Monitor the reaction by TLC or GC to confirm the consumption of the starting aryl bromide.
-
-
Use Anhydrous Solvents:
-
Employ freshly distilled or commercially available anhydrous solvents to minimize water content.
-
-
Problem 2: Presence of a Phenolic Impurity, 2-Fluoro-3-(trifluoromethyl)phenol
Question: I've identified an impurity with a mass corresponding to 2-Fluoro-3-(trifluoromethyl)phenol. How is this forming and what can be done to prevent it?
Answer:
The formation of a phenolic byproduct is a well-known side reaction in syntheses involving diazonium salts.
-
Causality & Explanation: Aryl diazonium salts are highly reactive intermediates. In the presence of water, particularly at elevated temperatures, the diazonium group can be displaced by a hydroxyl group, leading to the formation of the corresponding phenol.[3][4] This is essentially a competing Sandmeyer-type reaction where water acts as the nucleophile.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: As mentioned previously, maintain low temperatures (0-5 °C) during the diazotization step to minimize the rate of this side reaction.
-
Minimize Water Content: While the diazotization is carried out in an aqueous medium, it is crucial to avoid unnecessarily large volumes of water.
-
Immediate Use of Diazonium Salt: The generated diazonium salt solution should be used promptly in the subsequent cyanation step without prolonged storage, even at low temperatures.
-
Problem 3: Identification of Amide and Carboxylic Acid Impurities
Question: My final product is contaminated with impurities identified as 2-Fluoro-3-(trifluoromethyl)benzamide and 2-Fluoro-3-(trifluoromethyl)benzoic acid. What is the source of these impurities?
Answer:
These impurities are the result of nitrile group hydrolysis.
-
Causality & Explanation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[6][7] The hydrolysis proceeds in two stages: first to the primary amide, and then further to the carboxylic acid.[8] This can occur during the reaction workup or purification if conditions are not carefully controlled.
-
Troubleshooting & Optimization:
-
Neutralize Workup Conditions: During the workup, if you are using an acidic or basic wash, ensure that the organic phase is subsequently washed to neutrality and that contact time with the aqueous acidic or basic solution is minimized.
-
Avoid High Temperatures During Purification: If purification is performed by distillation, be mindful of the temperature. For temperature-sensitive compounds, vacuum distillation is recommended.
-
pH Control in Chromatography: If using reverse-phase HPLC for purification, consider the pH of the mobile phase. Prolonged exposure to highly acidic or basic mobile phases on the column can lead to on-column degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and effective method is a Sandmeyer-type reaction.[3] This involves the diazotization of 2-Fluoro-3-(trifluoromethyl)aniline using sodium nitrite in an acidic medium, followed by the reaction of the resulting diazonium salt with copper(I) cyanide.
Q2: What analytical methods are recommended for purity assessment and impurity identification?
A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is excellent for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for identifying volatile and semi-volatile impurities, such as unreacted starting materials or certain byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.
Q3: My product has a slight discoloration. What could be the cause?
Discoloration is often due to trace amounts of residual copper salts from the cyanation reaction or the formation of azo compounds from side reactions of the diazonium salt. Standard purification methods like column chromatography or recrystallization can often remove these colored impurities.
Q4: Are there any significant safety concerns with this synthesis?
Yes, several aspects of this synthesis require careful handling and a thorough risk assessment:
-
Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. They should always be handled in solution and at low temperatures.[4]
-
Cyanide Salts: Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas.
-
Reagents and Solvents: Many of the reagents and solvents used are toxic and/or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data and Protocols
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Structure | Molar Mass ( g/mol ) | Potential Origin |
| 2-Fluoro-3-(trifluoromethyl)aniline | F, CF₃ substituted aniline | 179.12 | Unreacted starting material (Sandmeyer) |
| 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene | F, CF₃, Br substituted benzene | 243.00 | Unreacted starting material (Rosenmund-von Braun) |
| 2-Fluoro-3-(trifluoromethyl)phenol | F, CF₃ substituted phenol | 180.10 | Hydrolysis of diazonium salt intermediate[11] |
| 2-Fluoro-3-(trifluoromethyl)benzamide | F, CF₃ substituted benzamide | 207.12 | Partial hydrolysis of the nitrile product[8] |
| 2-Fluoro-3-(trifluoromethyl)benzoic acid | F, CF₃ substituted benzoic acid | 208.11 | Complete hydrolysis of the nitrile product[6] |
Experimental Protocol: HPLC Method for Purity Analysis
This is a general method and may require optimization for your specific system and sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: Ramp to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 40% B
-
16-20 min: Re-equilibration at 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[9]
Experimental Protocol: GC-MS Method for Impurity Identification
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Visualizing Impurity Formation
Diagram 1: Key Synthetic Pathways and Impurity Formation
This diagram illustrates the two primary synthetic routes to this compound and the points at which common impurities can arise.
Caption: Synthetic pathways and points of impurity formation.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with product purity.
Caption: A logical workflow for troubleshooting synthesis impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Fluoro-3-(trifluoromethyl)phenol 97 207291-85-8 [sigmaaldrich.com]
Technical Support Center: Strategies to Minimize Hydrodefluorination in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed reactions involving organofluorine compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter the common and often frustrating side reaction of hydrodefluorination (HDF). Here, we move beyond simple protocols to explain the underlying principles governing this unwanted pathway, providing you with the knowledge to rationally design experiments and troubleshoot effectively.
Understanding the Challenge: Hydrodefluorination (HDF)
Hydrodefluorination is the substitution of a fluorine atom with a hydrogen atom, leading to a common byproduct that can be difficult to separate from the desired product. This side reaction plagues many palladium-catalyzed cross-couplings, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, particularly with electron-deficient aryl fluorides where the C-F bond is more susceptible to activation.[1][2][3]
The core of the problem lies in a competition between the desired productive catalytic cycle and an off-cycle pathway that introduces a hydride species to the palladium center, leading to reductive elimination of the C-H bond instead of the desired C-C, C-N, or other C-X bond.
Caption: Fig 1: Desired cross-coupling cycle vs. the hydrodefluorination side reaction.
Troubleshooting Guide & FAQs
This section is structured as a series of questions that a researcher might ask when facing hydrodefluorination issues. Each answer provides both a direct solution and the mechanistic reasoning behind it.
Q1: I'm observing significant hydrodefluorination. What is the most common cause and the first parameter I should adjust?
Answer: The most common cause is an imbalance between the rates of reductive elimination (to form your product) and hydride transfer to the palladium center. The first and often most impactful parameter to adjust is your ligand choice .
Causality: The ligand dictates the electronic and steric environment around the palladium center. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are the go-to solution. They accelerate the rate-limiting reductive elimination step, causing the desired product to form and be released from the palladium center before a competing hydride source can react.[4][5] This is a classic example of kinetic control; you are making the desired reaction so fast that the undesired one cannot compete.
Recommended Action:
-
Switch to Bulky Ligands: If you are using simpler phosphine ligands like PPh₃ or P(o-tol)₃, switch to biaryl phosphine ligands.
-
Screen a Panel: The optimal ligand is substrate-dependent. It is highly recommended to screen a small panel of established ligands.
| Ligand Type | Examples | Key Feature | Impact on HDF |
| Simple Phosphines | PPh₃, PCy₃ | Less bulky, moderate electron donation | Often allows for significant HDF |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Very bulky, highly electron-donating | Significantly suppresses HDF by accelerating reductive elimination |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding | Can be effective, but performance varies. Good alternative to screen. |
Q2: I've already switched to a bulky ligand like XPhos, but HDF is still a major issue. What should I look at next?
Answer: Your choice of base and solvent is the next critical area to investigate. These are often overlooked sources of the hydride that leads to HDF.
Causality:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate hydride species. Amine bases (e.g., Et₃N) can also be a source of hydrides.[2][6] Weaker, non-coordinating inorganic bases are generally preferred.
-
Solvents: Protic solvents (alcohols) or even residual water in aprotic solvents can serve as a proton/hydride source. Some aprotic polar solvents like DMF can decompose at high temperatures to generate formate, a potent hydride donor.[4]
Recommended Action:
-
Change the Base: Switch from strong alkoxides or amines to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to generate hydride species.
-
Ensure Anhydrous Conditions: Use a dry, aprotic, non-polar solvent like toluene or dioxane. Ensure all reagents and glassware are rigorously dried. If using reagents like boronic acids, which can contain water, dry them in a vacuum oven before use.
-
Avoid High Temperatures: Lowering the reaction temperature can significantly slow down the decomposition of bases and solvents, reducing the background concentration of hydride sources. Try running the reaction at 80 °C instead of 110 °C, even if it requires a longer reaction time.
Q3: My substrate is extremely electron-deficient and prone to HDF regardless of ligand or base. Are there any other strategies I can employ?
Answer: Yes. For particularly challenging substrates, you may need to think beyond standard condition screening and consider alternative catalyst systems or reaction setups.
Causality & Recommended Actions:
-
Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts are more stable and provide a more controlled and rapid initiation to form the active Pd(0) catalyst.[5] This ensures the catalytic cycle starts efficiently, minimizing side reactions that can occur during a slow or messy catalyst activation phase.
-
Consider an Additive: In some cases, additives can promote the desired C-F activation pathway. For instance, in certain cross-coupling reactions of perfluoro organic compounds, the addition of lithium iodide (LiI) has been shown to promote the oxidative addition of the C-F bond to palladium(0).[7][8][9]
-
Explore Nickel Catalysis: Nickel catalysts are known to have different reactivity profiles compared to palladium. For C-F bond activation, nickel systems can sometimes offer higher selectivity and prevent HDF where palladium fails.[10] This is a more significant change but can be a powerful problem-solving tool.
Experimental Protocol: General Procedure for Minimizing HDF in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl fluoride with an arylboronic acid, incorporating best practices to suppress hydrodefluorination.
Reagents & Equipment:
-
Aryl Fluoride (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, 1.1 mol% relative to Pd if not using a pre-catalyst)
-
Anhydrous Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial, magnetic stir bar, inert gas (Argon or Nitrogen) manifold
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl fluoride, arylboronic acid, palladium pre-catalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at a controlled temperature (start with 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Pay close attention to the ratio of the desired product to the hydrodefluorinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
Caption: Fig 2: A decision-making workflow for systematic troubleshooting of HDF.
References
- 1. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
effect of moisture on the stability of 2-Fluoro-3-(trifluoromethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS RN: 146070-35-1). This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions regarding the handling, storage, and stability of this versatile fluorinated intermediate, with a particular focus on the effects of moisture. As Senior Application Scientists, we understand the critical importance of reagent integrity for the success of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: Yes, like many nitrile-containing compounds, this compound can be sensitive to moisture, particularly under prolonged exposure or elevated temperatures. The nitrile group (-C≡N) is susceptible to hydrolysis, which can lead to the formation of corresponding amides and carboxylic acids. While its unique fluorinated structure enhances its general stability in various chemical applications, it is not entirely immune to degradation by water.[1][2] Therefore, it should be handled as a hygroscopic substance, meaning it can readily absorb moisture from the atmosphere.[3][4]
Q2: What are the primary degradation products of this compound when exposed to moisture?
A2: The primary degradation pathway for this compound in the presence of water is hydrolysis. This process typically occurs in two stages.[5] The initial product is 2-fluoro-3-(trifluoromethyl)benzamide. With continued exposure to moisture, especially under acidic or basic conditions, the amide can further hydrolyze to form 2-fluoro-3-(trifluoromethyl)benzoic acid.[6][7][8][9]
Q3: How should I properly store this compound to prevent moisture contamination?
A3: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry place.[1][2] For long-term storage, a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[4] Many moisture-sensitive reagents are packaged in bottles with specialized caps, such as Sure/Seal™ bottles, which allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[10][11]
Q4: What are the visual signs of moisture contamination in my sample of this compound?
A4: this compound is typically a colorless to light yellow or light orange clear liquid.[1][2] While slight color changes can occur over time even with proper storage, significant changes in color, the appearance of cloudiness, or the formation of a precipitate could indicate degradation due to moisture or other impurities. However, visual inspection alone is not a definitive test for purity.
Q5: Can I still use my this compound if I suspect it has been exposed to moisture?
A5: Using a reagent of questionable purity is not recommended, as it can lead to failed reactions, the formation of unexpected byproducts, and difficulty in reproducing results. If you suspect moisture contamination, it is best to either acquire a new, unopened container of the reagent or attempt to purify the existing material if you have the appropriate expertise and equipment. For liquids, distillation may be an option.[12] However, for many researchers, obtaining a fresh sample is the most practical and reliable solution.
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low yields or failing completely.
-
Question: I am using this compound in a moisture-sensitive reaction (e.g., a Grignard or organolithium reaction), and I am consistently observing low yields or no product formation. I have confirmed the integrity of all other reagents. Could the nitrile be the problem?
-
Answer & Troubleshooting Steps:
-
Suspect Moisture Contamination: The most likely culprit in this scenario is the presence of water in your this compound. Even trace amounts of moisture can quench highly reactive organometallic reagents.
-
Verify Reagent Handling: Review your handling procedures. Was the bottle of this compound left open to the air for an extended period? Was a fresh, dry syringe and needle used for transfer? Syringes should ideally be oven-dried and cooled in a desiccator before use.[11]
-
Perform a Quality Control Check: If you have access to analytical instrumentation, you can verify the purity of your nitrile.
-
NMR Spectroscopy: Take a proton and/or fluorine NMR of a small aliquot. Compare the spectrum to a reference spectrum to check for the presence of impurity peaks that could correspond to the hydrolyzed amide or carboxylic acid.
-
FTIR Spectroscopy: The nitrile group has a characteristic sharp absorption peak around 2230 cm⁻¹. A diminished intensity of this peak and the appearance of a broad peak in the O-H region (around 3200-3600 cm⁻¹) and a C=O peak (around 1650-1700 cm⁻¹) could indicate hydrolysis.
-
-
Use a Fresh Sample: The most straightforward solution is to open a new, sealed bottle of this compound and repeat the reaction under strictly anhydrous conditions.
-
Issue 2: I am observing an unexpected byproduct in my reaction mixture.
-
Question: My reaction is producing the desired product, but I am also isolating a significant amount of an unknown byproduct. Could this be related to the stability of the this compound?
-
Answer & Troubleshooting Steps:
-
Characterize the Byproduct: The first step is to identify the structure of the byproduct using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
Consider Hydrolysis Products: Compare the analytical data of your byproduct with the expected data for 2-fluoro-3-(trifluoromethyl)benzamide and 2-fluoro-3-(trifluoromethyl)benzoic acid. It's possible that these hydrolysis products are either being formed in situ if your reaction has aqueous workup steps or were present as impurities in your starting material.
-
Review Reaction Conditions: If your reaction is run under acidic or basic conditions, these conditions can facilitate the hydrolysis of the nitrile.[5][13] Consider if the temperature or reaction time could be modified to minimize this side reaction.
-
Purify the Starting Material: If you confirm that the byproduct is a hydrolysis product and was likely present as an impurity in your starting material, you may need to purify the this compound before use, for instance, by distillation under reduced pressure.
-
Experimental Protocols
Protocol 1: Handling and Dispensing Moisture-Sensitive this compound
This protocol is designed to minimize exposure of the reagent to atmospheric moisture.
-
Preparation: Ensure you have a dry, inert atmosphere source (nitrogen or argon), a syringe that has been oven-dried and cooled in a desiccator, and a long needle.
-
Inert Gas Blanket: If using a bottle with a septum-sealed cap (like a Sure/Seal™), pierce the septum with a needle connected to a source of dry, inert gas.[10] This will create a positive pressure of inert gas within the bottle.
-
Syringe Transfer: With the inert gas flowing, pierce the septum with the dry syringe and needle. Withdraw the desired volume of this compound. The inert gas will replace the volume of liquid removed, preventing air from entering.[11]
-
Dispensing: Quickly transfer the reagent to your reaction vessel, which should also be under an inert atmosphere.
-
Storage: After use, remove the needles and ensure the septum is well-sealed. For optimal long-term storage, place the bottle in a desiccator.
Data Presentation
| Property | Value | Source |
| CAS Number | 146070-35-1 | [14] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [14] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |
| Density | 1.323 g/mL at 25 °C | [14] |
| Boiling Point | 194 °C | [15] |
| Flash Point | 86 °C | [14] |
| Storage Temperature | 2 - 8 °C | [1][2] |
Visualizations
Hydrolysis Pathway of this compound
Caption: The two-step hydrolysis of this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 7. embibe.com [embibe.com]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How To [chem.rochester.edu]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. This compound 98 146070-35-1 [sigmaaldrich.com]
- 15. This compound | 146070-35-1 [m.chemicalbook.com]
Technical Support Center: Synthesis Strategies for Nitrile-Containing Molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge in organic synthesis: preventing the unwanted hydrolysis of the nitrile group. As Senior Application Scientists, we understand that maintaining the integrity of this versatile functional group is often paramount to the success of a multi-step synthesis. This resource, structured in a troubleshooting-focused Q&A format, offers not just protocols but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nitrile is hydrolyzing during a reaction. What are the fundamental mechanisms I need to be aware of?
Answer:
Understanding the "how" and "why" of nitrile hydrolysis is the first step toward preventing it. Hydrolysis can occur under both acidic and basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid.[1][2][3][4]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][2] This activation allows a weak nucleophile, like water, to attack the carbon atom. A series of proton transfers then leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid and an ammonium salt under these conditions.[1][2][4]
Base-Catalyzed Hydrolysis: In the presence of a strong base, a nucleophile such as a hydroxide ion directly attacks the electrophilic nitrile carbon.[1] This forms a negatively charged intermediate that is then protonated by water.[3] Tautomerization of the resulting imidic acid yields an amide.[1][3] With sufficient heat and prolonged reaction times, this amide can also undergo further hydrolysis to form a carboxylate salt.[2][5]
Caption: Mechanisms of Nitrile Hydrolysis.
Question 2: I need to perform a reaction on another part of my molecule, but the conditions are causing nitrile hydrolysis. What general strategies can I employ?
Answer:
The key is to select reaction conditions that are orthogonal to the stability of the nitrile group. Orthogonality in synthesis means that the reagents and conditions used to modify one functional group do not affect another.[6][7][8]
1. pH Control: The rate of hydrolysis is highly pH-dependent.[9] Whenever possible, conduct reactions under neutral or near-neutral conditions. If your desired transformation requires acidic or basic catalysis, use the mildest possible conditions for the shortest duration necessary.
2. Temperature Management: Hydrolysis is often accelerated by heat.[2][5] Running reactions at lower temperatures can significantly reduce the rate of nitrile degradation. If heating is unavoidable, careful monitoring of the reaction progress is crucial to minimize exposure time.
3. Anhydrous Conditions: Since water is a key reactant in hydrolysis, performing reactions under strictly anhydrous conditions is a highly effective strategy. This involves using dry solvents, inert atmospheres (e.g., nitrogen or argon), and anhydrous reagents. A novel approach even uses aldoximes as an in-situ water source for controlled hydration to amides, avoiding excess water that could lead to the carboxylic acid.[10]
Question 3: Are there specific reagents I should avoid when working with nitrile-containing compounds?
Answer:
Absolutely. Certain classes of reagents are well-known to promote nitrile hydrolysis or other unwanted side reactions.
| Reagent Class | Examples | Rationale for Avoidance |
| Strong Aqueous Acids | Concentrated HCl, H₂SO₄, HBr | Vigorously promote hydrolysis to carboxylic acids, especially with heating.[4][11] |
| Strong Aqueous Bases | Concentrated NaOH, KOH | Promote hydrolysis to carboxylate salts, particularly at elevated temperatures.[4][11] |
| Powerful Hydride Reductants | Lithium aluminum hydride (LiAlH₄) | Reduces the nitrile to a primary amine.[1][12] |
| Organometallic Reagents | Grignard reagents (R-MgX), Organolithiums (R-Li) | Attack the nitrile carbon to form ketones after an aqueous workup.[1][13] |
Question 4: I can't avoid conditions that hydrolyze my nitrile. Is it possible to protect the nitrile group?
Answer:
Direct protection of the nitrile group itself is not a common strategy in the same way one might protect an alcohol or an amine.[14][15] The reactivity of the nitrile is often leveraged in synthetic routes. However, a more practical approach is to consider the nitrile as a precursor to the desired functional group or to employ a synthetic strategy where the nitrile is introduced late in the sequence.
An alternative way to think about "protection" is to perform a controlled transformation of the nitrile to a more stable intermediate, which can be reverted later. For instance, a partial, mild hydrolysis to the corresponding amide can be performed. Amides are generally more stable to certain reaction conditions than nitriles are to hydrolytic ones.
Question 5: My goal is actually to hydrolyze the nitrile, but I want to stop at the amide stage. How can I achieve this selectivity?
Answer:
Stopping the hydrolysis at the amide stage is a common synthetic objective and requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid.[16]
Controlled Basic Hydrolysis:
-
Milder Conditions: Using bases like NaOH or KOH at lower temperatures (e.g., below 100°C) without vigorous, prolonged reflux can favor the formation and isolation of the amide.[2][17]
-
Alkaline Peroxide: A mild and effective method involves using an alkaline solution of hydrogen peroxide.[18] Urea-hydrogen peroxide (UHP) is a convenient solid source for this reagent.[18]
Controlled Acidic Hydrolysis:
-
A mixture of trifluoroacetic acid (TFA) and sulfuric acid has been shown to be effective for the selective conversion of nitriles to amides.[9][19]
-
Using milder acidic conditions, for example, HCl at 40°C, can also facilitate stopping the reaction at the amide.[17]
Transition-Metal Catalysis: For sensitive substrates, transition-metal catalysis offers a powerful, neutral alternative.
-
Platinum-Based Catalysts: Platinum(II) complexes with secondary phosphine oxide ligands can hydrolyze nitriles, including sterically hindered ones, to amides under neutral and mild conditions, often at 80°C or even room temperature.[20] The Ghaffar-Parkins catalyst is a notable example that shows high activity and chemoselectivity.[21]
-
Rhodium-Based Catalysts: Wilkinson's catalyst, in the presence of an aldoxime as a water source, provides an anhydrous method to form amides, which is highly compatible with acid- or base-labile functional groups.[10]
Caption: Strategies for Selective Nitrile Hydration to Amides.
Experimental Protocols
Protocol 1: Platinum-Catalyzed Selective Hydration of a Nitrile to an Amide
This protocol is adapted from procedures utilizing the Ghaffar-Parkins catalyst and is suitable for substrates with acid- or base-sensitive functional groups.[21]
Materials:
-
Nitrile-containing substrate
-
Ghaffar-Parkins catalyst ([Pt(dvds)(dmpso)]) (0.2 mol%)
-
Degassed water
-
Reaction vessel (e.g., round-bottomed flask) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottomed flask, add the nitrile substrate and the Ghaffar-Parkins catalyst (0.2 mol%).
-
Add a sufficient volume of degassed water to create a stirrable solution or suspension.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the required time (typically 5-24 hours). Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. Protective Groups [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. allen.in [allen.in]
- 17. benchchem.com [benchchem.com]
- 18. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Executive Summary
2-Fluoro-3-(trifluoromethyl)benzonitrile is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, where its precise structure dictates biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such fluorinated aromatics. This guide provides an in-depth comparative analysis of ¹H and ¹⁹F NMR spectroscopy for the characterization of this molecule. We will explore the unique insights derived from each nucleus, detailing the causality behind spectral patterns and experimental choices. This document serves as a practical reference for researchers and drug development professionals, offering not only spectral interpretation but also a robust, validated protocol for data acquisition.
Introduction: The Analytical Imperative for Fluorinated Aromatics
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and bioavailability.[2] The subject of our analysis, this compound (CAS 146070-35-1), is a prime example of a compound whose utility in medicinal chemistry is intrinsically linked to the precise placement of its fluoro substituents.[1] Given the isomeric possibilities, unambiguous structural verification is paramount.
NMR spectroscopy stands as the gold standard for this task. While ¹H NMR provides a fundamental scaffold of the proton environment, ¹⁹F NMR offers a highly sensitive and direct window into the electronic environment of the fluorine nuclei.[2] The synergy between these two techniques provides a comprehensive and unambiguous structural fingerprint. This guide will dissect the ¹H and ¹⁹F NMR spectra of this compound, compare the information gleaned from each, and provide a standardized protocol to ensure high-fidelity, reproducible results.
Molecular Structure and Key NMR Interactions
The power of NMR lies in its ability to probe the local environment of specific nuclei and map the connections between them through spin-spin coupling. In this compound, we have three distinct spin systems to consider: the aromatic protons (¹H), the aromatic fluorine (¹⁹F), and the trifluoromethyl group (¹⁹F).
The key to deciphering the spectra is understanding the J-coupling (through-bond coupling) network. These interactions, measured in Hertz (Hz), are independent of the spectrometer's magnetic field strength and provide definitive evidence of covalent connectivity.[3] We will observe couplings between protons (³JHH), between protons and fluorine (³JHF, ⁴JHF, etc.), and between the different fluorine nuclei (JFF).
Caption: Key J-coupling interactions in this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides critical information about the number, environment, and connectivity of the protons on the aromatic ring. For this molecule, we expect three distinct signals in the aromatic region (typically 7.0-8.0 ppm).
-
H5 (Proton at C5): This proton is expected to be the most complex signal. It is coupled to H4 (³JHH, ortho coupling, typically 6-8 Hz), H6 (⁴JHH, meta coupling, typically 2-3 Hz), the aromatic fluorine at C2 (⁴JHF, meta coupling), and potentially a long-range coupling to the CF₃ group (⁵JHF). The resulting signal will likely be a complex multiplet, often described as a triplet of doublets or a doublet of triplets of doublets.
-
H4 (Proton at C4): This proton is coupled to H5 (³JHH, ortho coupling) and will also exhibit coupling to the adjacent CF₃ group (⁴JHF) and the aromatic fluorine (⁵JHF). This will likely appear as a complex multiplet, often approximating a triplet or doublet of doublets.
-
H6 (Proton at C6): This proton is coupled to H5 (³JHH, meta coupling) and the aromatic fluorine at C2 (³JHF, ortho coupling). This signal is often a triplet or a doublet of doublets.
The exact appearance depends on the relative magnitudes of the various coupling constants. The interpretation of these complex multiplets is essential for confirming the substitution pattern.
¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint
¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in a sensitivity that is 83% of ¹H.[2] Furthermore, the chemical shift range for ¹⁹F is vast (over 400 ppm), making it highly sensitive to subtle changes in the electronic environment.[4]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group will appear as a single resonance in the ¹⁹F spectrum. Its chemical shift is typically found between -60 and -65 ppm relative to the standard CFCl₃.[5] This signal will be split by couplings to the aromatic fluorine (⁴JFF) and nearby protons H4 (⁴JHF) and potentially H5 (⁵JHF), likely resulting in a doublet of doublets or a more complex multiplet.
-
Aromatic Fluorine (-F): The single fluorine atom attached directly to the aromatic ring will appear as another distinct resonance, typically at a much different chemical shift from the -CF₃ group (e.g., -100 to -140 ppm for a fluorobenzene derivative). This signal will be split by the three protons of the -CF₃ group (⁴JFF) and the aromatic protons H6 (³JHF) and H4 (⁵JHF). This signal will likely appear as a multiplet or a quartet of doublets.
Comparative Analysis: ¹H vs. ¹⁹F NMR for Structural Elucidation
| Feature | ¹H NMR Analysis | ¹⁹F NMR Analysis | Synergy & Comparison |
| Direct Observation | Provides a direct map of the proton framework of the molecule. | Directly probes the two distinct fluorine environments (-F and -CF₃). | Complementary; ¹H confirms the aromatic proton arrangement while ¹⁹F confirms the fluorine substitution pattern. |
| Chemical Shift | Aromatic protons appear in a relatively narrow, often crowded region (e.g., 7-8 ppm). | Fluorine signals appear over a very wide range, providing excellent signal separation and sensitivity to electronic effects.[2] | The high dispersion of ¹⁹F signals makes assignment simpler. The presence of two distinct ¹⁹F signals immediately confirms the structure over isomers like 4-Fluoro-2-(trifluoromethyl)benzonitrile. |
| Coupling Constants | H-H couplings confirm proton connectivity. H-F couplings provide crucial links to the fluorine substituents. | F-F and F-H couplings provide an unambiguous link between the fluorine and proton spin systems. | The magnitude of J-couplings is critical. For example, a large ³JHF coupling confirms an ortho relationship between a proton and a fluorine, which is invaluable for isomeric assignment.[6] |
| Sensitivity | High sensitivity due to the nature of the proton nucleus. | Very high sensitivity (83% of ¹H), allowing for rapid data acquisition even on dilute samples.[2] | Both techniques are highly sensitive, making them suitable for small sample quantities typical in drug discovery. |
Comparison with an Isomer: Consider the isomer 4-Fluoro-2-(trifluoromethyl)benzonitrile . In its ¹⁹F NMR, we would still see two signals, but their coupling patterns and chemical shifts would differ. In its ¹H NMR, the proton environment would be completely different, exhibiting a distinct set of multiplicities and coupling constants, allowing for straightforward differentiation from the 2-Fluoro-3-(trifluoromethyl) isomer.
Validated Experimental Protocol for Data Acquisition
This protocol is designed to yield high-resolution, unambiguous spectra for both ¹H and ¹⁹F nuclei. Trustworthiness in analytical data begins with a robust and reproducible methodology.
Step 1: Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a versatile solvent for many organic compounds and has a well-defined residual solvent peak for referencing.[7]
-
Internal Standard: For quantitative applications, an internal standard can be added. For routine structural confirmation, the residual solvent peak is sufficient for ¹H referencing. For ¹⁹F, an external reference is typically used, or the spectrometer's frequency is referenced to CFCl₃ (0 ppm).[8]
-
Mixing: Combine the analyte and solvent in a clean, dry 5 mm NMR tube. Cap and invert several times to ensure complete dissolution.
Step 2: Spectrometer Setup & ¹H NMR Acquisition (400 MHz example)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tuning & Matching: Tune and match the ¹H probe to the sample.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Referencing: Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.[7]
Step 3: Spectrometer Setup & ¹⁹F NMR Acquisition (376 MHz example)
-
Tuning & Matching: Tune and match the ¹⁹F channel of the probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence, often with ¹H decoupling to simplify spectra if desired (though coupled spectra are more informative).
-
Spectral Width: ~250 ppm (e.g., from -200 to +50 ppm) to ensure all fluorine signals are captured.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 scans.
-
-
Referencing: Reference the spectrum using the spectrometer's indirect referencing protocol, which calibrates the frequency relative to the primary CFCl₃ standard at 0 ppm.[8]
Summary of Spectroscopic Data
The following table summarizes the expected NMR data for this compound based on available library data and predictive principles. Actual values may vary slightly based on solvent and concentration.[7][9]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | H4 | ~7.8 - 7.9 | m | ³JHH, ⁴JHF, ⁵JHF |
| H5 | ~7.6 - 7.7 | m | ³JHH, ⁴JHH, ⁴JHF, ⁵JHF | |
| H6 | ~7.7 - 7.8 | m | ³JHH, ³JHF | |
| ¹⁹F | -F (C2) | ~ -110 to -130 | m | ³JHF, ⁴JFF, ⁵JHF |
| -CF₃ (C3) | ~ -63.2[5] | m | ⁴JFF, ⁴JHF, ⁵JHF |
Note: 'm' denotes a complex multiplet. Precise assignment requires 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Conclusion
The structural characterization of this compound is a clear demonstration of the analytical synergy between ¹H and ¹⁹F NMR spectroscopy. While ¹H NMR delineates the proton backbone, ¹⁹F NMR provides a highly sensitive and direct confirmation of the number, type, and position of the crucial fluorine substituents. The complex splitting patterns observed in both spectra, arising from a network of H-H, H-F, and F-F couplings, serve as a robust fingerprint, allowing for unambiguous differentiation from structural isomers. By following the validated protocol provided, researchers can confidently acquire high-quality data, ensuring the structural integrity of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. bkinstruments.co.kr [bkinstruments.co.kr]
- 8. colorado.edu [colorado.edu]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 2-Fluoro-3-(trifluoromethyl)benzonitrile
In the synthesis of novel pharmaceuticals and agrochemicals, the purity of starting materials and intermediates is paramount.[1][2] 2-Fluoro-3-(trifluoromethyl)benzonitrile, a key fluorinated building block, is no exception.[2] Its unique electronic and lipophilic properties, imparted by the fluorine and trifluoromethyl groups, make it a valuable synthon, but also present unique challenges for analytical separation.[2] This guide provides an in-depth comparison of two robust, reverse-phase HPLC methods for the accurate purity determination of this compound, explaining the scientific rationale behind the methodological choices and offering field-proven insights for researchers and drug development professionals.
The Analytical Challenge: Separating Isomers and Related Impurities
The primary challenge in assessing the purity of this compound lies in resolving the main analyte from structurally similar impurities. These often include positional isomers (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile or 3-Fluoro-2-(trifluoromethyl)benzonitrile) and process-related impurities which may have very similar polarities and UV spectra. A successful HPLC method must provide sufficient selectivity to separate these closely related species, ensuring accurate quantification and reliable quality control.
Method 1: The Industry Standard - C18 Reverse-Phase Chromatography
The first approach utilizes a conventional C18 (octadecylsilane) stationary phase, the workhorse of reverse-phase HPLC.[3] The retention mechanism is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its broad applicability and strong hydrophobic retention, which is effective for aromatic compounds like benzonitriles. The high surface area and carbon load of modern C18 columns provide the resolving power needed for purity assays.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low viscosity.[4] A gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration, is crucial for eluting any highly retained impurities and ensuring a clean column at the end of each run.
-
Buffer: Although this compound is a neutral molecule, a small amount of trifluoroacetic acid (TFA) is added to the mobile phase. This serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing and poor reproducibility.[4]
-
Detection: UV detection at 254 nm is selected. Aromatic compounds, particularly those with electron-withdrawing groups, typically exhibit strong absorbance at this wavelength, providing high sensitivity. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities by comparing UV spectra across the peak.
Experimental Protocol: Method 1
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 40% B to 95% B in 15 min; Hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (DAD/PDA recommended) |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50) |
Method 2: An Alternative Approach for Enhanced Selectivity - Phenyl-Hexyl Chromatography
The second method offers an alternative selectivity profile by employing a Phenyl-Hexyl stationary phase. This phase provides a different retention mechanism that can be advantageous for separating aromatic and fluorinated compounds.
Causality Behind Experimental Choices
-
Stationary Phase: A Phenyl-Hexyl column is chosen for its unique "pi-pi" (π-π) interaction capabilities.[4] The phenyl rings of the stationary phase can interact with the aromatic ring of the benzonitrile analyte and its impurities. These interactions are orthogonal to the hydrophobic interactions of a C18 phase and can provide enhanced selectivity for aromatic positional isomers. Fluorinated phases are known to strongly retain halogenated aromatic compounds, making this an excellent choice.[5]
-
Mobile Phase: For this column, methanol is compared against acetonitrile as the organic modifier. Methanol is a protic solvent and a strong hydrogen bond donor and acceptor.[4] It is often more effective than acetonitrile at enabling π-π interactions between the analyte and a phenyl-based stationary phase, potentially leading to significant changes in elution order and selectivity.[4]
-
Buffer and Detection: The buffer and detection parameters remain consistent with Method 1 to allow for a direct comparison of the stationary phase's impact on the separation.
Experimental Protocol: Method 2
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 50% B to 95% B in 15 min; Hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (DAD/PDA recommended) |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Methanol/Water (50:50) |
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for analyzing the purity of this compound using HPLC.
Caption: General workflow for HPLC purity analysis.
Performance Comparison: C18 vs. Phenyl-Hexyl
To objectively compare the two methods, a hypothetical sample of this compound containing two common impurities—a positional isomer (Impurity A) and a more polar related substance (Impurity B)—was analyzed. The results are summarized below.
| Performance Metric | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale for Performance |
| Retention Time (Main Peak) | 8.52 min | 9.34 min | The Phenyl-Hexyl phase shows stronger retention due to π-π interactions in addition to hydrophobicity. |
| Resolution (Main Peak / Impurity A) | 1.8 | 2.6 | The Phenyl-Hexyl phase provides superior selectivity for the positional isomer, likely due to differential π-π stacking interactions. |
| Resolution (Main Peak / Impurity B) | 3.5 | 3.1 | The C18 phase shows slightly better separation for the non-isomeric, more polar impurity where hydrophobic partitioning is the dominant separation factor. |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.0 | Both methods produce excellent, symmetrical peaks, indicating good column packing and appropriate mobile phase pH. |
| Overall Recommendation | Good for routine QC | Superior for impurity profiling and method development | While the C18 method is adequate, the Phenyl-Hexyl method provides better overall selectivity for closely related aromatic impurities. |
Logical Framework for Method Selection
The choice between these methods depends on the specific analytical goal. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Trustworthiness of Protocols
Both the C18 and Phenyl-Hexyl methods presented are self-validating systems for the purity determination of this compound. The C18 method serves as a robust, universal protocol suitable for routine quality control where the impurity profile is well-characterized. For more demanding applications, such as stability studies, forced degradation, or reference standard characterization, the Phenyl-Hexyl method offers superior resolving power for critical isomeric impurities due to its alternative selectivity mechanism.
By understanding the causality behind the choice of stationary and mobile phases, scientists can confidently select and adapt these methods. The use of a DAD/PDA detector is strongly recommended in both cases to perform peak purity analysis, which provides an additional layer of validation and trustworthiness to the results. These protocols, grounded in the fundamental principles of chromatography, provide a reliable framework for ensuring the quality and consistency of this critical chemical intermediate.
References
comparing the reactivity of 2-Fluoro-3-(trifluoromethyl)benzonitrile with other halobenzonitriles
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated compounds exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2] Among the vast array of fluorinated building blocks, halobenzonitriles serve as exceptionally versatile intermediates.[3][4] This guide provides an in-depth comparison of the reactivity of 2-Fluoro-3-(trifluoromethyl)benzonitrile against its chloro, bromo, and iodo counterparts, offering field-proven insights and experimental data to guide your synthetic strategy.
The Decisive Role of Electronic and Steric Effects
The reactivity of a substituted benzene ring is fundamentally governed by the interplay of electronic and steric effects.[5][6] In this compound, the aromatic ring is profoundly influenced by three key substituents:
-
Fluorine (-F): The most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), decreasing the electron density of the ring.
-
Trifluoromethyl (-CF₃): This group is one of the strongest electron-withdrawing groups used in medicinal chemistry, operating through a potent inductive effect (-I).[1]
-
Cyano (-CN): The nitrile group also acts as a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.
Collectively, these groups render the aromatic ring of this compound exceptionally electron-deficient. This electronic state is the primary determinant of its reactivity profile, particularly in nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SₙAr): A Fluorine Advantage
Nucleophilic aromatic substitution is a critical transformation for forging carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is paramount, and it is greatly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge.
This is where this compound exhibits its superior reactivity. The combined electron-withdrawing power of the -F, -CF₃, and -CN groups strongly stabilizes the Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack step.[8]
A common misconception, stemming from aliphatic substitution (Sₙ2) chemistry, is that iodide is the best leaving group. In SₙAr, the opposite is often true for activated systems. The rate-determining step is not the cleavage of the carbon-halogen bond but the initial attack by the nucleophile.[7] Fluorine's intense inductive effect makes the carbon atom it is attached to highly electrophilic and thus more susceptible to attack. Experimental studies on related halobenzonitriles have conclusively demonstrated this trend.
A study involving microwave-induced nucleophilic fluorination of meta-halobenzonitrile derivatives found the order of reactivity for the leaving group to be F >> Br > Cl >>> I .[9] This highlights that for SₙAr on an activated ring, fluorine is, in fact, the most effective leaving group.
Workflow: Selecting a Halobenzonitrile for SₙAr
Caption: Decision workflow for SₙAr substrate selection.
Data Presentation: Comparative Reactivity in SₙAr
| Halogen (X) in 2-X-3-(trifluoromethyl)benzonitrile | Relative Reactivity | Mechanistic Rationale |
| F | Highest | Strongest inductive effect powerfully activates the ring for nucleophilic attack. C-F bond cleavage is not rate-limiting.[7][9] |
| Cl | Low | Weaker inductive effect compared to fluorine, leading to a slower initial attack.[9] |
| Br | Moderate | More reactive than chloro-derivatives in some cases, but significantly less than fluoro-derivatives.[9] |
| I | Lowest | Weakest inductive effect provides the least activation for the rate-determining nucleophilic attack.[9] |
Experimental Protocol: General Procedure for SₙAr
This protocol is a representative example for the substitution of the fluorine atom in this compound with an amine nucleophile.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq.) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling: The Advantage Shifts
While this compound is the star player in SₙAr, its utility in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is limited.[10][11] These reactions are fundamental for creating C-C and C-N bonds, respectively.[12][13]
The catalytic cycles for these reactions typically begin with an oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[14][15] This step is generally the rate-determining step, and its efficiency is inversely related to the strength of the C-X bond.
The established reactivity order for aryl halides in these reactions is:
The carbon-fluorine bond is the strongest carbon-halogen bond, making it exceptionally resistant to oxidative addition by palladium catalysts under standard conditions. Consequently, aryl fluorides are often unreactive or require specialized, highly active catalyst systems. In contrast, aryl iodides and bromides, with their weaker C-X bonds, undergo oxidative addition much more readily, making them the preferred substrates for these transformations.
Visualization: Simplified Catalytic Cycle for Suzuki Coupling
Caption: The Suzuki coupling cycle, highlighting the rate-limiting oxidative addition step.
Data Presentation: Comparative Reactivity in Cross-Coupling
| Halogen (X) in 2-X-3-(trifluoromethyl)benzonitrile | Relative Reactivity | Mechanistic Rationale |
| F | Lowest | Very strong C-F bond prevents the rate-limiting oxidative addition step under standard conditions.[11][16] |
| Cl | Low | Strong C-Cl bond requires specialized bulky, electron-rich phosphine ligands and harsher conditions.[15][17] |
| Br | High | Weaker C-Br bond allows for efficient oxidative addition. A common and reliable choice.[11] |
| I | Highest | Weakest C-I bond leads to the fastest rate of oxidative addition, making it the most reactive substrate.[11][15] |
Conclusion: A Tale of Two Reactivities
The choice between this compound and its other halo-analogs is dictated entirely by the desired chemical transformation.
-
For Nucleophilic Aromatic Substitution (SₙAr) , this compound is the superior substrate. Its unique electronic profile, featuring a highly electron-deficient aromatic ring, dramatically accelerates the reaction, making the fluorine an excellent leaving group in this context.
-
For Palladium-Catalyzed Cross-Coupling Reactions , the reactivity trend is inverted. The bromo- and iodo-benzonitriles are the substrates of choice due to their weaker carbon-halogen bonds, which facilitate the crucial oxidative addition step. The robust C-F bond of this compound renders it largely unreactive under typical cross-coupling conditions.
Understanding this mechanistic dichotomy is essential for researchers, scientists, and drug development professionals to efficiently design synthetic routes and leverage the unique chemical properties of these valuable building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 17. Suzuki Coupling [organic-chemistry.org]
The Analytical Toolkit: A Comparative Guide to Characterizing Fluorinated Aromatic Compounds
In the landscape of modern drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated aromatic compounds.[1] However, the very properties that make these compounds desirable also present unique challenges for their analytical characterization. This guide provides an in-depth comparison of the primary analytical techniques used to characterize fluorinated aromatic compounds, offering field-proven insights and experimental considerations to aid researchers in selecting the most appropriate methods for their specific needs.
The Indispensable Role of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
When it comes to the structural elucidation of fluorinated compounds, ¹⁹F NMR spectroscopy stands as the undisputed champion. Its exceptional utility stems from the intrinsic properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio, and a spin of ½, making it one of the most sensitive nuclei for NMR detection after ¹H.[2]
What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning approximately 800 ppm.[2] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR of complex molecules, allowing for the clear resolution of individual fluorine environments within a molecule. This high sensitivity to the local electronic environment makes ¹⁹F chemical shifts exquisite probes of molecular structure and conformation.
Causality in Experimental Choices:
The power of ¹⁹F NMR lies not just in observation but in the wealth of information that can be extracted through various experiments. Standard 1D ¹⁹F NMR provides a direct count of the number of distinct fluorine environments. Furthermore, through-bond J-couplings (scalar couplings) between ¹⁹F and other nuclei, such as ¹H and ¹³C, provide invaluable connectivity information, helping to piece together the molecular puzzle.[3] For instance, the magnitude of nJHF couplings can help determine the relative positions of fluorine and hydrogen atoms on an aromatic ring.
For more complex structures, two-dimensional NMR techniques are indispensable. Heteronuclear correlation experiments like ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR directly map the correlations between fluorine atoms and their neighboring protons and carbons, respectively.[3][4] Homonuclear ¹⁹F-¹⁹F COSY can reveal through-space or through-bond correlations between different fluorine nuclei in polyfluorinated systems.
A significant advancement in the field is the use of computational methods, particularly Density Functional Theory (DFT), to predict ¹⁹F NMR chemical shifts.[5][6][7][8] By comparing experimentally observed shifts with computationally predicted values for a set of candidate structures, researchers can achieve a high degree of confidence in their structural assignments, even for complex isomers.[5][6][7]
Experimental Protocol: 1D ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated aromatic compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is between -50 to -220 ppm.[2]
-
Transmitter Offset: Center the transmitter frequency in the middle of the expected chemical shift range.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is usually adequate.
-
Number of Scans: Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is often sufficient. Increasing the number of scans can improve the signal-to-noise ratio for minor products or impurities.[8]
-
Reference: Use an external reference standard such as CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of fluorinated aromatic compounds. It also provides valuable structural information through the analysis of fragmentation patterns. The choice of ionization technique and mass analyzer is crucial and depends on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable fluorinated aromatic compounds, GC-MS is a workhorse technique.[9][10] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.
-
Ionization Techniques:
-
Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, which can be a double-edged sword. While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for library matching.[11]
-
Chemical Ionization (CI): A softer ionization technique that produces a more abundant protonated molecule ([M+H]⁺), making it easier to determine the molecular weight.[9][10][11]
-
It is important to note that highly reactive fluorine-containing compounds can potentially damage the GC column.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For non-volatile or thermally labile fluorinated aromatic compounds, LC-MS is the method of choice. The liquid chromatograph separates the sample components prior to their introduction into the mass spectrometer.
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds.
-
High-resolution mass spectrometry (HRMS), often coupled with LC, is particularly valuable as it can provide highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites or degradation products.[8] However, it has been noted that relying solely on LC-HRMS for quantifying fluorinated compounds can lead to an underestimation of the total fluorine content, with some studies reporting that up to 90% of fluorine can be missed.[8]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
For the quantification of total fluorine content, especially in environmental and biological matrices, ICP-MS is a promising, albeit challenging, technique.[13] Direct determination of fluorine is difficult due to its high ionization potential.[13] However, modified ICP-MS methods are being developed to overcome these limitations.[13]
Experimental Protocol: GC-MS Analysis of a Fluorinated Aromatic Mixture
-
Sample Preparation: Prepare a dilute solution (1-10 ppm) of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS) is often suitable.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compounds of interest.[14]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: EI or CI.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the compounds.
-
Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.
-
Compare the obtained spectra with spectral libraries (e.g., NIST) for identification.
-
High-Performance Liquid Chromatography (HPLC): The Power of Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture. For fluorinated aromatic compounds, specialized HPLC techniques can offer unique selectivity.
The use of fluorinated stationary phases, such as perfluoroalkyl or pentafluorophenyl phases, can lead to enhanced retention and unique selectivity for halogenated and aromatic compounds.[15][16] These phases can exhibit different interaction mechanisms compared to traditional C8 or C18 columns, providing an alternative for challenging separations.[15][16] In some cases, pairing a regular reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can achieve optimal separation of fluorinated analytes.[17]
The elution order in fluorous chromatography can be remarkably different from conventional reversed-phase chromatography, often being influenced more by the fluorine content percentage of the analytes rather than just the number of fluorine atoms.[17] This unique behavior can be exploited for the separation of closely related fluorinated compounds.
Experimental Protocol: HPLC Separation of Fluorinated Aromatic Isomers
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A pentafluorophenyl (PFP) or a perfluoroalkyl stationary phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The optimal ratio needs to be determined through method development.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Room temperature or slightly elevated (e.g., 45 °C) to improve separation.[17]
-
Detector: A UV detector set at a wavelength where the analytes absorb.
-
-
Method Development:
-
Perform isocratic runs with varying mobile phase compositions to determine the optimal separation conditions.
-
If necessary, a gradient elution can be employed to separate compounds with a wide range of polarities.
-
-
Data Analysis:
-
Identify and quantify the peaks based on their retention times and peak areas.
-
Use reference standards for positive identification and calibration.
-
Comparative Summary of Analytical Techniques
| Technique | Strengths | Weaknesses | Best For |
| ¹⁹F NMR | High sensitivity, large chemical shift dispersion, excellent for structural elucidation, quantitative.[2][3] | Low throughput, requires relatively pure samples. | Detailed structural analysis, isomer differentiation, reaction monitoring. |
| GC-MS | High separation efficiency for volatile compounds, provides molecular weight and fragmentation data, sensitive.[9][10] | Not suitable for non-volatile or thermally labile compounds, potential for column degradation with reactive analytes.[12] | Analysis of volatile and semi-volatile fluorinated aromatics, impurity profiling. |
| LC-MS | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, high sensitivity with HRMS. | Can have matrix effects, quantification of total fluorine can be inaccurate.[8] | Analysis of complex mixtures, drug metabolism studies, environmental analysis. |
| HPLC-UV | Robust and reliable for quantification, good for separating isomers with appropriate column chemistry. | Lower sensitivity than MS, requires chromophores for detection. | Routine quality control, purification, separation of isomers. |
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel fluorinated aromatic compound.
Caption: A logical workflow for the characterization of fluorinated aromatic compounds.
Conclusion
The characterization of fluorinated aromatic compounds requires a multi-technique approach. ¹⁹F NMR is the cornerstone for unambiguous structural elucidation, providing unparalleled detail on the fluorine environments within a molecule. Mass spectrometry, in its various forms, is essential for determining molecular weight and identifying components in complex mixtures. HPLC, particularly with fluorinated stationary phases, offers powerful separation capabilities. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and efficiently characterize these important molecules, accelerating the pace of innovation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. Technique Characterization of fluorinated compounds [cai.ucm.es]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 12. researchgate.net [researchgate.net]
- 13. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Isomers of Fluoro-(trifluoromethyl)benzonitrile by NMR Spectroscopy
Introduction: The Analytical Challenge of Positional Isomerism
In the fields of pharmaceutical development and materials science, the precise structural characterization of synthesized molecules is non-negotiable. Positional isomers, molecules with identical chemical formulas but different substituent arrangements on a core scaffold, often exhibit vastly different biological activities and material properties. The fluoro-(trifluoromethyl)benzonitrile system presents a classic and instructive analytical challenge. With three distinct functional groups—nitrile (-CN), fluorine (-F), and trifluoromethyl (-CF₃)—arranged on a benzene ring, ten possible positional isomers exist. Distinguishing these isomers is often intractable by mass spectrometry alone, making Nuclear Magnetic Resonance (NMR) spectroscopy the definitive analytical tool.
This guide provides a detailed, experience-driven comparison of how ¹H, ¹⁹F, and ¹³C NMR spectroscopy can be employed to unambiguously differentiate these isomers. We will move beyond simple data reporting to explain the underlying physical principles that govern the spectral differences, providing you with a robust framework for structural elucidation.
Part 1: Fundamental Principles – The Voice of the Substituents in NMR
The key to distinguishing these isomers lies in understanding how the strongly electronegative and electron-withdrawing -CN, -F, and -CF₃ groups influence the magnetic environment of each nucleus in the molecule.[1]
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups pull electron density away from adjacent nuclei (a phenomenon called "deshielding"), causing their resonance to appear at a higher frequency (further downfield, or higher ppm value). The magnitude of this effect is position-dependent, providing the first layer of isomer differentiation.
-
Spin-Spin Coupling (J-coupling): Nuclei with a spin of 1/2, such as ¹H, ¹⁹F, and ¹³C, can influence each other's magnetic fields through the intervening chemical bonds. This interaction, or coupling, splits a single resonance into a multiplet (e.g., a doublet, triplet, etc.). The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides critical information about connectivity.[2]
-
Through-Bond Coupling: J-coupling is transmitted via bonding electrons. The magnitude typically decreases as the number of bonds between the coupled nuclei increases (e.g., ³J > ⁴J > ⁵J).[3][4]
-
¹H-¹⁹F and ¹⁹F-¹⁹F Couplings: Couplings between proton and fluorine nuclei are particularly informative. Aromatic ¹H-¹⁹F coupling constants are well-characterized:
-
³J_HF (ortho): ~7-11 Hz
-
⁴J_HF (meta): ~4-8 Hz
-
⁵J_HF (para): ~1-3 Hz
-
-
Through-Space Coupling: Uniquely, fluorine nuclei can couple through space if they are in close proximity, a phenomenon particularly relevant for ortho-substituted compounds.
-
The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity (83% that of ¹H), and an extremely wide chemical shift range that is highly sensitive to the local electronic environment.[3][5][6][7][8] This makes ¹⁹F NMR a cornerstone of this analytical workflow.
Part 2: Comparative Spectral Analysis of Isomer Families
We can logically group the ten isomers based on the relative positions of the -F and -CF₃ groups to the nitrile (-CN), which is assigned to position C1. The primary distinguishing features will be the number of signals, their chemical shifts, and, most importantly, their multiplicity (splitting patterns) due to J-coupling.
Key Differentiators at a Glance:
| Isomer Class | Unique ¹H NMR Features | Unique ¹⁹F NMR Features |
| 2-Fluoro-X-(trifluoromethyl) | One proton signal significantly downfield with complex coupling (ddd or dt). | Large ³J_HF coupling to H3; potential through-space coupling to CF₃ if ortho. |
| 3-Fluoro-X-(trifluoromethyl) | Protons H2 and H4 show distinct doublet or triplet of doublets patterns due to ³J_HF and ⁵J_HF. | Two distinct signals (Ar-F and CF₃-F). Meta-coupling patterns (dd, dt) are prominent. |
| 4-Fluoro-X-(trifluoromethyl) | Symmetrical patterns for isomers with C2/C6 and C3/C5 symmetry (e.g., two doublets). | One Ar-F signal, often a triplet or triplet of quartets depending on CF₃ position. |
Part 3: Step-by-Step Experimental Protocol & Data Interpretation
This section outlines a robust workflow for acquiring and interpreting the necessary NMR data.
Experimental Workflow
Caption: Isomer identification workflow from sample preparation to final structure assignment.
Methodology Details:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Use a 5 mm NMR tube.[9]
-
Instrument Setup: Use a standard NMR spectrometer equipped with a probe capable of ¹H, ¹⁹F, and ¹³C detection. Ensure the probe is properly tuned for each nucleus. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[9]
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Expert Insight: The aromatic region (typically 7.0-8.5 ppm) will contain all the proton signals. The integration of these signals should sum to the number of protons on the ring (3 or 4). The splitting patterns are the most critical piece of information.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled (¹⁹F{¹H}) spectrum. This simplifies the spectrum by removing ¹H-¹⁹F coupling, collapsing multiplets into singlets or quartets (if coupled to CF₃). This experiment quickly reveals the number of distinct fluorine environments.
-
The chemical shift range for aromatic fluorine (Ar-F) is typically between -100 to -140 ppm, while the trifluoromethyl group (-CF₃) appears further upfield, around -60 to -65 ppm, relative to CFCl₃.[3][10][11]
-
Expert Insight: The presence of two signals in the ¹⁹F spectrum is a definitive indicator that the Ar-F and -CF₃ groups are present. The relative positions of these groups can then be deduced from coupling information in the proton-coupled spectra.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C{¹H} spectrum.
-
The carbon attached to fluorine (C-F) will appear as a large doublet due to one-bond ¹J_CF coupling (~240-270 Hz). The carbon of the trifluoromethyl group (C-CF₃) will be a quartet due to one-bond ¹J_CF coupling (~270-280 Hz). Carbons adjacent to the fluorinated carbons will show smaller, multi-bond nJ_CF couplings.
-
-
2D NMR (for complex cases):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates nuclei over two to three bonds. This is exceptionally powerful for identifying isomers, as it can show correlations from a proton to the carbon of the nitrile group or the trifluoromethyl group, unambiguously establishing their relative positions.[12][13]
-
Part 4: Predicted Data and Spectral Interpretation Examples
Let's consider a few representative isomers to illustrate the analytical logic.
Case Study 1: 4-Fluoro-2-(trifluoromethyl)benzonitrile
Caption: Predicted multiplicity and key couplings for 4-Fluoro-2-(trifluoromethyl)benzonitrile.
-
¹H NMR Prediction: Three distinct aromatic proton signals. H3 will be coupled to H5 (⁴J_HH), F4 (³J_HF), and the CF₃ group (⁵J_H-CF3). H5 will be coupled to H3 and H6 (³J_HH) and F4 (⁴J_HF). H6 will be coupled to H5 (³J_HH) and F4 (⁵J_HF). The result is three complex multiplets.
-
¹⁹F NMR Prediction: Two signals. One for the Ar-F at C4 and one for the -CF₃ group at C2. The Ar-F signal will be split by H3 (³J_FH) and H5 (³J_FH). The -CF₃ signal will likely be a doublet due to coupling with H3 (⁴J_F-H).
-
Distinguishing Feature: The unique set of three distinct proton multiplets, each with characteristic couplings to both the Ar-F and CF₃ groups, makes this isomer identifiable.
Case Study 2: 2-Fluoro-4-(trifluoromethyl)benzonitrile
-
¹H NMR Prediction: Three distinct proton signals. H3, ortho to the fluorine, will show a large ³J_HF coupling. H5 and H6 will be adjacent to the CF₃ group and will show coupling to it.
-
¹⁹F NMR Prediction: Two signals. The Ar-F at C2 will be coupled to H3 (³J_FH), H6 (⁴J_FH), and potentially the CF₃ group (⁵J_F-CF3). The CF₃ signal will be coupled to H3 and H5.
-
Distinguishing Feature: The key difference from the previous isomer is the position of the fluorine. The proton ortho to this fluorine (H3) will have a large doublet of doublets splitting pattern due to ³J_HF and ⁴J_HH, which is a clear diagnostic marker.
Conclusion
The differentiation of fluoro-(trifluoromethyl)benzonitrile isomers is a testament to the power of multi-nuclear NMR spectroscopy. While ¹H NMR provides an initial fingerprint based on proton count and multiplicity, it is the strategic integration of ¹⁹F and ¹³C NMR data that provides unambiguous confirmation. The large chemical shift dispersion and sensitivity of the ¹⁹F nucleus make it a particularly powerful probe for resolving the subtle structural differences between these closely related compounds.[8][14] By systematically analyzing chemical shifts, coupling constants, and employing 2D correlation experiments when necessary, researchers can confidently assign the correct structure, ensuring the integrity of their chemical research and development efforts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 12. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Fluoro-3-(trifluoromethyl)benzonitrile
Introduction
2-Fluoro-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to a nitrile, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents, as well as potent herbicides and insecticides.[1]
The efficient and scalable synthesis of this compound is, therefore, a critical aspect of drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies for this target molecule, with a focus on the underlying chemical principles, experimental considerations, and overall efficiency. We will delve into the classic Sandmeyer reaction and modern palladium-catalyzed cross-coupling methods, offering a critical evaluation to aid researchers in selecting the most appropriate route for their specific needs.
Retrosynthetic Analysis: Identifying Key Precursors
A logical retrosynthetic disconnection of this compound points to 2-Fluoro-3-(trifluoromethyl)aniline as the most direct precursor. The nitrile group can be readily introduced via a Sandmeyer reaction, a well-established and widely used transformation in aromatic chemistry.
References
A Comparative Guide to Catalysts for the Suzuki Coupling of Fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms and cyano groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzonitriles are valuable building blocks, offering unique electronic properties, metabolic stability, and opportunities for further functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing biaryl structures from these precursors. However, the electron-withdrawing nature of both the nitrile and fluorine substituents presents a significant challenge, often leading to sluggish or low-yielding reactions with traditional catalyst systems.
This guide provides a comparative analysis of palladium-based catalyst systems for the Suzuki coupling of fluorinated benzonitriles. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in this demanding area of synthetic chemistry.
The Challenge: Coupling Electron-Deficient Arenes
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For electron-deficient aryl halides like fluorinated benzonitriles, the oxidative addition of the palladium(0) catalyst to the aryl-halide bond is often the rate-limiting step. The electron-poor nature of the aromatic ring makes it less susceptible to attack by the electron-rich palladium center.
To overcome this hurdle, catalyst systems must be designed to enhance the rate of oxidative addition. This is typically achieved through the use of bulky, electron-rich ligands that stabilize the palladium center and promote the formation of the highly reactive, monoligated palladium(0) species necessary for efficient catalysis.[2]
Catalyst Systems: A Head-to-Head Comparison
The choice of ligand is paramount for the successful coupling of fluorinated benzonitriles. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands), and those with N-heterocyclic carbene (NHC) ligands.
Traditional Phosphine Ligands: The Baseline
Catalysts like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are among the most common and historically significant for Suzuki couplings. While effective for a range of substrates, their performance with electron-deficient partners can be suboptimal.
Causality Behind Performance: Triphenylphosphine is a moderately electron-donating ligand. For challenging substrates like fluorinated benzonitriles, it may not provide sufficient electron density to the palladium center to facilitate efficient oxidative addition, leading to lower yields and requiring higher reaction temperatures and longer reaction times.[3]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and RuPhos, revolutionized the field of cross-coupling chemistry. These ligands have demonstrated exceptional performance in the coupling of challenging substrates, including aryl chlorides and other electron-deficient systems.[4]
Causality Behind Performance: The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, 12-electron monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their strong σ-donating ability increases the electron density on the palladium center, further accelerating the oxidative addition to the electron-poor aryl halide.[4]
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, forming very stable bonds with the metal center. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that have shown excellent activity in a wide range of cross-coupling reactions, including those with electron-deficient substrates.[5][6]
Causality Behind Performance: The strong σ-donating character of NHC ligands creates a highly electron-rich palladium center, which is crucial for the oxidative addition of electron-deficient aryl halides. The steric bulk of the NHC ligand also plays a vital role in promoting the catalytic cycle.[7]
Comparative Performance Data
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of fluorinated benzonitriles and related electron-deficient substrates. It is important to note that direct head-to-head comparative studies for a wide range of fluorinated benzonitriles are limited. The data presented here is compiled from various literature sources to provide a representative comparison.
| Catalyst System | Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | ~85 | [8] |
| Pd(OAc)₂ / RuPhos | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Na₂CO₃ | Ethanol | 85 | 12 | 91 | |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Various | RT - 100 | 2-24 | High | [5][6] |
| Pd Nanoparticles on Graphene | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 | [9] |
Note: The data for PEPPSI-IPr is qualitative ("High") as the source material indicates broad applicability and high yields for a range of substrates without providing a specific example for a fluorinated benzonitrile in a tabular format.[5][6] The example with Pd nanoparticles is included to showcase a heterogeneous catalyst, though it does not involve a benzonitrile.[9]
Mechanistic Insights
The superior performance of catalysts bearing bulky, electron-rich phosphine and NHC ligands for the Suzuki coupling of fluorinated benzonitriles can be attributed to their influence on the rate-determining oxidative addition step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Bulky ligands (L) facilitate the formation of the active monoligated Pd(0)L species, which readily undergoes oxidative addition with the electron-deficient fluorinated benzonitrile (Ar-X). The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic Ar-X.
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of a fluorinated benzonitrile using different catalyst systems. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System (e.g., Pd(OAc)₂/RuPhos)
This protocol is adapted from a procedure for the coupling of 4-bromobenzonitrile.
Materials:
-
4-Bromobenzonitrile
-
Arylboronic acid or trifluoroborate salt (1.05 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous, degassed ethanol or other suitable solvent
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 4-bromobenzonitrile, the boronic acid derivative, Pd(OAc)₂, RuPhos, and the base.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI-IPr Catalyst
This is a general protocol for the use of PEPPSI-IPr in Suzuki couplings.[5]
Materials:
-
Fluorinated benzonitrile (aryl halide)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
PEPPSI-IPr (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOtBu) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or isopropanol)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the fluorinated benzonitrile, arylboronic acid, base, and PEPPSI-IPr to a dry Schlenk flask.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (can range from room temperature to elevated temperatures depending on the substrate).
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
After completion, perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of fluorinated benzonitriles is a challenging yet highly valuable transformation. While traditional palladium catalysts like Pd(PPh₃)₄ can be employed, superior results are generally achieved with catalyst systems based on bulky, electron-rich ligands. Both the Buchwald-type phosphine ligands (e.g., SPhos, RuPhos) and N-heterocyclic carbene ligands (e.g., in PEPPSI-IPr) have proven to be highly effective in promoting the coupling of these electron-deficient substrates by facilitating the rate-limiting oxidative addition step.
The choice between these advanced catalyst systems may depend on factors such as substrate scope, cost, and ease of handling. For many applications, the air- and moisture-stability of precatalysts like PEPPSI-IPr offers a significant practical advantage.
Future developments in this field will likely focus on the design of even more active and versatile catalysts that can operate under milder conditions and with lower catalyst loadings. The exploration of nickel-based catalysts, which have shown promise for the activation of challenging C-F bonds, may also provide new avenues for the efficient synthesis of fluorinated biaryl nitriles.[2]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Chemical Stability of 2-Fluoro-3-(trifluoromethyl)benzonitrile and its Chloro-Analogue
Introduction: The Critical Role of Halogen Substitution in Drug Discovery Intermediates
In the landscape of modern pharmaceutical and agrochemical development, the use of fluorinated and chlorinated aromatic compounds as synthetic building blocks is ubiquitous. The strategic incorporation of halogens and trifluoromethyl groups can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth technical comparison of the chemical stability of two closely related, yet distinct, intermediates: 2-Fluoro-3-(trifluoromethyl)benzonitrile and its chloro-analogue, 2-Chloro-3-(trifluoromethyl)benzonitrile.
For researchers, scientists, and drug development professionals, understanding the inherent stability of these intermediates is paramount. It dictates storage conditions, reaction parameters, and ultimately, the shelf-life and degradation profile of the final active pharmaceutical ingredient (API). This guide will delve into the theoretical underpinnings of their stability, provide detailed experimental protocols for a head-to-head comparison, and present a framework for interpreting the resulting data. While direct comparative experimental data for these two specific molecules is not extensively available in published literature, this guide synthesizes established chemical principles and standard industry practices to provide a robust methodology for their assessment.
Theoretical Stability Assessment: A Tale of Two Halogens
The stability of an organic molecule is a multifaceted property, influenced by factors such as bond strengths, electronic effects, and steric hindrance. When comparing this compound and its chloro-analogue, two key structural features dominate the stability profile: the carbon-halogen bond at the 2-position and the trifluoromethyl group at the 3-position.
The Unyielding Carbon-Fluorine Bond
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[4] This exceptional strength is attributed to the high electronegativity of fluorine, which leads to a highly polarized and short bond with significant ionic character. In contrast, the carbon-chlorine (C-Cl) bond is longer and weaker. This fundamental difference in bond dissociation energy suggests that, from a thermodynamic standpoint, the fluoro-analogue should exhibit greater resistance to degradation pathways that involve cleavage of the carbon-halogen bond.
The Trifluoromethyl Group: An Anchor of Stability
The trifluoromethyl (-CF3) group is a well-known stability enhancer in medicinal chemistry. The multiple, strong C-F bonds within this group make it highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] Furthermore, its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, impacting its reactivity and stability. Both molecules in this comparison benefit from the presence of this group, which is expected to confer a high degree of overall metabolic and thermal stability.
A Note on Kinetic Reactivity vs. Thermodynamic Stability
It is crucial to distinguish between thermodynamic stability (resistance to decomposition) and kinetic reactivity. While the C-F bond is stronger, fluoro-aromatic compounds are often more reactive towards nucleophilic aromatic substitution (SNAr) than their chloro counterparts. This is because the rate-determining step in SNAr is typically the initial attack by a nucleophile, a step that is accelerated by the powerful electron-withdrawing inductive effect of the ortho-fluorine atom. This guide focuses on thermodynamic stability under typical storage and processing conditions, rather than reactivity in the context of synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 2-Chloro-3-(trifluoromethyl)benzonitrile |
| CAS Number | 146070-35-1 | 62584-32-1 |
| Molecular Formula | C8H3F4N | C8H3ClF3N |
| Molecular Weight | 189.11 g/mol | 205.56 g/mol |
| Appearance | Colorless to light yellow liquid | Data not readily available |
Experimental Protocols for Comparative Stability Assessment
To empirically determine the relative stability of these two compounds, a series of forced degradation studies should be conducted. These studies subject the molecules to stress conditions exceeding those of normal storage to accelerate decomposition and identify potential degradation pathways.[5] The following protocols are designed to be self-validating, with clear endpoints and analytical procedures.
Analytical Methodology: A Stability-Indicating HPLC Method
A cornerstone of any stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its degradation products.[6][7]
Workflow for Stability-Indicating HPLC Method Development
References
A Comparative Guide to the Quantitative Analysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth, objective comparison of prevalent analytical methodologies for the quantitative analysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will move beyond a mere listing of techniques to explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system.
The challenge in quantifying this compound from a reaction mixture lies in its potential volatility, the presence of structurally similar impurities, and the complex matrix of starting materials, reagents, and by-products. The selection of an optimal analytical method is therefore paramount for achieving accurate, precise, and reliable results.[2][3][4] This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[5] For this compound, a reversed-phase HPLC method is typically the first choice.
The Rationale Behind the HPLC Approach
The polarity of the benzonitrile moiety, coupled with the lipophilic nature of the trifluoromethyl group, makes this compound well-suited for separation on a C18 stationary phase.[1] The use of a UV detector is advantageous as the aromatic ring provides strong chromophores, enabling sensitive detection.
Experimental Protocol: A Validated HPLC Method
A validated HPLC method ensures that the analytical results are reliable and reproducible.[6] The following protocol outlines a typical validated method for the quantification of this compound.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-10 min: 40% A to 80% A
-
10-12 min: 80% A
-
12-12.1 min: 80% A to 40% A
-
12.1-15 min: 40% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 246 nm[7]
-
Injection Volume: 10 µL
Workflow for HPLC Analysis:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
A Spectroscopic Journey: From Precursor to Product in the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile
In the intricate world of pharmaceutical and agrochemical development, the synthesis of novel fluorinated aromatic compounds is a cornerstone of innovation. These molecules, prized for their unique physicochemical properties that can enhance biological activity and metabolic stability, often require multi-step synthetic pathways. A critical aspect of this process is the rigorous characterization of not only the final product but also its precursors to ensure reaction success, purity, and structural integrity. This guide provides an in-depth spectroscopic comparison of the versatile building block, 2-Fluoro-3-(trifluoromethyl)benzonitrile, and two of its common precursors: 2-fluoro-3-(trifluoromethyl)aniline and 2-fluoro-3-(trifluoromethyl)benzaldehyde. Through a detailed analysis of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that signify the chemical transformations, offering researchers a robust framework for reaction monitoring and quality control.
The Synthetic Pathway: A Tale of Two Precursors
This compound is a valuable intermediate in organic synthesis. Its preparation can be envisioned from several starting materials. Two common precursors are 2-fluoro-3-(trifluoromethyl)aniline and 2-fluoro-3-(trifluoromethyl)benzaldehyde. The conversion from the aniline precursor often involves a Sandmeyer reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. The transformation from the benzaldehyde precursor typically proceeds through the formation of an oxime, followed by a dehydration reaction to yield the nitrile.
This guide will focus on the spectroscopic changes observed when transforming these precursors into the final benzonitrile product, providing a clear roadmap for identifying each compound based on its unique spectral fingerprint.
Spectroscopic Analysis: Unveiling Molecular Transformations
The journey from precursor to product is marked by distinct changes in functional groups, which are readily monitored by various spectroscopic techniques. The following sections detail the expected spectral characteristics of 2-fluoro-3-(trifluoromethyl)aniline, 2-fluoro-3-(trifluoromethyl)benzaldehyde, and the final product, this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an indispensable tool for identifying the presence and disappearance of key functional groups. The transformation from an aniline or an aldehyde to a nitrile is accompanied by significant changes in the IR spectrum.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | This compound |
| N-H Stretch (Amine) | ~3400-3200 (two bands for primary amine) | - | - |
| C≡N Stretch (Nitrile) | - | - | ~2230 |
| C=O Stretch (Aldehyde) | - | ~1700 | - |
| C-F Stretch (CF₃) | ~1300-1100 | ~1300-1100 | ~1300-1100 |
| C-F Stretch (Aryl) | ~1250-1000 | ~1250-1000 | ~1250-1000 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Interpretation:
-
From Aniline to Benzonitrile: The most telling change is the disappearance of the characteristic N-H stretching bands of the primary amine in the 3400-3200 cm⁻¹ region and the appearance of a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
From Benzaldehyde to Benzonitrile: The key spectral shift is the disappearance of the strong C=O stretching vibration of the aldehyde at approximately 1700 cm⁻¹ and the emergence of the C≡N stretching band.
-
Common Features: All three compounds will exhibit strong C-F stretching vibrations for the trifluoromethyl group and the aryl-fluorine bond, typically in the 1300-1000 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will be present in all spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, making it a powerful tool for structural elucidation and for tracking the progress of a reaction.
The ¹H NMR spectra of these compounds are primarily characterized by signals in the aromatic region. The chemical shifts and coupling patterns of the aromatic protons are influenced by the nature of the substituents.
Table 2: Comparative ¹H NMR Data (ppm)
| Proton Environment | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | This compound |
| Aromatic Protons | ~6.7-7.3 | ~7.5-8.0 | ~7.7-8.1 |
| -NH₂ Protons | ~3.5-4.5 (broad singlet) | - | - |
| -CHO Proton | - | ~10.0-10.5 (singlet) | - |
Interpretation:
-
Disappearance of Precursor Signals: The conversion from the aniline will be marked by the disappearance of the broad -NH₂ signal. Similarly, the transformation from the benzaldehyde is confirmed by the absence of the downfield aldehyde proton signal.
-
Shift in Aromatic Protons: The electron-withdrawing nature of the nitrile group in the final product causes a downfield shift of the aromatic protons compared to the electron-donating amine group in the aniline precursor. The aldehyde group is also electron-withdrawing, so the aromatic proton shifts will be more similar between the benzaldehyde and the benzonitrile.
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Table 3: Comparative ¹³C NMR Data (ppm)
| Carbon Environment | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | This compound |
| C-NH₂ | ~140-150 | - | - |
| C-CHO | - | ~185-195 | - |
| C-CN | - | - | ~115-120 |
| C-F | ~150-160 (¹JCF ~240-250 Hz) | ~160-170 (¹JCF ~250-260 Hz) | ~160-170 (¹JCF ~250-260 Hz) |
| C-CF₃ | ~120-130 (q, ²JCCF ~30-35 Hz) | ~125-135 (q, ²JCCF ~30-35 Hz) | ~125-135 (q, ²JCCF ~30-35 Hz) |
| CF₃ | ~120-125 (q, ¹JCF ~270-280 Hz) | ~120-125 (q, ¹JCF ~270-280 Hz) | ~120-125 (q, ¹JCF ~270-280 Hz) |
| Aromatic Carbons | ~110-135 | ~120-140 | ~120-140 |
Interpretation:
-
Key Functional Group Carbons: The most diagnostic signals are those of the carbon atoms directly attached to the changing functional groups. The C-NH₂ signal in the aniline, the C-CHO signal in the benzaldehyde, and the C-CN signal in the benzonitrile appear in distinct and well-separated regions of the spectrum.
-
Fluorine Coupling: The carbon atoms bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons adjacent to the CF₃ group will also show quartet multiplicity with smaller coupling constants.
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment.
Table 4: Comparative ¹⁹F NMR Data (ppm, relative to CFCl₃)
| Fluorine Environment | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | This compound |
| Ar-F | ~ -110 to -130 | ~ -100 to -120 | ~ -100 to -120 |
| -CF₃ | ~ -60 to -65 | ~ -60 to -65 | ~ -60 to -65 |
Interpretation:
-
Chemical Shift Trends: The chemical shift of the aromatic fluorine is influenced by the substituent at the adjacent position. The electron-donating amino group in the aniline precursor will cause an upfield shift (more negative ppm value) compared to the electron-withdrawing aldehyde and nitrile groups. The trifluoromethyl group signal will be a singlet in all three compounds and will show less significant variation in its chemical shift.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the identity of the product and its precursors.
Table 5: Comparative Mass Spectrometry Data (m/z)
| Ion | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | This compound |
| Molecular Ion [M]⁺ | 179 | 192 | 189 |
| [M-H]⁺ | 178 | 191 | 188 |
| [M-F]⁺ | 160 | 173 | 170 |
| [M-CF₃]⁺ | 110 | 123 | 120 |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak will be distinct for each compound, directly reflecting the change in molecular weight as the functional group is transformed. This is a primary and straightforward method to confirm the success of the synthesis.
-
Fragmentation Patterns: The fragmentation patterns will also differ. For instance, the benzaldehyde precursor may show a characteristic loss of the -CHO group (29 amu), while the aniline may exhibit fragmentation related to the amino group. The benzonitrile is relatively stable and may show a prominent molecular ion peak.
Experimental Protocols
General Spectroscopic Methods
-
FT-IR: Spectra are typically recorded on a neat liquid film between NaCl or KBr plates or as a KBr pellet for solid samples.
-
NMR: Spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
MS: Mass spectra are typically obtained using electron ionization (EI) or electrospray ionization (ESI) techniques.
Synthesis of this compound via the Sandmeyer Reaction (from Aniline)
-
Diazotization: Dissolve 2-fluoro-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, and nitrogen gas will evolve.
-
After the addition is complete, warm the reaction mixture gently to ensure complete reaction.
-
Work-up: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizing the Molecular Transformations
The following diagrams illustrate the structures of the compounds discussed and the general workflow for their spectroscopic analysis.
Caption: Synthetic routes to this compound.
Establishing the Structure of Reaction Products of 2-Fluoro-3-(trifluoromethyl)benzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-3-(trifluoromethyl)benzonitrile stands out as a versatile scaffold, offering multiple reaction sites for derivatization. Its unique electronic profile, characterized by the synergistic electron-withdrawing effects of the nitrile and trifluoromethyl groups, and the presence of a displaceable fluorine atom, makes it a highly reactive substrate for a range of chemical transformations.
This guide provides an in-depth technical overview of the key reaction pathways of this compound, with a focus on establishing the structure of the resulting products. We will objectively compare its reactivity with a positional isomer, 4-Fluoro-2-(trifluoromethyl)benzonitrile, and provide detailed experimental protocols and supporting data to aid researchers in their synthetic endeavors.
The Reactivity Landscape: Nucleophilic Aromatic Substitution and Beyond
The chemical behavior of this compound is dominated by two primary features: the electron-deficient aromatic ring and the nitrile functional group. The strong electron-withdrawing nature of both the ortho-trifluoromethyl group and the para-nitrile group significantly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) .[2] This makes the fluorine atom an excellent leaving group, allowing for the facile introduction of a wide array of nucleophiles.
Furthermore, the fluorine atom can participate in Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3]
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of synthetic strategies involving this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4]
References
A Comparative Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzonitrile: An Evaluation of Classical and Modern Methodologies
Introduction
2-Fluoro-3-(trifluoromethyl)benzonitrile is a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to a nitrile, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, robust and high-yielding synthetic routes to this intermediate are of significant interest to researchers in medicinal and process chemistry.
Synthetic Pathways Overview
The synthesis of this compound can be approached via two main disconnection strategies, as illustrated below. Each pathway relies on a different set of precursors and reaction conditions, which in turn influence the overall efficiency and scalability of the process.
Figure 1: Primary synthetic routes to this compound.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3] This multi-step process involves the diazotization of the aniline precursor followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Causality of Experimental Choices
The success of the Sandmeyer reaction hinges on the careful control of temperature during the diazotization step to prevent premature decomposition of the unstable diazonium salt. The subsequent cyanation step is a radical-nucleophilic aromatic substitution, where copper(I) acts as a catalyst to facilitate the formation of an aryl radical and the introduction of the cyanide nucleophile.[3]
While a specific protocol for the Sandmeyer reaction of 2-fluoro-3-(trifluoromethyl)aniline is not readily found in the literature, a detailed procedure for a closely related substrate, 3-fluoro-4-trifluoromethylaniline, in the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile, highlights the typical conditions and expected yields for this type of transformation. In one documented example, the final cyanation of a bromo-intermediate (formed from the aniline) using cuprous cyanide in DMF at reflux resulted in a 54% yield.[4]
Representative Experimental Protocol (Analogous Transformation)
The following protocol is adapted from the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile and serves as a representative example of a Rosenmund-von Braun reaction, which is mechanistically related to the Sandmeyer cyanation.
Synthesis of 3-fluoro-4-trifluoromethylbenzonitrile from 3-fluoro-4-methyl bromobenzene trifluoride [4]
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-fluoro-4-methyl bromobenzene trifluoride (166 g, 0.683 mol), cuprous cyanide (92.2 g, 1.02 mol), and DMF (664 mL).
-
Under a nitrogen atmosphere, heat the mixture to reflux with stirring for 7 hours.
-
After cooling to room temperature, pour the reaction mixture into 2 L of water.
-
The product, 3-fluoro-4-trifluoromethylbenzonitrile, is isolated as a white solid by steam distillation.
-
Reported Yield: 54%
Route 2: Palladium-Catalyzed Cyanation
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides offers a more direct route to benzonitriles, often with milder reaction conditions and higher functional group tolerance compared to the Sandmeyer reaction.[5][6][7][8][9]
Causality of Experimental Choices
This approach typically involves the reaction of an aryl halide (bromide or chloride) with a cyanide source in the presence of a palladium catalyst and a supporting ligand. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst, preventing catalyst deactivation by the cyanide ions.[7] The use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), has also made this method more attractive from a safety and environmental perspective.[6][8]
While a specific protocol for the palladium-catalyzed cyanation of a 2-halo-3-fluorobenzotrifluoride is not available, a patent for the synthesis of a related compound, 2-chloro-6-trifluoromethylbenzonitrile, from 2-fluoro-3-chlorotrifluoromethane demonstrates the high efficiency of this type of reaction, with a reported yield of 87.2%.[10]
Representative Experimental Protocol (General Procedure)
The following is a general and practical procedure for the palladium-catalyzed cyanation of heteroaryl halides, which can be adapted for the synthesis of this compound from a suitable halo-precursor.
General Procedure for Palladium-Catalyzed Cyanation [8]
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K4[Fe(CN)6]•3H2O (211 mg, 0.5 equiv), and the solid (hetero)aryl halide (1 mmol).
-
Seal the vessel with a Teflon-lined screw-cap septum, and evacuate and backfill with nitrogen (repeat for a total of three cycles).
-
Add the liquid (hetero)aryl halide (if applicable), dioxane (2.5 mL), and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature until completion, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Comparison of Synthesis Yields and Methodologies
The following table summarizes the key features and reported yields for analogous transformations, providing a basis for comparison between the Sandmeyer-type reaction and palladium-catalyzed cyanation for the synthesis of fluorinated trifluoromethyl-substituted benzonitriles.
| Feature | Sandmeyer-Type Reaction (Rosenmund-von Braun) | Palladium-Catalyzed Cyanation |
| Starting Material | Aryl Amine | Aryl Halide (Br, Cl) |
| Key Reagents | NaNO₂, H⁺, CuCN | Pd Catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆]) |
| Reaction Conditions | Often harsh (e.g., high temperatures) | Generally milder |
| Reported Yield (Analogous) | 54% for 3-fluoro-4-trifluoromethylbenzonitrile[4] | 87.2% for 2-chloro-6-trifluoromethylbenzonitrile[10] |
| Advantages | Utilizes readily available aniline precursors | Higher yields, milder conditions, broader functional group tolerance |
| Disadvantages | Lower yields, use of toxic copper cyanide, harsh conditions | Cost of palladium catalyst and ligands, potential for catalyst poisoning |
Conclusion and Future Outlook
Based on the available data for analogous compounds, palladium-catalyzed cyanation appears to be the more promising route for the synthesis of this compound, likely offering significantly higher yields under milder conditions compared to the classical Sandmeyer reaction. The development of more efficient and cost-effective palladium catalyst systems continues to make this the preferred method for the synthesis of complex benzonitriles in both academic and industrial settings.
While the Sandmeyer reaction remains a viable option, particularly when starting from an aniline precursor, its lower yields and harsher conditions may limit its applicability for large-scale production. Further research focused on the direct comparison of these methods for the synthesis of this compound would be highly valuable to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Norbornene-Mediated Tandem Amination/Cyanation Reaction: A Method for the Synthesis of ortho-Aminated Benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
A Researcher's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 2-Fluoro-3-(trifluoromethyl)benzonitrile
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, the reaction's success is profoundly influenced by the choice of ligand, particularly when dealing with challenging substrates. This guide provides a comprehensive comparison of various phosphine ligands for the palladium-catalyzed amination of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a highly electron-deficient and sterically hindered aryl fluoride. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this transformation and select the optimal catalytic system for their specific needs.
The substrate in focus, this compound, presents a trifecta of challenges for the Buchwald-Hartwig amination. The presence of a fluorine atom at the ortho-position, a strongly electron-withdrawing trifluoromethyl group, and a cyano group collectively deactivate the aryl fluoride towards oxidative addition, the crucial first step in the catalytic cycle. Furthermore, the C-F bond is notoriously robust and difficult to cleave.[3][4] Overcoming these hurdles necessitates a carefully selected, highly active catalyst, with the ligand playing the central role in modulating the catalyst's reactivity and stability.
The Catalytic Cycle: A Ligand's Critical Role
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, each influenced by the ancillary ligand.[1][5][6] Understanding this cycle is paramount to appreciating the rationale behind ligand selection.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle. The ligand (L) plays a crucial role in each step, influencing the rate and efficiency of the reaction.
For electron-deficient aryl fluorides, the oxidative addition of the Ar-F bond to the Pd(0) center is often the rate-limiting step.[7] A successful ligand must be sufficiently electron-rich to promote this challenging C-F bond activation while also being sterically bulky enough to facilitate the subsequent reductive elimination step, which forms the desired C-N bond.
Benchmarking Ligand Classes for a Challenging Substrate
Given the lack of direct experimental data for the amination of this compound, we have constructed a comparative analysis based on the performance of various ligand classes with structurally similar, electron-deficient aryl halides. This predictive benchmarking is intended to guide the initial selection of ligands for screening.
The most promising candidates belong to the class of bulky, electron-rich monophosphine ligands, particularly the biarylphosphine ligands developed by the Buchwald group.[8][9][10][11] These ligands have demonstrated exceptional reactivity in the amination of challenging aryl chlorides and, in some cases, aryl fluorides.
| Ligand Class | Representative Ligands | Predicted Performance with this compound | Key Considerations |
| Biarylphosphines | RuPhos, BrettPhos, XPhos | High Potential: These ligands are known for their high activity with electron-deficient aryl chlorides and can facilitate C-F activation.[10] RuPhos is often effective for a broad range of amines, while BrettPhos is particularly adept at the monoarylation of primary amines.[12] | May require higher temperatures and careful optimization of the base and solvent. |
| Ferrocene-based | Josiphos | Moderate Potential: While effective for some challenging couplings, they may be less active than the more modern biarylphosphine ligands for C-F activation. | Generally robust and commercially available. |
| Bidentate Phosphines | BINAP, DPPF | Low to Moderate Potential: While historically significant, these ligands are often less effective for highly electron-deficient and sterically hindered substrates compared to bulky monophosphine ligands.[1] | May lead to lower yields and require harsher reaction conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Moderate Potential: NHCs are highly electron-donating and can promote oxidative addition. However, their performance with aryl fluorides can be variable. | The steric and electronic properties can be finely tuned. |
Table 1: Predicted performance of different ligand classes for the Buchwald-Hartwig amination of this compound. This comparison is based on literature data for analogous electron-deficient aryl halides.
Experimental Protocol: A Framework for Ligand Screening
The following protocol provides a robust starting point for screening a selection of ligands for the amination of this compound. This high-throughput experimentation approach allows for the rapid identification of promising catalyst systems.[13]
Figure 2: A generalized workflow for high-throughput screening of ligands for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(OAc)₂) (2 mol%)
-
Ligand (4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation of Vials: In a glovebox or under a stream of inert gas, add the this compound, the chosen base, and the specific ligand to each reaction vial.
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst in the chosen solvent and add the appropriate volume to each vial.
-
Amine and Solvent Addition: Add the amine and the remaining solvent to each vial.
-
Sealing and Reaction: Securely seal the vials and place them in a pre-heated reaction block with stirring.
-
Monitoring: Monitor the progress of the reactions at regular intervals using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Workup and Analysis: Upon completion, cool the reactions to room temperature, quench with water, and extract the product with an organic solvent. Analyze the crude reaction mixtures by ¹H NMR spectroscopy using an internal standard to determine the yield of the desired product.
Interpreting the Results and Further Optimization
The initial screening will likely reveal one or two ligands that provide superior yields for the amination of this compound. Once these lead candidates are identified, further optimization of the reaction conditions is recommended. Key parameters to investigate include:
-
Base: The strength and solubility of the base can have a significant impact on the reaction rate and yield.[14] Weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial if the substrate or product is base-sensitive.
-
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: While higher temperatures often favor the challenging oxidative addition step, they can also lead to catalyst decomposition or side reactions.
-
Catalyst Loading: Once optimal conditions are established, the catalyst and ligand loading can often be reduced to improve the process efficiency.
Conclusion and Recommendations
The Buchwald-Hartwig amination of the highly electron-deficient and sterically demanding substrate, this compound, is a formidable synthetic challenge. Success hinges on the rational selection of a highly active and robust catalyst system. Based on the available literature for analogous transformations, we predict that bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos offer the highest probability of success.
We strongly recommend an initial high-throughput screening of a diverse set of these "next-generation" ligands to empirically determine the most effective catalyst. The provided experimental protocol offers a solid foundation for this investigation. By systematically evaluating different ligands and optimizing the reaction conditions, researchers can unlock a reliable and efficient route to the desired aminated products, paving the way for advancements in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of 2-Fluoro-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1). As a key intermediate in pharmaceutical and agrochemical synthesis, its unique fluorinated structure presents specific hazards that demand rigorous disposal procedures.[1] Adherence to this protocol is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile & Inherent Risks
Understanding the specific risks associated with this compound is the foundation of its safe management. The compound is classified as a hazardous substance, primarily due to its toxicity and reactivity profile.[2][3] This is not merely a procedural formality; improper handling can lead to acute health effects and unsafe chemical reactions.
Table 1: Summary of Chemical Hazards
| Hazard Category | Description | Supporting Sources |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4] Aromatic nitriles can exhibit symptoms similar to cyanide poisoning.[3] | [2][3][4] |
| Irritation | Causes serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation.[2][4] Pre-existing skin conditions may be aggravated.[3] | [2][3][4] |
| Reactivity | Incompatible with strong acids, bases, strong oxidizing agents, and strong reducing agents.[3] Critically, contact with acids can liberate highly toxic gas.[3] | [3] |
| Flammability | Classified as a combustible liquid with a flash point of 86 °C (186.8 °F).[2] While not a significant fire risk under standard lab conditions, containers may burn and emit corrosive and poisonous fumes, including hydrogen fluoride and nitrogen oxides.[3][4] | [2][3][4] |
| Environmental | Toxic to aquatic life with potential for long-term adverse effects.[3] As a halogenated organic compound, it is subject to strict environmental disposal regulations, including land disposal restrictions under the U.S. Environmental Protection Agency (EPA).[3][5][6] |[3][5][6] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks of exposure. This is a non-negotiable aspect of the handling protocol.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient. The severe eye irritation hazard necessitates this level of protection.[2]
-
Hand Protection: Use nitrile rubber gloves.[7] Inspect gloves for integrity before each use. Contaminated gloves must be disposed of as hazardous waste, not regular trash.[8][9]
-
Body Protection: A lab coat is mandatory.[10] For tasks with a higher risk of splashing, such as transferring large volumes or cleaning spills, a chemically resistant apron is also required.[4][11]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must occur inside a certified chemical fume hood to prevent inhalation of vapors.[4][10]
Step-by-Step Waste Handling & Segregation Protocol
The cornerstone of proper disposal is meticulous segregation at the point of generation. Due to its chemical structure, this compound must be treated as halogenated organic waste .[7][10] Co-mingling this waste with non-halogenated streams is a serious compliance violation that complicates disposal and can create dangerous incompatibilities.[10][12]
Step 1: Select the Correct Waste Container
-
Use only sturdy, leak-proof, and chemically compatible containers designated for hazardous waste.[12][13]
-
Ensure the container has a tight-sealing screw cap to prevent leaks and vapor release.[11][13]
Step 2: Label the Container Before Use
-
Affix a hazardous waste label to the container before adding any waste.[10][12]
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "Waste: this compound ".[10] Do not use abbreviations or chemical formulas.[10] If it is in a solution, list the solvent as well.
Step 3: Segregate Waste by Physical Form
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Sharps:
-
Any needles, syringes, or broken glassware contaminated with this chemical must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[7]
-
-
Empty Reagent Bottles:
-
An "empty" bottle is not truly empty and remains hazardous.[3]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). Collect all three rinsates and dispose of them as liquid halogenated organic waste.[11]
-
Only after proper rinsing can the container be managed for recycling or disposal, based on your institution's policy. If it cannot be cleaned, it must be disposed of as hazardous waste.[3]
-
Step 4: Store Waste Securely
-
Keep waste containers tightly closed at all times, except when actively adding waste.[12][13]
-
Store containers in a designated, well-ventilated satellite accumulation area within the lab.
-
Crucially, all liquid hazardous waste containers must be stored within secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[7][12]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital to prevent exposure and environmental contamination.
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area and restrict access.[4]
-
Wearing full PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][7]
-
Clean the spill area and decontaminate equipment used for cleanup.
-
-
Large Spill:
Final Disposal Pathway
The journey of this hazardous waste from the lab bench to its final destruction is governed by strict regulations. The following workflow illustrates the mandatory process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-氟-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. benchchem.com [benchchem.com]
- 8. earthsafeppe.com [earthsafeppe.com]
- 9. gloves.com [gloves.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 2-Fluoro-3-(trifluoromethyl)benzonitrile: From Risk Assessment to Disposal
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a deep, field-proven understanding of the necessary precautions. Our goal is to build a self-validating system of safety protocols that protect both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the 'Why'
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is essential. This compound is not benign; its hazard profile dictates our every move.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Acute Toxicity (Category 4): The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] This multi-route toxicity means we must prevent it from entering the body through any pathway.
-
Skin and Eye Irritation (Category 2): It is known to cause skin irritation and serious eye irritation.[1][2] Direct contact can lead to inflammation, redness, and discomfort or damage.
-
Respiratory Irritation: It may cause respiratory tract irritation.[1][2] Inhalation of vapors or aerosols must be minimized.
-
Combustible Liquid: The compound has a flash point of 86 °C (186.8 °F) and is classified as a combustible liquid.[1] While not highly flammable, ignition sources should be controlled.
The Hierarchy of Controls: PPE as the Final Safeguard
In laboratory safety, PPE is the last line of defense. Its use is mandatory, but it should only be implemented after higher-level controls are in place. This hierarchy is a core principle of occupational safety, as mandated by standards like the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5]
-
Engineering Controls: This is your most critical safety measure. All manipulations of this compound—including weighing, preparing solutions, and running reactions—must be performed inside a certified chemical fume hood.[6][7] The fume hood's constant exhaust ventilation is the primary method for preventing inhalation exposure.
-
Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize exposure. This includes washing hands thoroughly after handling, prohibiting eating or drinking in the lab, and ensuring all containers are properly labeled.[4][7]
-
Personal Protective Equipment (PPE): This is the equipment worn by the researcher to protect against hazards that may remain after engineering and administrative controls are implemented.
Core PPE Protocol for this compound
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks, such as the quantity of material being handled and the potential for splashing or aerosol generation.
Eye and Face Protection
Given the classification as a serious eye irritant[1][2], robust eye protection is non-negotiable.
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide adequate protection from splashes.
-
High-Risk Operations: When handling larger quantities (>50 mL) or performing tasks with a significant splash potential (e.g., transfers under positive pressure, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Hand Protection: A Critical Barrier
Since the compound is harmful upon skin contact[1], selecting the correct gloves is paramount. Glove selection depends on two key factors: permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (a change in the glove's physical properties).[8]
-
Material Selection: Nitrile rubber gloves are a suitable choice for incidental contact and splash protection against benzonitrile compounds.[7][9] They provide a good balance of chemical resistance and dexterity. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered, and the manufacturer's specific chemical resistance chart must be consulted.[10]
-
Protocol:
-
Inspect Gloves: Always inspect gloves for any signs of damage (punctures, tears) before use.
-
Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure if the outer glove is compromised. The outer glove can be removed and replaced immediately after a known or suspected contact, protecting the inner glove and your skin.
-
Regular Changes: Change gloves frequently, at a minimum every 30-60 minutes, or immediately if you suspect contamination.[11] Never leave the immediate work area (fume hood) while wearing potentially contaminated gloves.
-
Proper Removal: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection
A standard flame-resistant laboratory coat is the minimum requirement to protect skin and clothing from minor splashes.[7] For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.
Respiratory Protection
Under normal operating conditions inside a functional chemical fume hood, respiratory protection is not typically required. However, it becomes essential in specific situations:
-
Spill Cleanup: In the event of a spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Weighing Outside Containment: If weighing fine powders outside of a vented balance enclosure.
In these scenarios, a NIOSH-approved respirator with an organic vapor/acid gas cartridge (such as a type ABEK filter as recommended by the SDS) is necessary.[1] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as outlined by OSHA.[4]
Summary of PPE for Key Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing & Small-Scale Solution Prep (<50mL in Fume Hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Reaction Workup & Transfers (>50mL in Fume Hood) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not Required (in fume hood) |
| Large Spill Cleanup (Outside Fume Hood) | Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl) | Chemical-Resistant Suit/Coveralls | Required (Air-Purifying Respirator with ABEK Cartridge) |
Procedural Workflow: PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE Selection Workflow for Handling Hazardous Chemicals.
Decontamination and Disposal Plan
Safe disposal is as critical as safe handling. All materials contaminated with this compound must be treated as hazardous waste.
-
PPE Disposal: Used gloves, disposable lab coats, and any other contaminated disposable items must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a compatible, labeled hazardous waste container.[9] Do not mix benzonitrile waste with other waste streams unless compatibility has been confirmed.[9]
-
Spill Cleanup: For spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[12][13] Scoop the mixture into a sealed container for disposal as hazardous waste.[12][13] Clean the spill area thoroughly with soap and water.[12]
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal environmental regulations.[7][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating this comprehensive safety and handling protocol into your daily operations, you establish a robust framework that prioritizes personal safety and ensures regulatory compliance when working with this compound.
References
- 1. 2-氟-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. osha.gov [osha.gov]
- 6. ipgsf.com [ipgsf.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pppmag.com [pppmag.com]
- 12. atamankimya.com [atamankimya.com]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
